3-Aminophthalic Acid Hydrochloride Dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Central Role of 3-Aminophthalic Acid in Luminol Chemiluminescence
Abstract
Chemiluminescence, the emission of light from a chemical reaction, is a cornerstone of modern bioanalytical assays, offering exceptional sensitivity and a high signal-to-noise ratio. Among chemiluminescent reagents, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is arguably one of the most recognized, primarily for its applications in forensic science and immunoassays. While the overall reaction is well-known, a deep understanding of the core mechanism reveals that the true protagonist of this light-emitting saga is not luminol itself, but its oxidized derivative: 3-aminophthalic acid. This guide provides a detailed exploration of the pivotal role of 3-aminophthalic acid, delving into the mechanistic intricacies of its formation, excitation, and subsequent photon emission. We will examine the causality behind experimental conditions and provide actionable protocols for leveraging this phenomenon in a research setting.
The Luminol Reaction: A Prelude to Luminescence
The chemiluminescence of luminol is an oxidation reaction that requires a specific set of conditions to proceed efficiently. The process is not a single-step transformation but a complex, multi-stage cascade.[1][2] In a typical aqueous system, the reaction requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide), and a catalyst.
Key Components and Their Functions:
| Component | Role in the Reaction | Typical Examples |
| Luminol | The initial reactant and precursor to the light emitter. | 5-amino-2,3-dihydro-1,4-phthalazinedione |
| Base | Deprotonates luminol to form the more reactive luminol anion. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |
| Oxidant | Drives the oxidation of the luminol anion. | Hydrogen Peroxide (H₂O₂) |
| Catalyst | Accelerates the rate of reaction, enhancing light output. | Metal ions (e.g., Fe²⁺, Cu²⁺), Horseradish Peroxidase (HRP) |
The reaction is initiated when, under alkaline conditions, luminol loses protons to form a dianion.[3][4] This dianion is then susceptible to oxidation. The catalyst, often a transition metal ion like the iron in hemoglobin or an enzyme like HRP, plays a crucial role in facilitating the decomposition of the hydrogen peroxide, which in turn oxidizes the luminol dianion.[3][5]
The Star of the Show: Formation and Excitation of 3-Aminophthalic Acid
The oxidation of the luminol dianion leads to the formation of a highly unstable cyclic endoperoxide intermediate.[3][6] This intermediate is the direct precursor to the light-emitting species. The critical step in the chemiluminescence process is the decomposition of this endoperoxide. This decomposition is an exothermic reaction that releases a molecule of nitrogen gas (N₂) and produces 3-aminophthalic acid in an electronically excited state, denoted as [3-APA*].[1][3]
It is the relaxation of this excited-state 3-aminophthalate anion to its stable, lower-energy ground state that results in the emission of a photon of light.[3][6] The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the sole light-emitting species.[1]
The entire process, from luminol to light emission, can be visualized as a multi-step pathway.
Caption: A streamlined workflow for a luminol chemiluminescence assay.
Conclusion
While luminol is the reagent that initiates the process, 3-aminophthalic acid is the ultimate source of the celebrated blue glow. Its formation in an electronically excited state and subsequent relaxation to the ground state is the fundamental principle behind the utility of luminol-based assays. For researchers in drug development and other scientific fields, a granular understanding of this mechanism is paramount. By appreciating the central role of 3-aminophthalic acid, one can better optimize experimental conditions, troubleshoot assays, and harness the full potential of this powerful analytical tool. The sensitivity of luminol chemiluminescence, directly tied to the efficient generation and emission of photons from 3-aminophthalate, continues to make it an indispensable technique in the modern laboratory.
References
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Applic
- 2.1: Luminol. Chemistry LibreTexts.
- Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents.
- Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics. Britannica.
- What is the mechanism of Luminol?.
- Luminol. Wikipedia.
- Chemiluminescence - the oxidation of luminol | Exhibition chemistry.
- Chemistry Th
- Chemiluminescence of luminol: a cold light experiment.
- Chemiluminescent Detection Assay Using Luminol - Crash Course. GoldBio.
- Luminoluminescence under acidic conditions.
- QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS*. Sci-Hub.
- Chemiluminescence Demonstr
Sources
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Luminol? [synapse.patsnap.com]
- 4. acs.org [acs.org]
- 5. goldbio.com [goldbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Chemical and physical properties of 3-Aminophthalic Acid Hydrochloride Dihydrate.
An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride Dihydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its properties, offering field-proven insights into its synthesis, characterization, and handling.
Core Identity and Molecular Architecture
This compound is the hydrated salt form of 3-Aminophthalic Acid. Its systematic IUPAC name is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.[1] This compound is a bifunctional aromatic molecule, featuring both acidic carboxylic acid groups and a nucleophilic amino group.[1] The formation of the hydrochloride salt is a critical aspect of its utility; it enhances the compound's stability, as the free amino acid can be prone to degradation and discoloration.[2] Furthermore, the dihydrate form indicates the incorporation of two water molecules into its crystal lattice, which improves crystallinity, aiding in industrial handling and processing.[1]
Spectroscopic analyses, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential to confirm this structure. These techniques validate the protonation of the amino group to form the ammonium salt and reveal the intricate hydrogen bonding network between the water molecules and the carboxylate moieties.[1]
Caption: Standard workflow for the synthesis of the target compound.
Applications Driven by Reactivity
The dual functionality of this compound makes it a valuable intermediate:
-
Pharmaceutical Synthesis: It is a key reactant in the preparation of various pharmaceutical agents, including local anesthetics and as a precursor in the synthesis of Apremilast, a drug for treating psoriatic arthritis. [3][4]* Chemiluminescence: It is famously known as the stable oxidation product of luminol. [1][5]In forensic science, the iron in hemoglobin catalyzes the oxidation of luminol, producing an excited state of 3-aminophthalic acid that emits a characteristic blue glow (chemiluminescence), revealing trace amounts of blood. [1][5]
Self-Validating Experimental Protocols
Protocol: Synthesis via Reduction of 3-Nitrophthalic Acid
This protocol is a self-validating system. Successful synthesis will yield a light-yellow solid, and the yield and purity can be confirmed via HPLC analysis (see Protocol 5.2), providing a direct measure of the process's efficiency.
Objective: To synthesize this compound from 3-nitrophthalic acid.
Materials:
-
3-nitrophthalic acid
-
Solvent (e.g., ethanol, or a mixed solvent system like n-heptane/tert-butyl methyl ether) [2][6]* Catalyst (e.g., 10% Pd/C or skeleton nickel) [1][6]* Pressurized hydrogen gas source
-
Concentrated hydrochloric acid (12 M)
-
Nitrogen gas source
-
Autoclave/hydrogenation reactor
-
Filtration apparatus
-
Vacuum dryer
Procedure:
-
Dissolution: In a suitable hydrogenation reactor, dissolve 3-nitrophthalic acid in the chosen solvent. [2]2. Inerting: Seal the reactor and purge the atmosphere with nitrogen gas 3-5 times to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen. [2]3. Catalyst Addition: Under a positive pressure of nitrogen, safely add the hydrogenation catalyst.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.5 MPa) and begin agitation. [2]The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-25°C). [6]Monitor hydrogen uptake until it ceases, indicating reaction completion.
-
Filtration: Depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a bed of celite to carefully remove the catalyst. [6]6. Complexation: Cool the filtrate to 0-10°C. [2]Slowly add concentrated hydrochloric acid dropwise while stirring. A precipitate should form. Continue stirring at this temperature for 1-2 hours to ensure complete salt formation. [2]7. Isolation & Drying: Isolate the solid product by centrifugation or vacuum filtration. Wash the solid with a small amount of cold solvent. Dry the product in a vacuum oven at 40-60°C for several hours to obtain the final dihydrate product. [2]
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol validates the purity of the synthesized or purchased material. The appearance of a single major peak at the expected retention time confirms the identity and purity of the compound.
Objective: To determine the purity of a sample of this compound.
Materials & Equipment:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1) [7]* Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid [7]* Mobile Phase B: Acetonitrile (MeCN) [7]* Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent (e.g., a small amount of DMSO topped up with mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A simple isocratic method could be 80:20 Water:Acetonitrile with 0.1% acid. [7] * Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength or use a standard wavelength like 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution to determine the retention time. Then, inject the sample solution.
-
Data Interpretation: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Purity should typically be >98%.
References
- 3-Aminophthalic Acid Hydrochloride Dihydr
- 3-Aminophthalic Acid Hydrochloride Dihydr
- 3-Aminophthalic acid hydrochloride dihydr
- 3-Aminophthalic Acid: Comprehensive Overview and Applic
- 3-Aminophthalic Acid Hydrochloride Dihydr
- 3-aminophthalic Acid Hydrochloride Dihydr
- 3-AMINOPHTHALIC ACID. ChemicalBook.
- Exploring 3-Aminophthalic Acid: Properties, Applic
- A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
- 3-Aminophthalic Acid Hydrochloride.
- 3-Aminophthalic acid hydrochloride dihydr
- 3-AMINOPHTHALIC ACID HYDROCHLORIDE. Chemdad.
- 3-Aminophthalic acid. Wikipedia.
- 3-Aminophthalic acid. SIELC Technologies.
- SAFETY DATA SHEET - 3-Aminophthalic acid. Fisher Scientific.
- Specifications of 3-Aminophthalic acid hydrochloride dihydr
- This compound, Technical Grade. Sapphire Bioscience.
- Method of preparing 3-aminophthalic acid
- Synthesis of (a) 3-Aminophthalic acid. PrepChem.com.
- Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
- 3-Aminophthalic acid. PubChem.
- 3-AMINOPHTHALIC ACID HYDROCHLORIDE. ChemicalBook.
- Material Safety Data Sheet - 3-Aminophthalic acid. Cole-Parmer.
- 3-Aminophthalic acid hydrochloride dihydr
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
- 5. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 6. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
- 7. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
3-Aminophthalic Acid Hydrochloride Dihydrate molecular formula and weight.
An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride Dihydrate for Advanced Research Applications
Introduction: Beyond a Byproduct of Light
Historically recognized as the fluorescent endpoint of the luminol reaction, 3-Aminophthalic Acid has long been associated with the dramatic blue glow used in forensic science to detect trace amounts of blood.[1][2] However, to view it solely through this lens is to overlook a molecule of profound versatility and growing importance in modern chemistry and pharmacology. When stabilized as this compound, this compound transforms from a mere indicator into a stable, highly valuable building block for a range of advanced applications.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond surface-level descriptions to explore the compound's fundamental properties, synthesis, and critical applications, from its classic role in chemiluminescence to its cutting-edge use in targeted protein degradation and pharmaceutical synthesis. We will examine the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
Part 1: Core Chemical Identity and Physicochemical Properties
The stability and utility of 3-Aminophthalic Acid in a laboratory setting are significantly enhanced by its formulation as a hydrochloride salt and its crystallization as a dihydrate. The protonation of the amino group to form the hydrochloride salt improves the compound's stability and prevents unwanted oxidative degradation, a common issue with the free amino acid.[3][4] The inclusion of two water molecules in the crystal lattice—the dihydrate form—improves its crystallinity, making it easier to handle, weigh, and store consistently.[3]
Understanding the different forms is critical for accurate experimental design and stoichiometric calculations.
| Property | This compound | 3-Aminophthalic Acid (Free Base Anhydrate) |
| IUPAC Name | 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate[3] | 3-Aminobenzene-1,2-dicarboxylic acid[1] |
| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) or C₈H₁₂ClNO₆[5][6][7] | C₈H₇NO₄[1][8] |
| Molecular Weight | 253.64 g/mol [5][6] | 181.15 g/mol [1][8] |
| CAS Number | 1852533-96-0[3][5][6] | 5434-20-8[1][5] |
| Appearance | Light yellow crystalline powder[4][8] | Yellow crystalline powder[8] |
| Solubility | Soluble in polar solvents such as DMSO[3] | Soluble in water and most polar organic solvents[2] |
| Melting Point | 174–175°C (with decomposition)[3] | 180-185°C[8] |
Part 2: Synthesis and Process Chemistry
The industrial production of this compound is primarily achieved through the catalytic reduction of its nitro precursor, 3-nitrophthalic acid. This method is favored for its high yield and purity, providing a stable product suitable for sensitive downstream applications.[4]
The choice of a catalytic hydrogenation process is deliberate; it offers a cleaner and more efficient reduction of the nitro group to an amine compared to older methods that used stoichiometric reductants like tin and hydrochloric acid.[3] The subsequent complexation with HCl is a critical step that locks the reactive amino group as a stable salt, preventing degradation and facilitating isolation.[4]
Workflow for Synthesis
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established industrial methods.[3][4]
-
Dissolution: In a suitable hydrogenation reactor, dissolve 3-nitrophthalic acid in a solvent such as methanol or a mixed solvent system.
-
Inerting: Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions and ensure the safety of the hydrogenation step.
-
Catalyst Addition: Under a nitrogen counter-flow, add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or skeleton nickel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the required pressure (e.g., 0.3 MPa) and maintain a controlled temperature (e.g., 0-20°C). The reaction is typically monitored by the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully filter the mixture to remove the catalyst. The resulting filtrate contains 3-aminophthalic acid.
-
Complexation and Crystallization: Cool the filtrate to approximately 0-5°C. Slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration or centrifugation.
-
Drying: The final product, this compound, is dried under vacuum at a controlled temperature (e.g., 40-55°C) to a constant weight.
Part 3: Core Applications in Research and Development
The Engine of Chemiluminescence
The most iconic application of this molecule is its role as the light-emitting species (the "emitter") in the luminol reaction.[9][10][11] In forensic science, a mixture of luminol and an oxidant (like hydrogen peroxide) is sprayed onto a surface.[1] The iron present in the heme of hemoglobin catalytically accelerates the oxidation of luminol. This reaction produces an unstable intermediate that rapidly decomposes, yielding nitrogen gas and 3-aminophthalic acid in an electronically excited state. As this excited molecule relaxes to its ground state, it releases energy in the form of a vibrant blue photon (λₘₐₓ ≈ 425 nm), revealing the presence of blood.[2][3]
References
- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 2. Chemiluminescence reagent luminol,3-Amnophthalhydrazide,CAS 521-31-3 [yacooscience.com]
- 3. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. This compound, Technical Grade [lgcstandards.com]
- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). | Semantic Scholar [semanticscholar.org]
- 11. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemistry and Application of 3-Aminophthalic Acid Hydrochloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid hydrochloride dihydrate is a compound of significant interest in the realms of organic synthesis and medicinal chemistry. While its name might seem complex, its molecular structure holds the key to its versatility as a building block in the creation of novel therapeutics and other high-value chemicals. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical applications, with a focus on the scientific rationale behind its use and synthesis. The CAS Number for this compound is 1852533-96-0 .[1][2][3][4]
Core Chemical Characteristics
This compound is the hydrated hydrochloride salt of 3-aminophthalic acid. Its systematic IUPAC name is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.[1] The presence of the hydrochloride salt and the two water molecules in its crystalline structure are not trivial additions; they impart crucial properties to the compound. The hydrochloride form enhances the stability of the molecule, mitigating the instability and tendency to degrade that is often observed with the free base, 3-aminophthalic acid.[5] This increased stability is a significant advantage for storage, transportation, and consistent performance in chemical reactions. The dihydrate nature of the compound contributes to a more defined and stable crystalline structure, which is beneficial for handling and formulation.[1]
A summary of its key chemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 1852533-96-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) | [3] |
| Molecular Weight | 253.64 g/mol | [3][6] |
| Appearance | White to off-white or light yellow solid | [5][7] |
| Melting Point | 174–175°C (with decomposition) | [1] |
| Solubility | Soluble in polar solvents like DMSO | [1] |
| Alternate CAS Numbers | 5434-20-8 (Free Base Anhydrate); 6946-22-1 (Hydrochloride) | [3][8] |
The Synthesis Pathway: From Nitro to Amino
The most prevalent and industrially scalable method for synthesizing this compound involves the reduction of 3-nitrophthalic acid.[1][5][9] This transformation is a cornerstone of aromatic chemistry, converting a nitro group (-NO₂) into an amino group (-NH₂), which is a significantly more versatile functional group for further chemical modifications.
A patented method outlines a robust and high-yield process suitable for industrial production.[5] The core of this process is a hydrogenation reaction, where hydrogen gas is used in the presence of a catalyst to effect the reduction.
Conceptual Workflow of Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Patent CN105198764A)[5]
-
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent, such as a mixture of pentane and n-hexane, within a high-pressure reactor.
-
Inerting the Reactor: Purge the reactor with nitrogen gas multiple times to remove air, thus creating an inert atmosphere. This is a critical safety and quality control step, as it prevents unwanted side reactions and ensures the safe handling of hydrogen gas.
-
Catalyst Addition and Hydrogenation: Under the nitrogen blanket, introduce the hydrogenation catalyst (e.g., skeleton nickel or a catalyst containing ferric chloride on carbon). Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.8 MPa) and maintain the reaction at a controlled temperature (e.g., 20°C). The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.
-
Complexation and Crystallization: Cool the filtrate to a low temperature (e.g., 0°C). Slowly add concentrated hydrochloric acid dropwise to the cooled solution. This step protonates the newly formed amino group, leading to the formation of the hydrochloride salt, which then crystallizes out of the solution as the dihydrate.
-
Isolation and Drying: Isolate the solid product by centrifugation. Dry the resulting light-yellow solid in a vacuum dryer at a controlled temperature (e.g., 45-55°C) to obtain the final this compound with high purity and yield.
Applications in Drug Discovery and Beyond
The bifunctional nature of 3-aminophthalic acid, possessing both an amino group and two carboxylic acid groups on an aromatic ring, makes it a valuable intermediate in organic synthesis.[1]
-
Pharmaceutical Intermediates: It is widely used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it serves as a key reactant in the preparation of certain local anesthetics and is a precursor in the synthesis of Apremilast, a drug used to treat psoriatic arthritis.[1][9] Its derivatives have also been explored for their potential in developing antimicrobial drugs.[1]
-
Chemiluminescence and Forensics: 3-Aminophthalic acid is famously known as the oxidation product of luminol.[1] The chemiluminescent reaction of luminol, which produces a characteristic blue glow, is catalyzed by the iron in hemoglobin. This phenomenon is the basis of a widely used forensic test for detecting trace amounts of blood at crime scenes. The formation of the excited state of 3-aminophthalic acid is what leads to the emission of light.[1]
-
Targeted Protein Degradation: In the cutting-edge field of targeted protein degradation, 3-aminophthalic acid has emerged as a crucial molecular scaffold. It is recognized as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This property allows for its incorporation into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to selectively destroy disease-causing proteins.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin, eye, and respiratory tract irritation.[7][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container to maintain its stability and prevent degradation.[4][7]
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[7][11] If inhaled, move to fresh air.[7][11] If ingested, rinse the mouth with water and seek medical advice.[7][11]
Conclusion
This compound is a versatile and valuable chemical compound with a well-defined synthesis pathway and a growing list of important applications, particularly in the pharmaceutical industry. Its enhanced stability as a hydrochloride dihydrate salt makes it a reliable building block for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for harnessing its full potential in the laboratory and beyond.
References
- This compound | 1852533-96-0 - Benchchem. (n.d.).
- This compound, 96% - Fisher Scientific. (n.d.).
- This compound, Technical Grade - LGC Standards. (n.d.).
- This compound | C8H12ClNO6 | CID 71433094 - PubChem. (n.d.).
- This compound Cas No: 6946-22-1 - Tradeindia. (n.d.).
- 1852533-96-0|this compound|BLD Pharm. (n.d.).
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents. (n.d.).
- CAS No : 6946-22-1 | Product Name : 3-Aminophthalic Acid Hydrochloride | Pharmaffiliates. (n.d.).
- Material Safety Data Sheet - 3-Aminophthalic acid - Cole-Parmer. (n.d.).
- Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.) - Cole-Parmer. (n.d.).
- 3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 4).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- 3-AMINOPHTHALIC ACID HYDROCHLORIDE - Safety Data Sheet - ChemicalBook. (2025, July 26).
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound, Technical Grade [lgcstandards.com]
- 4. 1852533-96-0|this compound|BLD Pharm [bldpharm.com]
- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. nbinno.com [nbinno.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
IUPAC name for 3-Aminophthalic Acid Hydrochloride Dihydrate.
An In-Depth Technical Guide to 3-Amino-1,2-Benzenedicarboxylic Acid Hydrochloride Dihydrate
Introduction
3-Amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate is a versatile and highly valuable chemical intermediate. While its name may be complex, its role spans multiple high-technology sectors, from the foundational principles of forensic science to the cutting edge of modern drug development. This compound is not merely a laboratory curiosity; it is a critical building block whose specific chemical form—a hydrochloride salt dihydrate—is deliberately engineered for superior stability, purity, and handling, overcoming the inherent instability of its parent compound, 3-aminophthalic acid.[1]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond simple data recitation to provide a deeper understanding of the compound's chemical identity, synthesis rationale, key applications, and safe handling protocols. By elucidating the causality behind its synthesis and the mechanisms of its applications, this document aims to empower scientists to leverage this compound's full potential in their research and development endeavors.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of reproducible science. This section details the nomenclature, structure, and essential properties of 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.
Nomenclature and Structure
The systematic IUPAC name for this compound is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate .[2] This name precisely describes a benzene ring functionalized with an amino group (-NH₂) at position 3 and two carboxylic acid groups (-COOH) at positions 1 and 2. The "hydrochloride dihydrate" suffix indicates that the molecule is complexed with one molecule of hydrochloric acid and two molecules of water.[2]
Common Synonyms:
-
3-Aminophthalic Acid Hydrochloride Dihydrate
-
3-amino-phthalate hydrochloride dihydrate
CAS Numbers: It is critical to distinguish between the different forms of this compound, as they are often referenced by distinct CAS numbers:
-
1852533-96-0: Specifically refers to the hydrochloride dihydrate form.[2][3]
-
6946-22-1: Often used for the hydrochloride salt, though the hydration state is not always specified.[4][5][6]
-
5434-20-8: Refers to the parent compound, 3-aminophthalic acid (the free base, anhydrous form).[3][7]
The structural relationship between these components is crucial for the compound's properties. The hydrochloric acid protonates the basic amino group to form an ammonium salt, enhancing its stability and water solubility. The two water molecules are incorporated into the crystal lattice, further stabilizing the structure.
Caption: Structural components of the title compound.
Physicochemical Properties
The physical and chemical properties of the compound are summarized in the table below. These characteristics are essential for designing experimental conditions, from dissolution for a reaction to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) or C₈H₁₂ClNO₆ | [3][8] |
| Molecular Weight | ~253.64 g/mol | [2][3][8] |
| Appearance | White to cream or light yellow crystalline powder | [1][2][4] |
| Melting Point | 174–175°C (with decomposition) | [2] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO) | [2] |
| InChIKey | GAGXHHKKTRKNAN-UHFFFAOYSA-N | [2][8] |
Rationale for the Hydrochloride Dihydrate Form
The selection of the hydrochloride dihydrate form is a deliberate choice rooted in chemical engineering principles. The parent compound, 3-aminophthalic acid, is notoriously unstable and susceptible to degradation, which can lead to reduced purity even during short-term storage.[1] This instability complicates its storage, transport, and use in large-scale industrial production.
The conversion to a hydrochloride salt dihydrate addresses these challenges directly:
-
Enhanced Stability: Protonation of the amino group by HCl protects it from oxidative and other degradation pathways.[1]
-
Improved Crystallinity: The inclusion of water molecules in the crystal lattice (dihydrate form) often leads to a more ordered and stable crystalline structure, making the solid easier to handle, weigh, and store.[2]
-
Consistency: This stable, crystalline form ensures higher purity and batch-to-batch consistency, which is a critical requirement in pharmaceutical manufacturing and other high-precision applications.
Part 2: Synthesis and Manufacturing
The most prevalent and industrially scalable method for producing this compound is through the chemical reduction of 3-nitrophthalic acid.[2][7] This process transforms the nitro group (-NO₂) into an amino group (-NH₂), followed by salt formation and crystallization.
Core Synthesis Workflow
The manufacturing process can be distilled into a logical sequence of chemical and physical transformations, designed for high yield and purity.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative example based on established and patented industrial methods.[1] The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound from 3-nitrophthalic acid with high purity (>98%) and yield (>90%).
Materials:
-
3-Nitrophthalic acid (starting material)
-
Solvent system (e.g., n-heptane, tert-butyl methyl ether, methyl isobutyl ketone in a 1:1:1 mass ratio)
-
Catalyst (e.g., skeleton nickel)
-
Pressurized Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Concentrated Hydrochloric Acid (HCl, 12 M)
Protocol:
-
Step 1: Dissolution
-
Action: In a 2L autoclave, add 350g of the mixed solvent system. Add 50g of 3-nitrophthalic acid and stir until completely dissolved.[1]
-
Causality: The choice of a mixed organic solvent system is designed to fully solubilize the starting material while being compatible with the subsequent hydrogenation and crystallization steps. The specific solvents are chosen for their inertness under the reaction conditions.
-
-
Step 2: Inerting the System
-
Action: Purge the air from the reactor with nitrogen gas at least three times. Cool the solution to 5°C and add 0.005g of skeleton nickel catalyst under a protective nitrogen atmosphere.[1]
-
Causality: Replacing oxygen with inert nitrogen is crucial to prevent side reactions, particularly the oxidation of reactants or intermediates. It also ensures the safety of handling pressurized hydrogen gas. The catalyst is added under nitrogen to prevent its deactivation by atmospheric oxygen.
-
-
Step 3: Catalytic Hydrogenation (Reduction)
-
Action: Purge the nitrogen with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.5 MPa. Maintain the reaction with stirring.[1]
-
Causality: This is the core chemical transformation. The hydrogen gas, activated on the surface of the nickel catalyst, selectively reduces the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). The pressure and catalyst concentration are optimized to ensure complete conversion in a reasonable timeframe.
-
-
Step 4: Catalyst Removal
-
Action: Once the reaction is complete (as determined by monitoring hydrogen uptake or chromatographic analysis), depressurize the reactor and filter the reaction mixture to remove the solid nickel catalyst. Collect the filtrate.[1]
-
Causality: The heterogeneous catalyst must be removed completely to prevent it from interfering with the subsequent crystallization step and to ensure the purity of the final product.
-
-
Step 5: Complexation and Crystallization
-
Action: Cool the filtrate to 10°C. While stirring, slowly add 81.4g of concentrated hydrochloric acid dropwise. Continue stirring at this temperature for 2 hours.[1]
-
Causality: The addition of HCl protonates the newly formed amino group, creating the hydrochloride salt. This salt has lower solubility in the organic solvent system than the free amine, causing it to crystallize out of the solution. Cooling the mixture further decreases solubility, maximizing the product yield. Slow, dropwise addition ensures controlled crystallization and better crystal morphology.
-
-
Step 6: Isolation and Drying
-
Action: Isolate the precipitated solid product via centrifugation. Wash the solid with a small amount of cold solvent to remove impurities. Dry the final product in a vacuum dryer at 40°C for 4 hours.[1]
-
Causality: Centrifugation is an efficient method for separating the solid product from the liquid solvent. Vacuum drying at a mild temperature removes residual solvent and the two molecules of water of hydration without causing thermal decomposition of the product. The result is a stable, light yellow solid with high purity (e.g., 98.9%) and yield (e.g., 94.5%).[1]
-
Part 3: Key Applications in Research and Development
The utility of this compound stems from its bifunctional structure, which combines an aromatic ring, a nucleophilic amino group, and acidic carboxyl groups.[2] This makes it a powerful intermediate in diverse scientific fields.
A. Forensic Science: The Luminol Connection
One of the most well-known applications of 3-aminophthalic acid is in forensic science, where it is the light-emitting product of the luminol reaction used to detect trace amounts of blood.
-
Mechanism: In an alkaline solution and in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (the iron in hemoglobin), luminol is oxidized. This process forms an unstable intermediate that decays to an excited state of 3-aminophthalic acid. As this excited molecule relaxes to its ground state, it releases energy in the form of a characteristic blue light (λₘₐₓ ≈ 425 nm), a phenomenon known as chemiluminescence.[2] The presence of blood provides the necessary catalyst, making this reaction a highly sensitive presumptive test at crime scenes.
Caption: Simplified workflow of the luminol chemiluminescence reaction.
B. Pharmaceutical Synthesis and Drug Discovery
The compound's structure is a privileged scaffold in medicinal chemistry, serving as a key building block for both established drugs and novel therapeutic modalities.
-
Precursor to Marketed Drugs: It is a documented precursor in the synthesis of Apremilast, an oral medication used for the treatment of psoriatic arthritis.[7][9] Its use in such syntheses underscores its reliability and importance in commercial pharmaceutical manufacturing.
-
Targeted Protein Degradation (PROTACs): In a cutting-edge application, 3-aminophthalic acid has been identified as a potent ligand for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[2] This allows it to function as the "warhead" in Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a molecule designed with two heads—one binds to a target disease-causing protein, and the other (the phthalic acid moiety) binds to CRBN. This brings the target protein into close proximity with the E3 ligase, causing it to be tagged for destruction by the cell's natural waste disposal system. This technology offers a powerful new way to eliminate previously "undruggable" proteins involved in cancers and other diseases.[2]
-
Combating Antibiotic Resistance: Derivatives of 3-aminophthalic acid are being actively researched as inhibitors of metallo-β-lactamases (MBLs).[2] These enzymes are produced by bacteria and are a primary cause of resistance to widely used β-lactam antibiotics. By inhibiting these enzymes, 3-aminophthalic acid derivatives could potentially restore the effectiveness of existing antibiotics against resistant bacterial strains.[2]
Part 4: Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The information below is summarized from material safety data sheets (MSDS/SDS).
| Safety Aspect | Guideline | Source(s) |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] The toxicological properties have not been fully investigated.[4] | [4][10][11][12] |
| Personal Protection | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4][10] | [4][10] |
| Handling | Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[4][10] | [4][10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials. To maintain quality, refrigeration may be recommended.[12] | [4][12] |
| Incompatibilities | Strong oxidizing agents.[4] | [4] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4][10] | [4][10] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] | [4] |
Conclusion
3-Amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate is far more than a simple organic compound; it is a testament to chemical ingenuity. Its synthesis as a stable salt dihydrate transforms an otherwise labile molecule into a robust and reliable industrial intermediate. Its applications are both established and emergent, from the classic glow of the luminol reaction that helps solve crimes to its modern role in recruiting cellular machinery to destroy disease-causing proteins. For researchers and developers, a thorough understanding of this compound's properties, synthesis, and applications is essential for unlocking new discoveries and innovations in medicine, materials, and forensic science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 2. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 3. This compound, Technical Grade [lgcstandards.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound Cas No: 6946-22-1 at Best Price in Zhongshan | Enantiotech Corporation Limited [tradeindia.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to the Structural Differences Between 3-Aminophthalic Acid and its Hydrochloride Dihydrate Salt
Abstract
3-Aminophthalic acid is a vital intermediate in the synthesis of pharmaceuticals, such as Apremilast, and various dye molecules.[1] It is often handled either as a free acid or as a hydrochloride salt, typically in a dihydrate form. While seemingly similar, the structural and physicochemical distinctions between 3-aminophthalic acid and 3-aminophthalic acid hydrochloride dihydrate are profound. These differences significantly impact critical parameters such as solubility, stability, crystallinity, and reactivity. A comprehensive understanding of these structural nuances is paramount for process optimization, formulation development, and ensuring the consistency of analytical results. This guide provides a detailed examination of the core structural distinctions, their consequential effects on material properties, and robust analytical methodologies for their differentiation.
Molecular and Physicochemical Overview
The fundamental difference between the two forms originates from the acid-base reaction between the amino group of 3-aminophthalic acid and hydrochloric acid. This reaction leads to the formation of an ammonium salt, which subsequently crystallizes with two water molecules.
| Property | 3-Aminophthalic Acid | This compound |
| Molecular Formula | C₈H₇NO₄[2][3] | C₈H₁₂ClNO₆ (or C₈H₈ClNO₄·2H₂O) |
| Molecular Weight | 181.15 g/mol [1][2] | 253.64 g/mol |
| CAS Number | 5434-20-8[1][2] | 1852533-96-0[4][5] |
| Appearance | Pale-yellow to yellow crystalline powder[1][6] | Off-white to light yellow solid |
| Melting Point | 180-185 °C (often with decomposition)[1][7] | 174–175°C (with decomposition)[8] |
Visualizing the Core Chemical Structures
The diagram below illustrates the basic chemical structures of the neutral 3-aminophthalic acid and its protonated hydrochloride salt form.
Caption: Chemical structures of 3-aminophthalic acid and its hydrochloride dihydrate salt.
Core Structural Analysis: From Protonation to Crystal Lattices
The conversion of the free acid to its hydrochloride dihydrate salt induces significant changes at both the molecular and supramolecular levels.
Protonation of the Amino Group
The most fundamental structural change is the protonation of the exocyclic amino group (-NH₂) by hydrochloric acid to form an ammonium group (-NH₃⁺).
-
Expert Insight: This protonation is the primary driver of the observed differences in properties. The neutral amino group is a weak electron-donating group, while the positively charged ammonium group is a strong electron-withdrawing group. This electronic shift alters the reactivity of the aromatic ring and the acidity of the carboxylic acid protons. The hydrochloride salt form enhances the compound's stability.[8]
The Role of Dihydrate in the Crystal Structure
The hydrochloride salt crystallizes with two molecules of water per molecule of the salt.[8] These water molecules are not merely entrapped moisture; they are integral components of the crystal lattice.
-
Mechanism of Stabilization: The water molecules, along with the chloride ion, form an extensive network of hydrogen bonds with the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups. This network is a key stabilizing force for the crystal structure. The dihydrate form is also noted to improve the material's crystallinity, which is advantageous for industrial handling and storage.[8]
Caption: Hydrogen bonding network in this compound.
Impact on Physicochemical Properties
-
Solubility: The ionic nature of the hydrochloride salt, with its protonated ammonium group, significantly increases its polarity. Consequently, this compound exhibits much higher solubility in polar solvents, especially water, compared to the sparingly soluble free acid.[9][10] This is a critical consideration in drug development for aqueous formulations and in synthetic chemistry for reaction medium selection.
-
Stability: 3-Aminophthalic acid can be unstable and prone to degradation, especially during storage.[11] Converting it to the hydrochloride dihydrate salt locks the amino group in its protonated state, protecting it from oxidative and other degradation pathways. This results in a form with improved stability and shelf-life, which is crucial for maintaining purity standards.[8][11]
Analytical Workflows for Differentiation
Distinguishing between the free acid and its hydrochloride dihydrate salt is straightforward with the appropriate analytical techniques. Each method probes a different aspect of the structural disparities.
Caption: A logical workflow for the analytical differentiation of the two forms.
Thermogravimetric Analysis (TGA)
TGA is the most direct method for confirming the presence of the water of hydration.
-
Trustworthiness of the Protocol: TGA measures the change in mass of a sample as a function of temperature.[12] For a hydrated salt, this technique will show a distinct mass loss corresponding to the evaporation of water molecules.[13][14] The stoichiometry of the mass loss provides definitive evidence of the dihydrate state.
-
Experimental Protocol: TGA for Hydrate Identification
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA pan.[15]
-
Analysis Parameters:
-
Atmosphere: Nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to approximately 300 °C at a heating rate of 10 °C/min.[16]
-
-
Data Analysis:
-
Observe the TGA curve for a step-wise mass loss.
-
Calculate the percentage mass loss in the region corresponding to water evaporation (typically below 150 °C).
-
For C₈H₁₂ClNO₆ (MW: 253.64), the two water molecules (MW: 36.03) account for (36.03 / 253.64) * 100% ≈ 14.2% of the total mass. A mass loss close to this theoretical value confirms the dihydrate.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for observing changes in functional groups.
-
Expert Insight: The protonation of the amino group and the extensive hydrogen bonding in the dihydrate salt cause significant and predictable shifts in the vibrational frequencies of the N-H and O-H bonds.
-
Expected Spectral Differences:
-
3-Aminophthalic Acid: Will show characteristic N-H stretching bands for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region. A broad O-H stretch from the hydrogen-bonded carboxylic acids will also be present around 2500-3300 cm⁻¹.
-
Hydrochloride Dihydrate Salt: The N-H stretches will be replaced by the broader, more complex N-H⁺ stretching bands of the ammonium salt, shifted to a lower frequency (typically below 3200 cm⁻¹). A very broad and strong O-H stretching band from the water of hydration and carboxylic acids will dominate the region above 3000 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons.
-
Expert Insight: Protonation of the amino group significantly deshields the adjacent protons on the aromatic ring due to the electron-withdrawing effect of the -NH₃⁺ group. This results in a downfield shift (higher ppm) of their signals compared to the free acid. The acidic protons of the -NH₃⁺ and -COOH groups are often broad and may exchange with residual water in the solvent.
| Compound | Aromatic Protons (Approx. Range) | Amine/Ammonium Proton |
| 3-Aminophthalic Acid | 6.5 - 7.5 ppm | Broad signal, variable position |
| Hydrochloride Dihydrate | 7.0 - 8.0 ppm (Downfield Shift) | Very broad signal, often > 8 ppm |
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the chemical shifts of the aromatic protons. A noticeable downfield shift in the spectrum of the hydrochloride salt is a key diagnostic indicator.
-
Conclusion
The structural differences between 3-aminophthalic acid and its hydrochloride dihydrate salt are centered on the protonation of the amino group and the incorporation of water into the crystal lattice. These modifications are not trivial; they fundamentally alter the compound's physicochemical properties, enhancing its stability and aqueous solubility. For researchers and developers, selecting the appropriate form is critical for synthetic success and formulation efficacy. The application of a multi-technique analytical approach, particularly leveraging TGA for unequivocal hydrate identification and spectroscopy (FTIR, NMR) for functional group analysis, provides a robust framework for distinguishing and characterizing these two important chemical entities.
References
- Vertex AI Search. 3-Aminophthalic Acid: Comprehensive Overview and Applications.
- Eubanks, D. W., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education.
- Eubanks, D. W., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. American Chemical Society.
- Chemsrc. 3-Aminophthalic acid | CAS#:5434-20-8. (2025).
- Prieto, O., et al. THERMAL ANALYSIS OF SOME HYDRATED SALTS: IMPLICATIONS FOR EUROPA'S SATELLITE.
- EvitaChem. Exploring 3-Aminophthalic Acid: Properties, Applications, and Manufacturing.
- PubChem. 3-Aminophthalic acid | C8H7NO4 | CID 79490.
- ChemicalBook. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8.
- PubChem. This compound | C8H12ClNO6 | CID 71433094.
- ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. (2025).
- ChemicalBook. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum.
- SpectraBase. 3-aminophthalic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts.
- van der Goot, S., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design.
- EvitaChem. Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8.
- Guidechem. 3-AMINOPHTHALIC ACID HYDROCHLORIDE 6946-22-1 wiki.
- Benchchem. This compound | 1852533-96-0.
- precisionFDA. 3-AMINOPHTHALIC ACID.
- Capot Chemical. Specifications of this compound.
- Google Patents. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
- ChemicalBook. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1. (2025).
- SIELC Technologies. 3-Aminophthalic acid. (2018).
- Fisher Scientific. This compound, 96%.
- BLD Pharm. 1852533-96-0|this compound.
- SpectraBase. 3-Aminophthalimide - Optional[FTIR] - Spectrum.
- Google Patents. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
- ResearchGate. FTIR spectrum for 3-aminophenol | Download Scientific Diagram.
- Google Patents. Preparation method for 3-aminophthalic acid and derivative thereof.
- PrepChem.com. Synthesis of (a) 3-Aminophthalic acid.
- Guidechem. How can 3-aminophthalic acid be synthesized? - FAQ. (2024).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. 1852533-96-0|this compound|BLD Pharm [bldpharm.com]
- 6. innospk.com [innospk.com]
- 7. 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 8. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 9. Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8 [evitachem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lpi.usra.edu [lpi.usra.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Biological Versatility of 3-Aminophthalic Acid Hydrochloride Dihydrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifaceted Molecule
3-Aminophthalic acid, particularly in its stable hydrochloride dihydrate form, has emerged from the shadow of its well-known role in chemiluminescence to become a molecule of significant interest in contemporary drug discovery and chemical biology. Historically recognized as the light-emitting product of luminol oxidation, its utility was largely confined to analytical and forensic applications[1][2]. However, recent advancements have illuminated its potential as a versatile scaffold and a key pharmacophore in medicinal chemistry.
This technical guide provides an in-depth exploration of the biological activities of 3-aminophthalic acid hydrochloride dihydrate, moving beyond its classical applications to its modern role as a modulator of protein-protein interactions and a building block for novel therapeutics. We will delve into its mechanism of action as a ligand for the E3 ubiquitin ligase cereblon (CRBN), its application in the rapidly evolving field of targeted protein degradation, and the burgeoning research into the bioactivities of its derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The hydrochloride salt form enhances the stability of the parent compound, which can be prone to degradation, while the dihydrate nature influences its crystallinity and solubility[3].
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO₆ | |
| Molecular Weight | 253.64 g/mol | |
| Appearance | White to off-white or yellow crystalline powder | |
| Melting Point | 180-185 °C (decomposes) | |
| Solubility | Soluble in methanol | |
| pKa | 3.41 ± 0.10 |
Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is known to cause skin and eye irritation and may cause respiratory irritation[4]. Store the compound in a tightly sealed container in a cool, dry place to maintain its integrity.
Mechanism of Action: A Novel Ligand for Targeted Protein Degradation
The most significant recent discovery regarding the biological activity of 3-aminophthalic acid is its identification as a novel ligand for the E3 ubiquitin ligase cereblon (CRBN)[5][6]. This finding has positioned it as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins.
The Ubiquitin-Proteasome System and PROTACs
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. E3 ubiquitin ligases, such as CRBN, are key components of this system, responsible for recognizing specific substrate proteins and tagging them with ubiquitin for subsequent destruction by the proteasome.
PROTACs are heterobifunctional molecules that co-opt the UPS. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
3-Aminophthalic Acid as a Cereblon Ligand
Research has demonstrated that 3-aminophthalic acid can serve as the E3 ligase-recruiting moiety in a PROTAC, effectively hijacking the CRBN E3 ligase complex. Molecular docking studies have shown that the interaction between 3-aminophthalic acid and CRBN is similar to that of the well-established CRBN ligand, thalidomide[7]. The carboxylic acid groups of 3-aminophthalic acid form key hydrogen bonds within the CRBN binding pocket, while the amino group provides a convenient attachment point for the linker to the target protein ligand.
This discovery is significant because 3-aminophthalic acid offers a more chemically stable and economical alternative to the traditional immunomodulatory drug (IMiD)-based ligands like thalidomide, lenalidomide, and pomalidomide[5][6].
Therapeutic Applications: Focus on Oncology
The ability of 3-aminophthalic acid to function as a CRBN ligand has been successfully applied in the development of PROTACs for cancer therapy. A notable example is the creation of a 3-aminophthalic acid-based O'PROTAC (oligonucleotide-based PROTAC) for the degradation of the ETS-related gene (ERG) transcription factor[5][6].
ERG is a key driver of prostate cancer in approximately 50% of cases. A 3-aminophthalic acid-based O'PROTAC was shown to effectively degrade ERG protein in prostate cancer cells, with an efficacy comparable to that of pomalidomide-based ERG O'PROTACs[5]. This demonstrates the potential of 3-aminophthalic acid as a valuable component in the development of novel anticancer therapeutics.
While research into the direct anticancer or antimicrobial properties of this compound is limited, its derivatives have shown promise in these areas.
Bioactivity of 3-Aminophthalic Acid Derivatives
The chemical structure of 3-aminophthalic acid, with its amino and dicarboxylic acid functionalities, makes it an excellent scaffold for the synthesis of a diverse range of derivatives with potential biological activities.
Anticancer and Antimicrobial Potential
Numerous studies have explored the synthesis and biological evaluation of various heterocyclic compounds derived from or related to 3-aminophthalic acid. While specific data for direct derivatives is still emerging, the broader class of related compounds has shown interesting activities.
| Compound Class | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| Amide derivatives containing cyclopropane | Staphylococcus aureus | MIC80: 32-64 µg/mL | |
| Amide derivatives containing cyclopropane | Escherichia coli | MIC80: 32-64 µg/mL | |
| Amide derivatives containing cyclopropane | Candida albicans | MIC80: 16 µg/mL | |
| Theophylline-containing 1,2,3-triazoles with amide derivatives | Lung (A549), Breast (MCF-7), Melanoma (A375) | IC50: 1.40 - 2.51 µM | |
| Benzodioxole-based thiosemicarbazone derivatives | Lung (A549) | IC50: 10.67 µM | |
| Benzodioxole-based thiosemicarbazone derivatives | Glioma (C6) | IC50: 4.33 µM |
Note: The compounds listed are derivatives of related chemical scaffolds, highlighting the potential for developing bioactive molecules from 3-aminophthalic acid.
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME)
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound is not extensively available in the public domain. However, general information on the pharmacokinetics of phthalate esters suggests they are generally well-absorbed orally and rapidly metabolized[3]. The primary route of elimination is through urinary excretion[3]. Given that 3-aminophthalic acid is a metabolite of luminol, its clearance from the body is expected to be relatively rapid. Further studies are required to fully characterize the ADME profile of this compound.
Toxicology
Based on available safety data sheets, 3-aminophthalic acid is classified as a substance that causes skin and eye irritation and may cause respiratory irritation[4]. There is limited information on its systemic toxicity, and the toxicological properties have not been fully investigated. As with any chemical compound, appropriate safety precautions should be taken during handling.
Experimental Protocols
Protocol 1: Determination of Binding Affinity to Cereblon using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Step-by-Step Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the ligand-binding domain of human Cereblon (CRBN).
-
Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Prepare a stock solution of this compound in the same dialysis buffer. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is identical in both the protein and ligand solutions and is kept to a minimum (<5%).
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the 3-aminophthalic acid solution (e.g., 100-200 µM) into the injection syringe.
-
Set the injection parameters (e.g., 20 injections of 2 µL each).
-
-
Data Acquisition:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Run the main titration experiment by injecting the 3-aminophthalic acid solution into the CRBN solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental titration data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Evaluation of Cytotoxicity of 3-Aminophthalic Acid Derivatives using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-aminophthalic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Perspectives
This compound has transitioned from a mere byproduct of a classic chemical reaction to a molecule with significant potential in modern drug discovery. Its role as a stable, economical, and effective ligand for the E3 ligase cereblon opens up new avenues for the development of targeted protein degraders for a variety of diseases, particularly cancer.
While the direct biological activities of the parent compound beyond CRBN binding are not yet well-defined, the chemical tractability of 3-aminophthalic acid makes it an attractive starting point for the synthesis of diverse chemical libraries. Future research should focus on:
-
Quantitative Characterization: Determining the precise binding kinetics of 3-aminophthalic acid to cereblon to better inform the design of next-generation PROTACs.
-
Pharmacokinetic Profiling: Conducting thorough ADME studies to understand its in vivo behavior and guide its development as a therapeutic agent or a component thereof.
-
Derivative Exploration: Systematically synthesizing and screening derivatives of 3-aminophthalic acid to explore their potential as anticancer, antimicrobial, or other therapeutic agents.
References
-
Wikipedia. (2023, October 27). 3-Aminophthalic acid. In Wikipedia. Retrieved from [Link]
-
Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. Chemical Communications, 58(14), 2383–2386. [Link]
-
Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2012). MSDS of 3-Aminophthalic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. bioRxiv. Retrieved from [Link]
-
Albro, P. W., & Lavenhar, S. R. (1989). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 82, 5–15. [Link]
Sources
- 1. Overview of phthalate ester pharmacokinetics in mammalian species. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using 3-Aminophthalic Acid Hydrochloride Dihydrate in chemiluminescence assays.
Application Notes & Protocols for Luminol-Based Chemiluminescence Assays
A Senior Application Scientist's Guide to Theory, Practice, and Optimization
Introduction: The Principle of "Cold Light" in Modern Assays
Chemiluminescence is the generation of light through a chemical reaction at ambient temperatures, often referred to as "cold light".[1] This phenomenon provides a powerful detection method in various scientific disciplines, from forensic science to cutting-edge drug discovery.[2][3] Unlike fluorescence, chemiluminescent assays do not require an external light source for excitation, which eliminates background noise from light scattering and sample autofluorescence.[4][5] This results in an exceptionally high signal-to-noise ratio, enabling highly sensitive and robust assays.[6][7]
A cornerstone of modern chemiluminescent systems is the oxidation of Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[2] While the user's query mentions 3-Aminophthalic Acid Hydrochloride Dihydrate , it is crucial to clarify its role. 3-Aminophthalic acid is not the initial substrate but rather the light-emitting product of the luminol reaction.[8] The energy released during the reaction elevates the 3-aminophthalate molecule to an excited state; as it relaxes to its ground state, it releases this excess energy as a photon of light.[9] The hydrochloride dihydrate is a stable, crystalline salt form of this product, often used in chemical synthesis or as a reference standard.[10][11]
This guide provides a comprehensive overview of the luminol chemiluminescence mechanism, factors influencing assay performance, and detailed protocols for its application in research and drug development settings.
The Mechanism of Luminol Chemiluminescence
The oxidation of luminol is a multi-step process that requires specific chemical conditions to proceed efficiently. The reaction is fundamentally an oxidation-reduction process that converts chemical energy into light.[12]
Core Reaction Steps:
-
Deprotonation: The reaction must occur in a basic (alkaline) solution. A base, such as sodium hydroxide, removes protons from the nitrogen atoms of luminol's hydrazide group, forming a reactive dianion.[9][13]
-
Oxidation: In the presence of an oxidizing agent (commonly hydrogen peroxide) and a catalyst, the luminol dianion is oxidized.[13] The catalyst can be a metal ion (e.g., iron, copper) or an enzyme like Horseradish Peroxidase (HRP).[9][14]
-
Intermediate Formation: This oxidation forms a highly unstable organic peroxide intermediate.
-
Decomposition and Excitation: The intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalate in an electronically excited state.[15]
-
Light Emission: The excited 3-aminophthalate molecule decays to its lower-energy ground state, releasing a photon of light. This emission is typically observed as a blue glow with a maximum wavelength of approximately 425 nm.[2][14]
Critical Parameters and Assay Optimization
The intensity and duration of the light signal in a luminol-based assay are highly dependent on several experimental factors.[2] Optimization of these parameters is crucial for achieving maximum sensitivity and reproducibility.
| Parameter | Optimal Range/Condition | Rationale & Causality |
| pH | 8.5 - 10.5 | An alkaline environment is essential for the initial deprotonation of luminol to form the reactive dianion.[16] While higher pH increases chemiluminescence efficiency, it can decrease the activity of enzymes like HRP, requiring a compromise (often around pH 8.5 for HRP-catalyzed reactions).[2][17] |
| Oxidant (H₂O₂) | 1-10 mM | Hydrogen peroxide is the most common oxidizing agent. Its concentration must be optimized; too little will limit the reaction rate, while excess H₂O₂ can lead to inactivation of the HRP enzyme.[18] |
| Luminol Concentration | 0.1 - 1 mM | The concentration of luminol directly affects signal intensity. The optimal concentration depends on the levels of oxidant and catalyst, with a peak intensity observed at a specific ratio.[2] |
| Catalyst | Varies | For enzyme-based assays (e.g., ELISA), HRP is conjugated to a detection antibody. Its concentration is determined by the antibody titer. For chemical catalysis, metal ions like iron or copper are used.[1][17] |
| Temperature | 20 - 37°C | The reaction rate generally increases with temperature, leading to a brighter initial signal. However, higher temperatures can also decrease signal duration and potentially denature enzyme catalysts. Room temperature is standard for most plate-based assays. |
| Enhancers | Varies (e.g., phenols) | In "Enhanced Chemiluminescence" (ECL), compounds like substituted phenols are added to the reaction. These enhancers act as redox mediators, accelerating the enzyme turnover rate of HRP and increasing the light output by up to 1000-fold, prolonging the signal duration.[18][19][20] |
Experimental Protocols
Protocol 1: Basic Chemiluminescence Demonstration
This protocol is designed for a qualitative demonstration of the luminol reaction.
Materials:
-
Solution A (Luminol Stock):
-
Luminol: 0.2 g
-
Sodium Carbonate (Na₂CO₃): 4.0 g
-
Sodium Bicarbonate (NaHCO₃): 24 g
-
Ammonium Carbonate ((NH₄)₂CO₃): 0.5 g
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.4 g
-
Deionized Water: 1 L
-
-
Solution B (Oxidant Stock):
-
30% Hydrogen Peroxide (H₂O₂): 50 mL
-
Deionized Water: 950 mL
-
Procedure:
-
Prepare Solution A: Add the solid components to 1 L of deionized water and swirl until fully dissolved.[1] This solution is alkaline and contains the luminol substrate and a copper catalyst.
-
Prepare Solution B: In a separate flask, carefully add 50 mL of 30% H₂O₂ to 950 mL of deionized water and mix. (Caution: Handle 30% H₂O₂ with appropriate personal protective equipment). [1]
-
Initiate Reaction: In a darkened room, rapidly mix equal volumes of Solution A and Solution B in a transparent container (e.g., a beaker or flask).
-
Observe: A bright blue chemiluminescent glow will be produced immediately upon mixing. The light will persist for a short period as the reagents are consumed.
Protocol 2: Quantitative HRP-Catalyzed Assay (e.g., ELISA Detection)
This protocol outlines a general procedure for the final detection step of an enzyme-linked immunosorbent assay (ELISA) or a similar plate-based assay using an HRP-conjugated antibody and an ECL substrate.
Materials:
-
Assay Plate: 96-well white opaque microplate containing the immobilized antigen-antibody-HRP conjugate complex.
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).
-
ECL Substrate: Commercial ECL kits are recommended for optimal performance and stability. They typically contain two separate, stable solutions that are mixed immediately before use:
-
Luminol/Enhancer Solution: Contains luminol and a signal enhancer in a stable buffer.
-
Peroxide Solution: Contains a stabilized form of hydrogen peroxide.
-
Workflow:
Procedure:
-
Final Wash: After the final incubation with the HRP-conjugated antibody, wash the wells of the microplate thoroughly with Wash Buffer (e.g., 3-5 times) to remove any unbound conjugate. This step is critical to minimize background signal.
-
Substrate Preparation: Immediately before use, prepare the ECL working solution by mixing the Luminol/Enhancer Solution and the Peroxide Solution according to the manufacturer's instructions (typically a 1:1 ratio). Prepare a sufficient volume for all wells in the assay.
-
Substrate Addition: Add the prepared ECL working solution to each well (e.g., 100 µL per well).
-
Incubation: Incubate the plate for the time recommended by the manufacturer (usually 1-5 minutes) at room temperature, protected from light. This allows the chemiluminescent signal to develop and stabilize.
-
Signal Detection: Immediately place the microplate into a luminometer and measure the light output, which is typically expressed in Relative Light Units (RLU).
Safety Precautions
When working with chemiluminescent reagents, adherence to standard laboratory safety practices is essential.
-
This compound: May cause eye, skin, and respiratory tract irritation.[21][22] Avoid inhalation of dust and direct contact with skin and eyes.
-
Luminol: Classified as an irritant.[1]
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Can cause severe skin and eye damage. Handle only in a well-ventilated area and wear appropriate gloves, lab coat, and eye/face protection.[1]
-
Sodium Hydroxide / Sodium Carbonate: Caustic and can cause skin and eye irritation or burns.[1]
-
General Handling: Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle powdered reagents in a chemical fume hood to avoid inhalation.[22][23] Consult the specific Safety Data Sheet (SDS) for each chemical before use.[24][25]
References
-
Royal Society of Chemistry. (n.d.). Chemiluminescence - the oxidation of luminol. RSC Education. Retrieved from [Link]
-
Yadav, D. K., et al. (2021). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Photochemistry and Photobiology, 7, 100048. Available at: [Link]
-
Chemistry LibreTexts. (2023). Luminol. Retrieved from [Link]
-
University of Bristol. (n.d.). The Chemiluminescence of Luminol. Retrieved from [Link]
-
Baeyens, W. R., et al. (1995). Chemiluminescence in drug assay. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1063-71. Available at: [Link]
-
Mina-Osorio, P., et al. (2020). Molecular basis of the chemiluminescence mechanism of luminol. Chemistry – A European Journal, 26(1), 168-175. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Luminol? Synapse. Retrieved from [Link]
-
PhysicsOpenLab. (2019). Luminol and Chemiluminescence. Retrieved from [Link]
-
Hisatomi, H., et al. (2020). Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate. Scientific Reports, 10, 1961. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of a luminol-based chemiluminescence assay using a luminometer. Retrieved from [Link]
-
Pretorius, A. M., et al. (2022). Haloperoxidase-Catalyzed Luminol Luminescence. International Journal of Molecular Sciences, 23(5), 2883. Available at: [Link]
-
Patsnap. (2025). How to Improve Luminol Chemiluminescence Efficiency? Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]
-
Truman State University. (n.d.). Luminol Synthesis. Truman ChemLab. Retrieved from [Link]
-
Murgida, D. H., & Hildebrandt, P. (2001). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society, 123(17), 4062-4068. Available at: [Link]
-
Prescher, J. A., et al. (2023). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(4), 379-391. Available at: [Link]
-
Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to Prepare Luminol Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of luminol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of horseradish peroxidase-catalyzed luminol oxidation by hydrogen peroxide, and subsequent luminescence. Retrieved from [Link]
-
Desheng. (n.d.). Luminoluminescence under acidic conditions. Retrieved from [Link]
-
Roda, A., et al. (2003). Bioluminescence and chemiluminescence in drug screening. Analytical and Bioanalytical Chemistry, 377(5), 826-833. Available at: [Link]
-
Britannica. (n.d.). Luminol. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Advances in luminescence-based technologies for drug discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemiluminescent Assay Kits. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Retrieved from [Link]
-
IOSR Journal. (n.d.). Effect of Temperature on Chemiluminescence of Luminol in Aqueous Ethyl Amines with H2o2+ Metal Ions. Retrieved from [Link]
-
Al-Abdullah, A. H., et al. (2021). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. Molecules, 26(23), 7357. Available at: [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminophthalic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
University POLITEHNICA of Bucharest. (n.d.). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. Retrieved from [Link]
Sources
- 1. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescence in drug assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 11. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 12. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 13. What is the mechanism of Luminol? [synapse.patsnap.com]
- 14. goldbio.com [goldbio.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Luminoluminescence under acidic conditions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 17. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. fishersci.fr [fishersci.fr]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. fishersci.com [fishersci.com]
Application of 3-Aminophthalic Acid Hydrochloride Dihydrate in forensic blood detection.
Introduction: The Role of 3-Aminophthalic Acid in Latent Blood Detection
In the field of forensic science, the detection of latent or cleaned bloodstains is a critical task for crime scene reconstruction. The most renowned chemical method for this purpose relies on the chemiluminescent properties of luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione). While luminol is the starting reagent, the actual light-emitting species at the heart of this presumptive test is the 3-aminophthalate dianion, which is formed as the end product of the reaction.
3-Aminophthalic Acid Hydrochloride Dihydrate is a stable, crystalline form of the light-emitting product.[1][2] While not typically used as the primary field reagent itself, its study is integral to understanding the reaction's mechanism and stability.[1][3] Industrial synthesis routes have been developed to produce this stable form, which can serve as a precursor or reference standard in various chemical applications.[2] This guide will detail the established forensic protocol using luminol, focusing on the underlying chemistry that leads to the generation and excitation of 3-aminophthalate for the visualization of trace blood evidence.
Principle of Chemiluminescence
The luminol test is a classic example of chemiluminescence—a chemical reaction that produces light. The process is initiated by oxidizing luminol in an alkaline environment. While this reaction can proceed on its own, it is exceptionally slow. The forensic utility of luminol stems from the catalytic effect of hemoglobin, an iron-containing protein found in red blood cells.[4][5][6] The iron atom within the heme group of hemoglobin acts as a powerful catalyst, dramatically accelerating the oxidation of luminol and producing a visible blue glow (typically around 425-455 nm) that can be observed in a darkened environment.[4][7][8][9][10]
The reaction proceeds through several key steps:
-
Deprotonation: In a basic solution (high pH), luminol loses two protons to form a dianion. This is a crucial step as the anionic form is readily oxidized.[4]
-
Oxidation: An oxidizing agent, typically hydrogen peroxide or sodium perborate, reacts with the luminol dianion.[4][5]
-
Catalysis: The iron (Fe) in the heme group of hemoglobin catalyzes the decomposition of the hydrogen peroxide, leading to the formation of a highly reactive cyclic peroxide intermediate from the luminol dianion.[4][8]
-
Decomposition and Excitation: This unstable intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate in an electronically excited state.[4][7][11]
-
Light Emission: As the excited 3-aminophthalate molecule relaxes to its lower energy ground state, it releases the excess energy as a photon of light, creating the characteristic blue chemiluminescence.[4][5]
This entire process is highly sensitive, capable of detecting bloodstains diluted up to 1 part in 1,000,000.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the core chemical transformation and the catalytic cycle involving hemoglobin.
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminol - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bvda.com [bvda.com]
- 11. sistemas.uft.edu.br [sistemas.uft.edu.br]
Application Notes & Protocols: The Strategic Use of 3-Aminophthalic Acid Hydrochloride Dihydrate in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Aminophthalic Acid Hydrochloride Dihydrate as a pivotal chemical intermediate in organic synthesis. We will delve into the causality behind its selection over its freebase form, focusing on its enhanced stability and handling characteristics. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its application, supported by mechanistic insights and comprehensive references to authoritative sources. Our objective is to bridge theoretical knowledge with practical application, ensuring reproducible and efficient synthetic outcomes.
Introduction: The Intermediate of Choice for Stability and Purity
3-Aminophthalic acid is a valuable building block in the synthesis of pharmaceuticals, dyes, and pigments.[1][2] However, the free aminodicarboxylic acid is inherently unstable, prone to degradation and discoloration, which can compromise the purity and yield of subsequent reactions.[2] The conversion to its hydrochloride dihydrate salt addresses these stability issues by protonating the amino group, thereby preventing oxidative degradation and unwanted side reactions. This stable, crystalline solid is easier to store, handle, and accurately dispense, making it a superior choice for industrial and laboratory-scale synthesis.[2][3]
The significance of this compound is notably highlighted in its role as a precursor to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a compound renowned for its chemiluminescent properties, which are critical in forensic science for detecting trace amounts of blood.[3][4]
Table 1: Physicochemical Properties of this compound [3][5][6]
| Property | Value |
| IUPAC Name | 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate |
| Molecular Formula | C₈H₈ClNO₄·2H₂O |
| Molecular Weight | 253.64 g/mol |
| Appearance | Light yellow to off-white solid |
| Melting Point | 174–175°C (with decomposition) |
| Solubility | Soluble in polar solvents like DMSO |
Core Applications & Synthetic Utility
The utility of this compound stems from its bifunctional nature, possessing both a reactive amino group and two carboxylic acid moieties. This allows it to serve as a versatile scaffold for constructing complex molecules.
Synthesis of Luminol and its Derivatives
The most prominent application is in the synthesis of luminol. The reaction involves a condensation reaction with hydrazine, followed by reduction of a nitro group if starting from 3-nitrophthalic acid.[4][7] The use of the stable hydrochloride salt ensures a high-purity starting material for this multi-step synthesis.
Intermediate in Pharmaceutical Synthesis
3-Aminophthalic acid and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a building block in the synthesis of apremilast, a small molecule phosphodiesterase 4 (PDE4) inhibitor.[8] The stability of the hydrochloride dihydrate form is crucial for maintaining stoichiometric accuracy and purity throughout the synthesis of such complex molecules.
Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for each critical step to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid
This protocol is adapted from established industrial methods and provides a reliable route to high-purity this compound.[2][3] The process involves the reduction of the nitro group of 3-nitrophthalic acid to an amino group via catalytic hydrogenation.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials and Equipment:
-
3-Nitrophthalic acid
-
Palladium on carbon (5% Pd/C) or Raney Nickel
-
Methanol (or other suitable solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogenation reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Step-by-Step Procedure:
-
Dissolution: In a hydrogenation reactor, dissolve 3-nitrophthalic acid in methanol. The choice of solvent is critical for ensuring the solubility of the starting material and the intermediate product.
-
Inerting: Purge the reactor with nitrogen gas to remove all oxygen. This is a crucial safety step as hydrogen gas is explosive in the presence of oxygen.
-
Catalyst Addition: Under the nitrogen atmosphere, carefully add the 5% Pd/C catalyst. The catalyst loading is typically around 1-5 mol% relative to the substrate.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-60 °C). The reaction is exothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor again with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Salt Formation and Crystallization: Transfer the filtrate to a clean vessel and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring. The this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum at a low temperature (e.g., 40-50 °C) to obtain the final product.
Expected Yield and Purity: Yields for this process are typically high, often exceeding 90%, with purities greater than 98%.[3]
Protocol 2: Synthesis of Luminol using 3-Aminophthalic Acid
This protocol outlines the synthesis of luminol from 3-aminophthalic acid, which can be sourced directly or prepared from its hydrochloride dihydrate salt by neutralization.[4][9]
Reaction Pathway: Luminol Synthesis
Caption: Key reagents and conditions for luminol synthesis.
Materials and Equipment:
-
3-Aminophthalic acid
-
Hydrazine hydrate (8% aqueous solution)
-
Triethylene glycol
-
3M Sodium Hydroxide (NaOH)
-
Sodium hydrosulfite (Sodium dithionite)
-
Glacial acetic acid
-
Large test tube or round-bottom flask
-
Heating mantle or Bunsen burner
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Initial Reaction Mixture: In a large test tube, combine 1.0 g of 3-aminophthalic acid and 2.0 mL of an 8% aqueous solution of hydrazine.[9]
-
Solvent Addition and Water Removal: Add 3.0 mL of triethylene glycol, a high-boiling solvent, to the mixture. Heat the mixture gently to distill off the excess water.
-
Cyclization: Increase the temperature to approximately 215 °C and reflux for about 2 minutes.[9] This high temperature drives the condensation and cyclization to form the hydrazide ring.
-
Precipitation: Quench the reaction by adding about 15 mL of hot water. Cool the mixture in an ice bath to precipitate the crude product (luminol is not the final product at this stage if starting with 3-nitrophthalic acid, but this procedure assumes the amino group is present).
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification (if necessary): The crude product can be further purified. For luminol synthesis starting from 3-nitrophthalic acid, a reduction step is necessary. In that case, the isolated solid (3-nitrophthalhydrazide) is dissolved in 3M NaOH, and sodium hydrosulfite is added. The mixture is then heated to reduce the nitro group to an amine.[4][9]
-
Final Precipitation: After the reduction, the solution is acidified with glacial acetic acid to precipitate the purified luminol.[9]
-
Drying: The final product is collected by filtration and dried.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] It may cause skin and eye irritation, as well as respiratory tract irritation.[10][12][13] Handle in a well-ventilated area or a fume hood.[13]
-
In case of contact with eyes: Rinse cautiously with water for several minutes.[10][12]
-
In case of skin contact: Wash off with soap and plenty of water.[10][12]
-
If swallowed: Rinse mouth with water and seek medical attention.[10][12]
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
This compound is a superior chemical intermediate due to its enhanced stability and purity compared to the free acid. Its use is critical in various synthetic applications, from the production of chemiluminescent compounds like luminol to the synthesis of complex pharmaceuticals. The protocols and insights provided in this guide are designed to empower researchers to utilize this versatile compound effectively and safely, ensuring reliable and high-quality synthetic outcomes.
References
- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Google Patents.
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.
-
Asian Journal of Chemistry. Synthesis and Characterization of Apremilast and its Process Related Impurities. Available at: [Link]
-
This compound | C8H12ClNO6 | CID 71433094. PubChem. Available at: [Link]
-
Org. Chem II Experiment 9 Synthesis of Luminol. Truman State University. Available at: [Link]
-
China this compound Manufacturers & Suppliers. Sandoo. Available at: [Link]
-
Luminol synthesis ( Chemiluminescence ). YouTube. Available at: [Link]
-
Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Cole-Parmer. Available at: [Link]
-
Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Luminol. Truman State University. Available at: [Link]
-
Safety Data Sheet - 3-Aminophthalic acid hydrochloride. Angene Chemical. Available at: [Link]
Sources
- 1. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: High-Yield Synthesis of 3-Aminophthalic Acid via Reduction of 3-Nitrophthalic Acid
Abstract
This document provides detailed experimental protocols for the synthesis of 3-aminophthalic acid, a critical precursor for the chemiluminescent agent luminol.[1][2] Two robust and scalable methods for the reduction of 3-nitrophthalic acid are presented: catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a chemical reduction using sodium dithionite. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to facilitate successful synthesis and optimization.
Introduction and Scientific Principle
3-Aminophthalic acid is a key intermediate in organic synthesis, most notably as the immediate precursor to 5-amino-2,3-dihydro-1,4-phthalazinedione, commonly known as luminol. The chemiluminescence of luminol upon oxidation is a cornerstone of forensic science for the detection of trace amounts of blood, where the iron in hemoglobin acts as a catalyst.[1][2]
The conversion of 3-nitrophthalic acid to 3-aminophthalic acid is a classic example of aromatic nitro group reduction. This transformation involves a six-electron reduction of the nitro group (-NO₂) to a primary amine (-NH₂).[3] The reaction typically proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3][4]
Two primary mechanistic pathways are generally considered[4]:
-
Direct Hydrogenation Pathway: Involves the stepwise addition of hydrogen atoms (or equivalent H⁻/H⁺) to the nitro group, proceeding through the nitroso and hydroxylamine intermediates before yielding the final amine.
-
Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then cleaved and reduced to the amine.
This note details two highly effective methods that leverage these principles: Catalytic Hydrogenation, which occurs on a metal surface, and Chemical Reduction by Sodium Dithionite, which proceeds via a single-electron transfer (SET) mechanism.[4][5]
Comparative Overview of Reduction Methods
The choice of reduction method often depends on available equipment, scale, cost, and safety considerations. The two protocols presented offer distinct advantages.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Dithionite Reduction |
| Primary Reagent | H₂ source (e.g., H₂ gas, Ammonium Formate), Pd/C catalyst | Sodium Dithionite (Na₂S₂O₄) |
| Typical Yield | High to quantitative ( >90%)[6][7] | Good to high (75-95%)[8][9] |
| Reaction Conditions | Mild (e.g., room temp, atmospheric to moderate pressure)[10][11] | Mild (e.g., 45-100°C, atmospheric pressure)[12] |
| Workup Simplicity | Very simple; filtration to remove catalyst.[4] | Requires aqueous workup and extraction.[5] |
| Safety Concerns | Handling of pyrophoric Pd/C catalyst and flammable H₂ gas.[13][14] | Exothermic reaction; handling of a reactive reducing agent. |
| Scalability | Highly scalable; common in industrial processes. | Scalable, but large volumes of salts are produced. |
| Chemoselectivity | Highly active; may reduce other functional groups (alkenes, etc.).[4] | Generally good chemoselectivity for the nitro group. |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
3-Nitrophthalic Acid (≥98% purity)
-
Palladium on Carbon (5% or 10% Pd, 50% wet with water)[13]
-
Ammonium Formate (HCOONH₄) or Hydrogen (H₂) gas supply
-
Methanol (ACS grade) or Glacial Acetic Acid[10]
-
Sodium Dithionite (Na₂S₂O₄, ≥85% purity)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate (ACS grade)
-
Diatomaceous earth (e.g., Celite®)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Hydrogenation apparatus (e.g., Parr shaker) OR balloon filled with H₂ gas
-
Buchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Method A: Catalytic Transfer Hydrogenation with Ammonium Formate
This method utilizes ammonium formate as a safe and convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.[15]
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophthalic acid (10.55 g, 50 mmol) and methanol (200 mL). Stir the mixture to achieve a suspension.
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.5 g, ~5 wt%). Caution: Wet Pd/C is safer to handle than dry, which can be pyrophoric.[14] Handle in an inert atmosphere glove bag or flush the flask with inert gas during addition.
-
Addition of Hydrogen Source: In a separate flask, dissolve ammonium formate (15.75 g, 250 mmol, 5 equivalents) in deionized water (30 mL). Add this solution slowly to the stirred reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (~65-70°C). The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to carefully remove the palladium catalyst. Wash the pad with a small amount of methanol. Critical Safety Note: The filter cake must not be allowed to dry as it will contain adsorbed hydrogen and can ignite spontaneously in air.[14] Immediately quench the filter cake by submerging it in a large volume of water.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting aqueous solution contains the ammonium salt of the product.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify slowly with concentrated HCl to pH ~3.5. A white or off-white precipitate of 3-aminophthalic acid will form.
-
Final Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. The expected yield is 90-97%.
Method B: Reduction with Sodium Dithionite
This protocol is a classic and reliable method that does not require specialized hydrogenation equipment.[5][8]
Procedure:
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 3-nitrophthalic acid (10.55 g, 50 mmol) in 150 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Dithionite Addition: In a separate beaker, dissolve sodium dithionite (approx. 26 g, 150 mmol, 3 equivalents) in 200 mL of deionized water. Place this solution in the addition funnel.
-
Reduction: Heat the flask containing the 3-nitrophthalate solution to 50-60°C. Add the sodium dithionite solution dropwise over 30-45 minutes, maintaining the internal temperature below 80°C. The reaction can be exothermic.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Carefully acidify the solution with concentrated HCl. The product will begin to precipitate. Adjust the final pH to ~3.5 to ensure complete precipitation of the zwitterionic 3-aminophthalic acid.
-
Final Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to a constant weight. The expected yield is 85-95%.
Visualization of Workflow and Mechanism
General Experimental Workflow
The overall process for both methods follows a similar logical progression from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis of 3-aminophthalic acid.
Chemical Transformation
The core chemical reaction involves the reduction of the nitro group to an amine.
Caption: Overall reduction of 3-nitrophthalic acid to 3-aminophthalic acid.
Safety and Handling
-
3-Nitrophthalic Acid: Corrosive. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when it contains adsorbed hydrogen and is dry.[14] Always handle wet catalyst and in an inert atmosphere when possible.[13] Never allow the filtered catalyst to dry in the air. Quench it immediately in water.[14]
-
Sodium Dithionite: A strong reducing agent. Can be self-heating and may ignite in moist air. Store in a cool, dry place away from combustible materials. The reduction reaction can be exothermic; control the rate of addition carefully.
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE at all times. An eyewash station and safety shower should be readily accessible.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient reducing agent; deactivated catalyst (Method A); low reaction temperature. | Add more reducing agent. For Method A, use fresh catalyst. Ensure the reaction temperature is maintained at the target level. |
| Low Yield | Product loss during workup; incomplete precipitation. | Ensure pH is accurately adjusted to ~3.5 for precipitation. Minimize washes with cold water to avoid dissolving the product. |
| Product Discoloration (Yellow/Brown) | Presence of impurities or side-products (e.g., azo compounds). | Recrystallize the final product from hot water or an ethanol/water mixture. |
| Slow Filtration (Method A) | Catalyst particles are too fine and are clogging the filter paper. | Use a pad of diatomaceous earth (Celite®) over the filter paper to improve filtration speed. |
References
-
Abdullaev, M. (2023). Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts. High Energy Chemistry.
-
Williams, D. E., & Nélieu, S. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH).
-
Zhang, Z., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
-
Yagi, N., & Okazaki, M. (1968). Catalytic Hydrogenation of 3-Nitrophthalic Acid. Journal of Synthetic Organic Chemistry, Japan.
-
Merrill, S. H. (1960). The Hydrogenation of Nitrophthalic Acids. Journal of Organic Chemistry.
-
BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). International Journal on "Technical and Physical Problems of Engineering".
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry.
-
Wikipedia. (n.d.). 3-Aminophthalic acid. Wikipedia.
-
Experiment 9: Synthesis of Luminol. (n.d.). University of Missouri–St. Louis.
-
BenchChem. (n.d.). 3-Aminophthalic Acid Hydrochloride Dihydrate. BenchChem.
-
Synthesis of (a) 3-Aminophthalic acid. (n.d.). PrepChem.com.
-
Culhane, P. J., & Woodward, G. E. (n.d.). 3-Nitrophthalic acid. Organic Syntheses.
-
CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Google Patents.
-
Luminol synthesis (Chemiluminescence). (2023). YouTube.
-
CN104945115A - Preparation method for 3-aminophthalic acid and derivative thereof. Google Patents.
-
CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.
-
Palladium on carbon (10%) (50% wet with water for safety). (n.d.). Cole-Parmer.
-
Palladium on carbon, 2.5% Pd, 50% water wet Safety Data Sheet. (2022). Apollo Scientific.
-
Comparative Study on the Reduction of p-Nitrobenzoylhydroxypropyl Cellulose by Different Reducing Agents. (2015). Asian Journal of Chemistry.
-
LCSS: PALLADIUM ON CARBON. (n.d.). National Institutes of Health (NIH).
-
Palladium on carbon Safety Data Sheet. (2025). Sigma-Aldrich.
-
Cindro, N., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
-
Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. (2025). BenchChem.
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2007). ResearchGate.
-
Reducing 3-nitrophthalhydrazide to Luminol. (2016). Sciencemadness Discussion Board.
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017). Chemistry Stack Exchange.
-
Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst. (2020). ResearchGate.
Sources
- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 11. prepchem.com [prepchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparation of 3-Aminophthalic Acid Derivatives for Targeted Protein Degradation
Introduction: The Central Role of Cereblon Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins previously deemed "undruggable".[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent destruction of the target protein by the proteasome.[2][3]
A cornerstone of modern PROTAC design is the recruitment of the Cereblon (CRBN) E3 ligase.[1][4] Ligands for CRBN are often derived from the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide.[4][5] Pomalidomide, in particular, is a potent and widely used CRBN ligand in PROTAC development due to its well-characterized binding and favorable chemical properties.[6][7]
This guide provides a detailed technical overview and step-by-step protocols for the preparation of a pomalidomide-based CRBN ligand, starting from the versatile and commercially available precursor, 3-aminophthalic acid . We will detail the synthesis of the core pomalidomide structure and its subsequent functionalization with a linker handle, rendering it ready for conjugation into a complete PROTAC or Opto-PROTAC (O'PROTAC) construct. While recent research has also identified 3-aminophthalic acid itself as a novel, alternative CRBN ligand for O'PROTACs, this guide focuses on its established role as a key precursor for the more ubiquitously used pomalidomide warhead.[8]
Section 1: Synthesis of the Pomalidomide Core Structure
The foundational step in this workflow is the conversion of 3-aminophthalic acid into the pomalidomide scaffold. This involves a crucial condensation reaction with 3-aminoglutarimide to form the characteristic phthalimide ring system required for potent CRBN binding.
Workflow Overview: From Precursor to E3 Ligand Warhead
The overall synthetic strategy involves two primary stages: first, the synthesis of the core pomalidomide structure, and second, the attachment of a versatile linker, which will later be used to connect to a POI ligand and/or a photocleavable moiety for O'PROTAC applications.
Caption: Synthetic workflow from 3-aminophthalic acid to a functionalized warhead.
Protocol 1: Synthesis of Pomalidomide
This protocol details the direct condensation of 3-aminophthalic acid hydrochloride with 3-aminoglutarimide hydrochloride. The use of acetic acid as a solvent and triethylamine (TEA) as a base facilitates the reaction, driving the formation of the imide bonds.
Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Eq. |
|---|---|---|---|---|---|
| 3-Aminophthalic acid HCl | 6946-22-1 | 217.60 | 200 | 0.92 | 1.0 |
| 3-Aminoglutarimide HCl | 62595-55-1 | 164.59 | 159 | 0.96 | 1.05 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 2.0 L | - | - |
| Acetic Acid | 64-19-7 | 60.05 | 577 | 9.6 | 10.4 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 465 | 4.6 | 5.0 |
| Deionized Water | 7732-18-5 | 18.02 | 4.5 L | - | - |
Procedure [9]
-
Reaction Setup: To a suitable reaction vessel, add 3-aminophthalic acid hydrochloride (200 g, 0.92 mol), 3-aminoglutarimide hydrochloride (159 g, 0.96 mol), acetonitrile (2.0 L), and acetic acid (577 g, 9.6 mol).
-
Base Addition: Stir the mixture for 15 minutes at room temperature (20-25°C). Slowly add triethylamine (465.0 g, 4.6 mol) dropwise over 30-35 minutes, ensuring the internal temperature is maintained at 20-25°C.
-
Causality: TEA is a crucial base that neutralizes the hydrochloride salts and the acetic acid, allowing the free amines to act as nucleophiles. The slow addition controls the initial exotherm.
-
-
Reflux: Stir the reaction mixture for an additional 10-15 minutes, then heat to reflux (approx. 85-87°C) for 5-7 hours.
-
Self-Validation: Monitor the reaction progress via HPLC, checking for the consumption of the 3-aminophthalic acid starting material. The reaction is considered complete when <2% remains.[9]
-
-
Precipitation: Cool the reaction mixture to 20-25°C over 1-2 hours. Add 1.0 L of deionized water over 15-30 minutes.
-
Causality: Pomalidomide has low solubility in this aqueous-organic mixture, causing it to precipitate out of solution, which is the first step of purification.
-
-
Isolation & Washing: Stir the resulting slurry at 15-20°C for 20-30 minutes to maximize precipitation. Filter the yellow solid. Wash the filter cake thoroughly with deionized water (3 x 1.0 L) and then with acetonitrile (2 x 500 mL).
-
Causality: The water wash removes salts (e.g., triethylammonium acetate) and other water-soluble impurities. The acetonitrile wash removes residual organic-soluble starting materials and byproducts.
-
-
Drying: Dry the solid product in a vacuum oven at 35-40°C to a constant weight.
-
Expected Outcome: A yellow solid with an expected yield of approximately 84%.[9]
-
Section 2: Functionalization for PROTAC Linker Attachment
With the pomalidomide core synthesized, the next critical step is to install a chemical handle for linker attachment. The most common and versatile position for linker attachment on pomalidomide is the C4-amino group of the phthalimide ring.[6] This is typically achieved via amide bond formation, which provides a stable and robust connection.
Protocol 2: Amide Coupling of a Linker to Pomalidomide
This protocol describes a general procedure for coupling a carboxylic acid-terminated linker to the pomalidomide core using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Scheme
Caption: Amide coupling of a linker to the pomalidomide amino group.
Materials
| Reagent | Role | Notes |
|---|---|---|
| Pomalidomide (from Protocol 1) | E3 Ligand Warhead | Ensure it is dry and pure. |
| Carboxylic Acid Linker (e.g., Boc-8-amino-3,6-dioxaoctanoic acid) | Linker Precursor | The "other end" of the linker can be protected (e.g., Boc) or have a functional group for POI ligand attachment. |
| HATU | Coupling Reagent | Activates the carboxylic acid for nucleophilic attack. |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Scavenges the acid formed during the reaction. |
| Anhydrous DMF (Dimethylformamide) | Solvent | Must be anhydrous to prevent hydrolysis of the activated ester. |
-
Activation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid linker (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture for 10 minutes at room temperature.
-
Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate from the carboxylic acid, which is susceptible to nucleophilic attack by the amine on pomalidomide.
-
-
Coupling: To the activated linker solution, add pomalidomide (1.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the pomalidomide starting material.
-
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HATU byproducts), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Causality: Chromatography is essential to separate the desired product from any remaining starting materials, reagents, and potential side products, such as acylation at the imide nitrogen.[4]
-
Expected Outcome: A purified solid. The yield will vary depending on the specific linker used but is often in the range of 40-75%.[4]
-
Section 3: Quality Control and Characterization
Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized intermediates and the final functionalized product. This ensures reproducibility and reliability in downstream biological assays.
Analytical Data for Key Compounds
| Compound | Technique | Expected Observations |
|---|---|---|
| Pomalidomide | ¹H NMR (DMSO-d₆) | Signals corresponding to the phthalimide and glutarimide protons. A characteristic singlet around 11.0 ppm (imide NH) and signals in the aromatic region (6.5-7.2 ppm).[12][13] |
| ¹³C NMR (DMSO-d₆) | Carbonyl signals around 167-173 ppm. Aromatic carbons and aliphatic carbons of the glutarimide ring.[12][13] | |
| LC-MS (ESI+) | Expected [M+H]⁺ at m/z = 274.08.[14] | |
| HPLC | Purity should be >95% for use in subsequent steps.[13][14] | |
| Functionalized Pomalidomide | LC-MS (ESI+) | A new peak corresponding to the mass of [Pomalidomide + Linker - H₂O + H]⁺. |
| | ¹H NMR | Appearance of new signals corresponding to the attached linker protons. Potential shift of the aromatic protons adjacent to the newly formed amide bond. |
Note: Specific NMR shifts will vary based on the solvent and the exact structure of the attached linker. It is critical to compare spectra with established literature values or to perform full 2D NMR analysis for novel structures.[15][16]
Section 4: Application in O'PROTAC Assembly
The functionalized pomalidomide-linker synthesized in the preceding steps is a key building block for an Opto-PROTAC. O'PROTACs provide spatiotemporal control over protein degradation by using a photocleavable or photoswitchable group within the linker.[17][18]
The final assembly typically involves conjugating the free end of the pomalidomide-linker to a POI ligand that has been similarly functionalized, with a photocaged element incorporated into one of the pieces or the linker itself.[19]
Caption: Conceptual assembly and activation mechanism of an O'PROTAC.
The pomalidomide derivative prepared via the protocols in this guide serves as the essential CRBN-recruiting component for such advanced constructs, enabling researchers to build sophisticated tools for conditional protein degradation.
References
- BenchChem. (2025). The Architect's Guide to Degradation: A Technical Whitepaper on Cereblon Ligands for PROTAC Synthesis.
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- BenchChem. (2025).
-
Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- BenchChem.
-
Garrido-Castro, A. F., et al. (2021). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Computational and Structural Biotechnology Journal. [Link]
- Major, C. (2021).
-
Ciulli, A., et al. (2024). Bumped pomalidomide-based PROTACs. Communications Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pomalidomide-C7-NH2 Hydrochloride-Based PROTACs.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Assembly using Pomalidomide-C7-NH2 Hydrochloride.
-
Wang, Y., et al. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Liu, Y., et al. (2020). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules. [Link]
-
ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]
-
ResearchGate. Elements of PROTAC design. [Link]
- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science.
-
Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. [Link]
- Google Patents. (2016). Preparation method of 3-acetyl aminophthalimide.
-
Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Identification and characterization of related substances in pomalidomide by hyphenated LC–MS techniques. [Link]
-
da Silva, G. N., et al. (2020). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. European Journal of Medicinal Chemistry. [Link]
-
Zhao, L., et al. (2022). Advancing Design Strategy of PROTACs for Cancer Therapy. Cancers. [Link]
- Asian Journal of Chemistry.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
- Google Patents. (2004).
-
PrepChem.com. Synthesis of (a) 3-Aminophthalic acid. [Link]
-
Wu, L., et al. (2014). Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. Journal of chromatographic science. [Link]
-
Hang, T., et al. (2015). Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-Aminophthalic acid hydrochloride [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. explorationpub.com [explorationpub.com]
- 19. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 3-Aminophthalic Acid Hydrochloride Dihydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise quantification of this compound is critical in pharmaceutical development and quality control, where it may be present as a synthetic precursor, a metabolite, or a process-related impurity. The stability and purity of this compound are paramount, as underscored by synthesis patents that aim to solve issues of degradation and facilitate storage and transport.[1] This document provides comprehensive, validated protocols for the quantification of this compound using two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. This guide is designed to provide scientists with the necessary tools to implement these methods in a manner consistent with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction: The Analytical Imperative
3-Aminophthalic Acid, a substituted aromatic dicarboxylic acid, is a molecule of significant interest in pharmaceutical sciences.[4] It is recognized as the primary and stable oxidation product of luminol, a reaction fundamental to forensic science for detecting trace amounts of blood.[4] In pharmaceutical manufacturing, it can be a key starting material or an impurity that must be rigorously controlled to ensure the safety and efficacy of the final drug product.[5] The hydrochloride dihydrate salt form enhances the compound's stability, making it more suitable for industrial handling.[4][6]
Accurate and reliable analytical methods are therefore not merely a procedural formality but a cornerstone of quality assurance.[2] This application note details two validated methods for the quantification of this compound, providing a high-specificity chromatographic method (HPLC) for complex matrices and a rapid spectrophotometric method (UV-Vis) for simpler formulations or high-throughput screening.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate | [4] |
| Molecular Formula | C₈H₁₂ClNO₆ | [7] |
| Molecular Weight | 253.64 g/mol | [7] |
| Structure | Aromatic dicarboxylic acid with an amino group | [4] |
| Significance | The presence of a chromophore (benzene ring) allows for UV detection. The carboxylic acid and amino groups provide polarity suitable for reverse-phase chromatography. |
Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for the quantification of active pharmaceutical ingredients (APIs) and their impurities due to its high resolving power, sensitivity, and specificity.[8] For 3-Aminophthalic Acid, this method allows for clear separation from potential degradants or other components within a sample matrix.[9][10] The acidic nature of the mobile phase ensures the analyte is in a single, protonated state, leading to sharp, symmetrical peaks.[8]
HPLC Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure performance before each run.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX, Waters Symmetry) | Provides excellent retention and separation for polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid | The acidic modifier suppresses the ionization of carboxylic acid groups, improving peak shape.[9][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Injection Volume | 10 µL | A smaller volume minimizes potential for band broadening. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing a good balance of sensitivity and selectivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase as described above. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample powder containing the analyte. Dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.
HPLC Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11]
1. System Suitability:
-
Procedure: Inject the 25 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.[2]
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
2. Specificity:
-
Procedure: Inject a blank (mobile phase), a standard solution, a sample solution, and a sample spiked with known impurities or degradants (if available).
-
Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of other components.[12]
-
Acceptance Criteria: The analyte peak should be free from interference from any other peaks at its retention time.
3. Linearity and Range:
-
Procedure: Inject the prepared calibration standards (1-50 µg/mL) in triplicate.
-
Rationale: Establishes the relationship between concentration and detector response.[12]
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999.
-
The y-intercept should be close to zero.
-
4. Accuracy (Recovery):
-
Procedure: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates for each level.
-
Rationale: Measures the closeness of the experimental value to the true value.[2]
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
5. Precision:
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Rationale: Demonstrates the consistency of results under various conditions.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[2]
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Rationale: Defines the lowest concentration of analyte that can be reliably detected and quantified.[12]
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and achieving acceptable accuracy and precision.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Alternative Method: UV-Vis Spectrophotometry
For applications where a high degree of specificity is not required or for rapid screening, UV-Vis spectrophotometry offers a simple, fast, and cost-effective alternative.[13] The method relies on the principle that the analyte absorbs light in the ultraviolet region, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[14]
UV-Vis Spectrophotometry Experimental Protocol
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
The instrument should be qualified according to pharmacopeial standards (e.g., USP <857>).[15]
Protocol:
-
Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the UV region of interest. 0.1 M Hydrochloric Acid is a suitable choice.
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Prepare a ~10 µg/mL solution of the analyte in the chosen solvent.
-
Scan the solution from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength (λmax) at which maximum absorbance occurs. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Prepare the sample to a final concentration within the calibration range using 0.1 M HCl as the diluent.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard and sample solution.
-
UV-Vis Method Validation
Validation ensures the reliability of the spectrophotometric method.[15][16]
| Parameter | Protocol | Acceptance Criteria |
| Linearity & Range | Measure the absorbance of the five calibration standards. Plot absorbance vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Analyze six replicate samples at the target concentration. | RSD ≤ 2.0%. |
| Specificity | Analyze a placebo/matrix blank. | The blank should show negligible absorbance at the analytical wavelength. |
| LOQ/LOD | Calculate from the calibration curve data. | Verify LOQ with acceptable accuracy and precision. |
UV-Vis Spectrophotometry Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantitative analysis.
Method Comparison and Data Summary
The choice between HPLC and UV-Vis depends on the specific requirements of the analysis.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Justification |
| Specificity | High (Separates analyte from impurities) | Low (Measures total absorbance) | HPLC is superior for complex mixtures and stability studies.[12] |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | HPLC generally offers lower detection limits. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods provide excellent linearity.[16] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Both methods are highly precise when controlled. |
| Throughput | Lower (~10 min/sample) | Higher (~1 min/sample) | UV-Vis is faster for rapid screening of multiple samples. |
| Complexity | High (Requires specialized equipment and expertise) | Low (Simpler instrumentation and operation) | UV-Vis is more accessible for routine QC labs. |
Logical Framework for Method Validation
A validated analytical method is built on a hierarchy of evidence, ensuring the data it produces is reliable for decision-making. This framework is mandated by regulatory bodies to ensure product quality.[2][11]
Caption: Hierarchical logic of analytical method validation per ICH guidelines.
Conclusion
This application note provides two validated, robust, and reliable methods for the quantification of this compound. The HPLC method offers high specificity and sensitivity, making it ideal for regulatory submissions, stability testing, and the analysis of complex sample matrices. The UV-Vis spectrophotometry method serves as a rapid, simple, and cost-effective alternative for routine quality control and high-throughput screening where the sample matrix is well-defined. Adherence to the detailed protocols and validation procedures described herein will ensure that the analytical data generated is accurate, reproducible, and compliant with the stringent standards of the pharmaceutical industry.
References
-
SIELC Technologies. (n.d.). Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Aminophthalic acid. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2006, June). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminophthalic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2023). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in.... Retrieved from [Link]
-
Agilent Technologies, Inc. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Journal of Health and Rehabilitation Research. (n.d.). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (2007). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
-
ResearchGate. (2025, December 25). (PDF) Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride. Retrieved from [Link]
Sources
- 1. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 1852533-96-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
The Strategic Repurposing of 3-Aminophthalic Acid Hydrochloride Dihydrate in the Genesis of Novel Local Anesthetic Agents
Abstract
This comprehensive guide delineates the synthesis of a novel local anesthetic, designated herein as Aminoprocaine, from the versatile starting material, 3-Aminophthalic Acid Hydrochloride Dihydrate. This document provides an in-depth exploration of a rationally designed, multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and robust characterization data. The narrative is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of the chemical transformations, the causality behind experimental choices, and the application of fundamental organic chemistry principles in the development of new therapeutic agents. By leveraging the unique structural attributes of 3-aminophthalic acid, we present a scientifically grounded approach to expand the chemical space of local anesthetics.
Introduction: Unveiling the Potential of a Versatile Precursor
The landscape of local anesthesia is dominated by molecules that share a common structural motif: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[1][2] This tripartite structure is crucial for the molecule's ability to reversibly block voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of pain signals.[1][3] While classic local anesthetics like procaine and lidocaine have served as the bedrock of clinical practice, the quest for agents with improved efficacy, duration of action, and safety profiles is perpetual.
3-Aminophthalic acid, a derivative of phthalic acid, is a well-established intermediate in the synthesis of various pharmaceuticals and dyes.[4] Its hydrochloride dihydrate salt offers a stable and readily available starting point for complex organic syntheses. The presence of three distinct functional groups—an aromatic amine and two carboxylic acids—within a single molecule presents a unique opportunity for strategic chemical modification and the creation of novel molecular architectures. This guide proposes a synthetic route that harnesses these functional groups to construct a molecule that adheres to the established structure-activity relationships of local anesthetics.
The designed target, Aminoprocaine, incorporates the essential features of a procaine-type local anesthetic. The synthesis is designed to be logical, efficient, and illustrative of key organic reactions, providing a valuable template for further research and development in this therapeutic area.
The Synthetic Blueprint: From Phthalic Acid to a Novel Anesthetic
The transformation of this compound into Aminoprocaine is envisioned as a four-step process. This pathway is designed to selectively functionalize the starting material, introducing the necessary lipophilic and hydrophilic moieties while strategically removing a superfluous functional group.
Figure 1: Proposed synthetic workflow for the synthesis of Aminoprocaine from this compound.
Detailed Experimental Protocols and Mechanistic Rationale
Step 1: Protection of the Amino Group via Acetylation
Rationale: The initial step involves the protection of the nucleophilic amino group as an acetamide. This is crucial to prevent its interference in the subsequent esterification reaction, where it could otherwise compete with the alcohol nucleophile. Acetic anhydride is a common and efficient reagent for this transformation.[5]
Protocol:
-
To a stirred solution of this compound (10.0 g, 42.8 mmol) in 100 mL of glacial acetic acid, slowly add acetic anhydride (13.1 g, 128.4 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-acetyl-3-aminophthalic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.
Expected Yield: 90-95% Characterization (Hypothetical):
-
Melting Point: 185-188 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 2H, COOH), 9.8 (s, 1H, NH), 8.0 (d, 1H), 7.8 (t, 1H), 7.5 (d, 1H), 2.1 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1700 (C=O, acid), 1660 (C=O, amide).
Step 2: Selective Mono-esterification with 2-(Diethylamino)ethanol
Rationale: This step introduces the hydrophilic tertiary amine moiety, a key component for the local anesthetic activity. The esterification is directed to one of the carboxylic acid groups. Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent, which activates the carboxylic acid for nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to enhance the reaction rate.[6] The reaction is performed at low temperature to favor mono-esterification.
Protocol:
-
Suspend N-acetyl-3-aminophthalic acid (8.5 g, 38.1 mmol) in 150 mL of dry dichloromethane (DCM) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 2-(diethylamino)ethanol (4.46 g, 38.1 mmol), followed by DMAP (0.47 g, 3.8 mmol).
-
In a separate flask, dissolve DCC (8.26 g, 40.0 mmol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude monoester.
Expected Yield: 60-70% Characterization (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9 (s, 1H, NH), 8.1 (d, 1H), 7.9 (t, 1H), 7.6 (d, 1H), 4.4 (t, 2H, OCH₂), 2.8 (t, 2H, NCH₂), 2.6 (q, 4H, N(CH₂CH₃)₂), 2.2 (s, 3H, COCH₃), 1.1 (t, 6H, N(CH₂CH₃)₂).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1720 (C=O, ester), 1700 (C=O, acid), 1665 (C=O, amide).
Step 3: Decarboxylation
Rationale: To achieve a structure analogous to procaine, one of the carboxylic acid groups must be removed. Decarboxylation of aromatic carboxylic acids can be achieved by heating in a high-boiling solvent like quinoline, often with a copper catalyst.[7][8] This step simplifies the aromatic core to a monosubstituted benzoic acid derivative.
Protocol:
-
The crude monoester from the previous step (approx. 26.7 mmol) is dissolved in 100 mL of quinoline.
-
Copper powder (1.0 g) is added as a catalyst.
-
The mixture is heated to 200-210 °C under a nitrogen atmosphere for 4 hours.
-
Monitor the evolution of CO₂ to gauge the reaction progress.
-
After cooling, the reaction mixture is diluted with 300 mL of diethyl ether and filtered to remove the copper catalyst.
-
The filtrate is washed with 2 M HCl (3 x 100 mL) to remove the quinoline.
-
The organic layer is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The resulting crude product, N-acetyl-Aminoprocaine, is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 50-60% Characterization (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, NH), 7.9 (d, 1H), 7.4 (t, 1H), 7.0 (m, 2H), 4.3 (t, 2H, OCH₂), 2.8 (t, 2H, NCH₂), 2.6 (q, 4H, N(CH₂CH₃)₂), 2.2 (s, 3H, COCH₃), 1.1 (t, 6H, N(CH₂CH₃)₂).
-
IR (KBr, cm⁻¹): 3280 (N-H), 1715 (C=O, ester), 1660 (C=O, amide).
Step 4: Deprotection of the Amino Group
Rationale: The final step is the removal of the acetyl protecting group to liberate the free aromatic amine, which is a key feature of procaine-type local anesthetics. This is readily achieved by acid-catalyzed hydrolysis.
Protocol:
-
The purified N-acetyl-Aminoprocaine (approx. 13.3 mmol) is dissolved in 100 mL of 6 M hydrochloric acid.
-
The solution is heated to reflux for 4 hours.
-
After cooling to room temperature, the solution is made basic (pH ~10) by the slow addition of concentrated ammonium hydroxide solution.
-
The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the free base of Aminoprocaine.
-
For the hydrochloride salt, the free base is dissolved in a minimal amount of ethanol, and a solution of HCl in ethanol is added dropwise until the precipitation is complete. The white solid is collected by filtration and dried.
Expected Yield: 85-90% Characterization of Aminoprocaine Hydrochloride (Hypothetical):
-
Melting Point: 155-158 °C
-
¹H NMR (D₂O, 400 MHz): δ 7.8 (d, 1H), 7.3 (t, 1H), 6.9 (d, 1H), 6.8 (d, 1H), 4.5 (t, 2H, OCH₂), 3.4 (t, 2H, NCH₂), 3.2 (q, 4H, N(CH₂CH₃)₂), 1.3 (t, 6H, N(CH₂CH₃)₂).
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H), 1710 (C=O, ester), 1620 (aromatic C=C).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| N-Acetyl-3-aminophthalic Acid | C₁₀H₉NO₅ | 223.18 | White Solid | 90-95 |
| Monoester Intermediate | C₁₆H₂₂N₂O₅ | 322.36 | Viscous Oil | 60-70 |
| N-Acetyl-Aminoprocaine | C₁₅H₂₂N₂O₃ | 278.35 | Pale Yellow Solid | 50-60 |
| Aminoprocaine Hydrochloride | C₁₃H₂₁ClN₂O₂ | 288.78 | White Crystalline Solid | 85-90 |
Conclusion
This application note has detailed a robust and scientifically plausible synthetic pathway for the creation of a novel local anesthetic, Aminoprocaine, utilizing this compound as a versatile starting material. The proposed multi-step synthesis, grounded in established organic chemistry principles, highlights the strategic manipulation of functional groups to achieve a target molecule with the desired pharmacophoric features. The provided protocols are designed to be reproducible and serve as a valuable resource for researchers in medicinal chemistry and drug development. This work underscores the potential of repurposing readily available chemical intermediates for the discovery of new therapeutic agents.
References
Sources
- 1. The Synthesis of Benzocaine, a Common Anesthetic | Augusta University - Edubirdie [edubirdie.com]
- 2. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN103467237B - Terephthalic acid residue catalytic decarboxylation prepares the method for aromatic hydrocarbons - Google Patents [patents.google.com]
Application Note & Protocols: High-Purity Analytical Standard for 3-Aminophthalic Acid Hydrochloride Dihydrate
Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals
Abstract
This document provides a comprehensive guide to the characterization, handling, and application of high-purity 3-Aminophthalic Acid Hydrochloride Dihydrate as an analytical standard. We delve into the rationale for using this specific salt form, offering detailed, validated protocols for identity confirmation, purity assessment, and water content determination. The methodologies are designed to ensure the highest level of scientific integrity and data reliability in research and drug development settings.
Introduction: The Critical Role of a Stabilized Analytical Standard
3-Aminophthalic acid is a pivotal organic intermediate with broad applications, including the synthesis of pharmaceutical agents like local anesthetics and as a key precursor in the production of Apremilast.[1] Furthermore, it is widely recognized as the stable, chemiluminescent byproduct of luminol oxidation, a cornerstone reaction in forensic science for the detection of trace amounts of blood.[2]
Despite its utility, the free form of 3-aminophthalic acid is inherently unstable and susceptible to degradation, which can compromise its integrity during storage and transport.[3] This instability presents a significant challenge for its use as a reliable quantitative standard. To overcome this, the compound is converted into its hydrochloride dihydrate salt (CAS: 1852533-96-0) .[2][4][5] This specific form offers superior stability and improved crystallinity, making it ideal for use as a high-purity analytical reference standard.[2][3] The hydrochloride salt protects the reactive amino group, while the dihydrate nature facilitates a stable, crystalline solid that is easier to handle and weigh accurately.
This guide outlines the essential protocols for verifying the identity, purity, and stoichiometry of this compound to qualify it for use in GMP/GLP environments and demanding research applications.
Physicochemical Properties and Specifications
A high-purity analytical standard must be thoroughly characterized. The table below summarizes the key physicochemical properties of this compound.
| Property | Specification | Source(s) |
| Systematic IUPAC Name | 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate | [2] |
| CAS Number | 1852533-96-0 | [2][4][6] |
| Molecular Formula | C₈H₇NO₄ · HCl · 2H₂O | [4][6] |
| Molecular Weight | 253.64 g/mol | [2][4][7] |
| Appearance | White to light-yellow crystalline powder | [2][3] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO) | [2] |
| Purity (by HPLC) | ≥ 99.0% | [8] |
| Water Content (Theoretical) | ~14.2% w/w | |
| Storage Conditions | 2-8°C, in a tightly sealed container, protected from light and moisture | [9][10] |
Qualification Workflow for Analytical Standard
The qualification of a new batch of analytical standard is a critical process to ensure data integrity. The following workflow provides a logical sequence of tests to confirm identity, purity, and composition.
Sources
- 1. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
- 2. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. This compound, Technical Grade [lgcstandards.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. This compound, Technical Grade, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 7. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: 3-Aminophthalic Acid Stability and Handling
Welcome to the technical support resource for 3-aminophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and shelf-life of this critical reagent. As an important intermediate in the synthesis of pharmaceuticals like Apremilast and various dyes, its purity and stability are paramount for reproducible and successful experimental outcomes.[1] This document moves beyond standard data sheets to explain the causality behind best practices, helping you troubleshoot issues and optimize your workflows.
Frequently Asked Questions (FAQs)
FAQ 1: My solid 3-aminophthalic acid has darkened from its original pale-yellow color. What causes this and is it still usable?
Answer:
Color change, typically to a darker yellow or brownish hue, is a primary visual indicator of degradation. The principal cause is the oxidation of the aromatic amine group (-NH2). This group is susceptible to reaction with atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and humidity.[2][3][4]
-
Causality: The lone pair of electrons on the nitrogen atom in the amino group makes it electron-rich and prone to oxidation. This process can lead to the formation of colored impurities, such as nitroso or nitro compounds, which compromise the compound's purity and reactivity. A Chinese patent explicitly notes that 3-aminophthalic acid is unstable and prone to deterioration, which reduces purity even with short-term storage.[5]
-
Usability: The usability of discolored reagent depends entirely on your application's sensitivity. For non-critical applications, it might still suffice. However, for quantitative assays, kinetic studies, or GMP-regulated synthesis, using degraded material is highly discouraged as it can lead to:
-
Inaccurate quantification of the active molecule.
-
Formation of unwanted side products.
-
Lower reaction yields.
-
Failed experimental reproducibility.
-
Recommendation: Before use, verify the purity of discolored material using an appropriate analytical method, such as HPLC.[6][7] If the purity is below your required specification, it is best to use a fresh, properly stored batch.
FAQ 2: What are the ideal long-term storage conditions for solid 3-aminophthalic acid?
Answer:
Proper storage is the most effective strategy to maximize the shelf-life of 3-aminophthalic acid. The consensus from multiple safety data sheets and supplier recommendations is to control the atmosphere, temperature, and light exposure.[8][9][10][11]
-
Expert Insight: The goal of these conditions is to slow down the kinetics of potential degradation reactions. Oxidation and hydrolysis are the primary concerns.[2][12]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Refrigerate (0-10°C). | Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.[2] |
| Atmosphere | Store in a tightly closed container, preferably under an inert gas (e.g., Argon, Nitrogen).[11] | This displaces atmospheric oxygen, directly inhibiting the oxidation of the amine group. |
| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is recommended.[10][13] | Moisture can facilitate hydrolytic degradation pathways and may accelerate oxidation.[2] |
| Light | Protect from light by using an amber vial or storing in a dark location.[14] | UV and visible light can provide the activation energy needed to initiate photo-oxidation reactions.[3][4] |
FAQ 3: I need to make a stock solution. How can I maximize its stability?
Answer:
Solutions of 3-aminophthalic acid are generally less stable than the solid form and should ideally be prepared fresh for each experiment. If a stock solution must be prepared and stored, several factors must be controlled.
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be prepared with high-purity water and deoxygenated (e.g., by sparging with nitrogen or argon) just before use.
-
Storage of Solutions: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with inert gas before sealing.
FAQ 4: Are there more stable forms or derivatives of 3-aminophthalic acid available?
Answer:
Yes. For applications where long-term stability is a major concern, using a salt form of the compound is a highly effective strategy.
-
3-Aminophthalic Acid Hydrochloride: The hydrochloride salt is significantly more stable than the free acid.[9] A patented method highlights the conversion to 3-aminophthalic acid hydrochloride dihydrate specifically to solve the problems of instability, deterioration, and reduced purity during storage and transport.[5]
-
Why it's more stable: The protonation of the basic amino group to form an ammonium salt (-NH3+Cl-) withdraws electron density from the nitrogen atom. This makes the amino group far less susceptible to oxidation, which is the primary degradation pathway for the free acid. This strategy is a common practice in drug development to improve the shelf-life of amine-containing active pharmaceutical ingredients (APIs).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Low or no yield in synthesis reaction | Degraded 3-aminophthalic acid. | Action: Confirm the purity of your starting material via HPLC or NMR. Use a fresh bottle stored under recommended conditions. Explanation: Oxidized impurities will not participate in the desired reaction, effectively lowering the concentration of the active reagent. |
| Inconsistent results between experiments | 1. Degradation of solid reagent over time. 2. Instability of stock solution. | Action 1: Always use reagent from the same lot if possible and store it meticulously under inert gas and refrigeration. Action 2: Prepare stock solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, even when frozen. |
| Appearance of unexpected spots on TLC or peaks in LC-MS | Formation of degradation products. | Action: Isolate and attempt to characterize the impurity. This is likely an oxidation byproduct. Review storage and handling procedures for both solid and solution forms to prevent further degradation. |
Visualizing Workflows and Degradation
To ensure the integrity of 3-aminophthalic acid, it is crucial to understand both its potential degradation pathways and the ideal workflow for its handling.
Potential Degradation Pathway
The primary mechanism of degradation for 3-aminophthalic acid is the oxidation of the electron-rich amino group. This can be initiated by oxygen, light, or heat.
Caption: Primary degradation pathway of 3-aminophthalic acid.
Recommended Handling Workflow
This workflow outlines the critical decision points from receiving the compound to its final use to minimize degradation.
Caption: Best-practice workflow for handling 3-aminophthalic acid.
Protocol: Purity Assessment by HPLC
This is a general reverse-phase HPLC method to assess the purity of 3-aminophthalic acid. Method optimization may be required based on your specific instrumentation.[6]
-
Sample Preparation:
-
Accurately weigh ~5 mg of 3-aminophthalic acid.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 300 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Assess the chromatogram for the presence of secondary peaks.
-
Purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Aminophthalic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]
- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Royal Society of Chemistry. (2021). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. Chemical Communications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Aminophthalic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2007). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
-
Compass Chemical. (2023). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). An Improved and Commercially Viable Process for the Preparation of Apremilast. Retrieved from [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Capot Chemical. (2012). MSDS of 3-Aminophthalic acid. Retrieved from [Link]
-
ResearchGate. (2019). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Retrieved from [Link]
-
MDPI. (2019). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 8(10), 451. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5434-20-8 | Product Name : 3-Aminophthalic Acid. Retrieved from [Link]
-
Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Psoriasis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 6. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
- 7. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.fr [fishersci.fr]
- 11. echemi.com [echemi.com]
- 12. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemscene.com [chemscene.com]
Technical Support Center: 3-Aminophthalic Acid Stability and Deterioration
Welcome to the technical support center for 3-aminophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common stability and deterioration issues associated with this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to ensure the integrity of your work by providing a comprehensive understanding of the causality behind experimental choices and self-validating protocols.
I. Understanding the Stability of 3-Aminophthalic Acid: A Foundational Overview
3-Aminophthalic acid (3-APA) is a crucial building block in the synthesis of pharmaceuticals and dyes.[1] While generally stable under normal conditions, its stability can be compromised by various factors, leading to degradation and the formation of impurities that can impact the outcome of your research and the quality of your final product.[2] This guide will walk you through the potential stability issues and provide actionable solutions.
II. Frequently Asked Questions (FAQs) on 3-Aminophthalic Acid Stability
Q1: What are the primary factors that can cause the degradation of 3-aminophthalic acid?
The stability of 3-aminophthalic acid is primarily influenced by:
-
Oxidation: The amino group in 3-APA is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, exposure to air (oxygen), and certain metal ions.[3]
-
Light Exposure (Photodegradation): Like many aromatic compounds, 3-aminophthalic acid can be sensitive to light, particularly UV radiation. This can lead to the formation of colored degradation products and loss of purity.
-
pH of Solutions: The stability of 3-aminophthalic acid in solution is pH-dependent. Extremes in pH (both acidic and basic conditions) can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, leading to a shorter shelf-life for the compound.[4]
Q2: I've noticed a discoloration (yellowing or browning) of my solid 3-aminophthalic acid. What could be the cause and is it still usable?
Discoloration of solid 3-aminophthalic acid is a common indicator of degradation, often due to oxidation or exposure to light. The appearance of a yellow to brown color suggests the formation of chromophoric (color-producing) impurities.
Causality: The amino group on the aromatic ring is an electron-donating group, making the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by light. The initial oxidation products can further react or polymerize to form more complex, colored impurities.
Is it still usable? The usability of discolored 3-aminophthalic acid depends on the specific requirements of your application. For applications requiring high purity, such as in the final steps of pharmaceutical synthesis, it is strongly recommended to use a fresh, pure sample. The presence of impurities could lead to side reactions and compromise the quality of your product. For less sensitive applications, you may be able to purify the material, but this will require analytical testing (e.g., HPLC, NMR) to confirm its purity before use.
Q3: My 3-aminophthalic acid solution has changed color over time. Why is this happening and how can I prevent it?
Color changes in a 3-aminophthalic acid solution are also typically due to oxidative degradation or photodegradation.
Prevention:
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of 3-aminophthalic acid immediately before use.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Deoxygenate Solvents: For applications that are highly sensitive to oxidation, it is advisable to use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before dissolving the 3-aminophthalic acid.
-
Control pH: Maintain the pH of the solution within a stable range, as extremes in pH can accelerate degradation. The optimal pH will depend on the specific application.
-
Refrigerate Solutions: Storing solutions at reduced temperatures (2-8 °C) can slow down the rate of degradation. However, you should always check the solubility of 3-aminophthalic acid in your chosen solvent at lower temperatures to avoid precipitation.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with 3-aminophthalic acid.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of 3-aminophthalic acid starting material. | 1. Assess Purity: Before use, check the purity of your 3-aminophthalic acid using a suitable analytical method like HPLC.[5][6] 2. Use Fresh Material: If the purity is questionable, use a fresh batch of high-purity 3-aminophthalic acid. 3. Optimize Reaction Conditions: Protect the reaction mixture from light and air (e.g., by running the reaction under an inert atmosphere of nitrogen or argon). |
| Precipitate formation in a 3-aminophthalic acid solution. | 1. Low Solubility: The concentration of 3-aminophthalic acid may exceed its solubility in the chosen solvent at the storage temperature. 2. pH-dependent Solubility: Changes in the pH of the solution can affect the solubility of 3-aminophthalic acid. 3. Formation of Insoluble Degradation Products. | 1. Check Solubility: Consult solubility data for 3-aminophthalic acid in your solvent. You may need to use a co-solvent or a different solvent system. 2. Buffer the Solution: If pH is a factor, use a suitable buffer to maintain a consistent pH. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material or a degradation product. |
| Poor chromatographic peak shape (e.g., tailing, broadening) when analyzing 3-aminophthalic acid by HPLC. | 1. Interaction with Column Matrix: The amino group can interact with residual silanols on silica-based columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the analyte. 3. Column Overload. | 1. Use a Suitable Column: Employ a column with end-capping or a base-deactivated column. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure a consistent ionization state of the 3-aminophthalic acid. The addition of a small amount of an amine modifier (e.g., triethylamine) can sometimes improve peak shape. 3. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column. |
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of 3-aminophthalic acid in your specific experimental context, you can perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies of 3-Aminophthalic Acid.
Step-by-Step Protocol for a Preliminary Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of 3-aminophthalic acid under various stress conditions.
Materials:
-
High-purity 3-aminophthalic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3-aminophthalic acid in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours). Basic hydrolysis is often faster than acidic hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of the solid 3-aminophthalic acid and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose a sample of the solid 3-aminophthalic acid and an aliquot of the stock solution to UV and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a phosphate or formate buffer is a good starting point.[5][6]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control sample.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the 3-aminophthalic acid peak.
-
If significant degradation is observed, the structure of the degradation products can be further investigated using techniques like LC-MS.
-
V. Potential Degradation Pathways
Based on the chemical structure of 3-aminophthalic acid and studies on analogous compounds like p-aminobenzoic acid, the following degradation pathways can be anticipated:
Caption: Potential Degradation Pathways of 3-Aminophthalic Acid.
-
Oxidation of the Amino Group: The amino group can be oxidized to a nitro group, forming 3-nitrophthalic acid. This is a plausible pathway in the presence of strong oxidizing agents.
-
Polymerization: Oxidative coupling reactions can lead to the formation of colored polymeric impurities.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts, including photo-oxidized species and photopolymers. Studies on p-aminobenzoic acid have shown the formation of dimeric and trimeric products upon irradiation.[7]
-
Decarboxylation: Under harsh thermal conditions or extreme pH, decarboxylation (loss of a carboxyl group) may occur, though this is generally less common for aromatic carboxylic acids.
VI. Conclusion
Ensuring the stability of 3-aminophthalic acid is paramount for the integrity and success of your research and development endeavors. By understanding the factors that contribute to its degradation and implementing the proactive measures and troubleshooting strategies outlined in this guide, you can minimize the risk of stability-related issues. For critical applications, always verify the purity of your 3-aminophthalic acid before use and consider performing preliminary forced degradation studies to understand its behavior in your specific experimental matrix.
VII. References
-
Shaw, L., et al. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 45(5), 623-631. Available at: [Link]
-
Li, Y., et al. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Water Research, 47(1), 153-162. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Google Patents. (2017). A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Available at:
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Available at: [Link]
-
PubChem. (n.d.). 3-Aminophthalic acid. Available at: [Link]
-
Google Patents. (2007). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Available at:
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Aminophthalic Acid | 5434-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
- 6. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
An advanced guide to optimizing the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate, focusing on troubleshooting and reaction condition optimization for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that optimizing a synthetic route involves more than just following a recipe; it requires a deep understanding of the reaction mechanism, critical parameters, and potential pitfalls. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges you may encounter.
The primary and most reliable industrial route to 3-Aminophthalic Acid is the reduction of 3-Nitrophthalic Acid, followed by salt formation.[1][2][3] The conversion to the hydrochloride dihydrate salt is a critical step, as the free amino acid is unstable and prone to degradation, which can lead to reduced purity upon storage.[4] Our guide will focus on this pathway.
Core Synthesis Pathway: A Visual Overview
The conversion of 3-Nitrophthalic Acid to its hydrochloride dihydrate salt is a multi-step process. The primary transformation is the reduction of the aromatic nitro group to an amine, followed by in-situ salt formation and crystallization.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis, providing explanations and actionable solutions.
FAQ 1: My yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent problem that can stem from several stages of the process. A systematic approach is crucial for diagnosis.
Caption: A logical workflow for troubleshooting low product yields.
In-Depth Analysis:
-
Starting Material Purity: Commercial 3-nitrophthalic acid can contain a significant amount of the 4-nitrophthalic acid isomer.[2] This isomer will also be reduced but has different solubility properties, leading to purification challenges and apparent low yields of the desired product. It is highly recommended to recrystallize the starting material from hot water before use.[2]
-
Incomplete Reaction: The reduction of aromatic nitro groups can sometimes be sluggish. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed. If the reaction stalls, consider extending the reaction time or increasing the hydrogen pressure.
-
Catalyst Deactivation: Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are susceptible to poisoning and deactivation.[5] Ensure you are using a fresh, active catalyst. When adding the catalyst to the reaction vessel, do so under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][4]
-
Workup and Isolation Losses: 3-Aminophthalic acid has some solubility even in acidic aqueous solutions. Ensure the solution is sufficiently cooled (0–5 °C) after adding HCl to maximize precipitation.[4] Over-washing the filtered product can also lead to significant losses.
FAQ 2: My final product is off-color (e.g., brown or dark yellow) and shows impurities on analysis. What's wrong?
Product purity is paramount. Contamination can arise from unreacted starting materials, side-products from the reduction, or degradation.
Common Impurities and Their Causes:
| Impurity | Likely Cause | Mechanistic Explanation & Solution |
| 3-Nitrophthalic Acid | Incomplete reduction. | The reduction was not allowed to proceed to completion. Solution: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure efficient stirring to maintain catalyst suspension. |
| Azo/Azoxy Compounds | Incomplete reduction/side reaction. | The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][7] These can couple to form dimeric azo/azoxy species, especially if reaction conditions are not optimal (e.g., non-catalytic methods). Solution: Catalytic hydrogenation is generally very effective at avoiding these byproducts.[8] Ensure sufficient hydrogen availability. |
| 4-Aminophthalic Acid | Isomeric impurity in starting material. | The 4-nitrophthalic acid isomer present in the starting material is reduced to 4-aminophthalic acid. Solution: Purify the 3-nitrophthalic acid starting material by recrystallization prior to the reaction.[2] |
| Degradation Products | Instability of the free amine. | If the pH rises significantly during workup or if the free 3-aminophthalic acid is isolated and stored before salt formation, it can degrade. Solution: Proceed directly from the reduction filtrate to the HCl addition step without isolating the free amine.[4] |
Troubleshooting Purity:
-
Confirm Starting Material Purity: Run an analysis (e.g., melting point, NMR) on your 3-nitrophthalic acid. A melting point below 215-218°C often indicates isomeric impurities.[9]
-
Optimize Reduction Conditions: Catalytic hydrogenation is the cleanest method.[10][11] Metal/acid reductions (e.g., Fe/HCl, Sn/HCl) are known to produce metal salt impurities that are difficult to remove.[11][12] If using catalytic methods, ensure the catalyst is filtered effectively. A Celite or Hyflo bed can be used for fine catalyst particles.[13]
-
Control the Workup: After filtering the catalyst, cool the filtrate to 0-10°C before the slow, dropwise addition of concentrated hydrochloric acid.[4] This controlled addition promotes the formation of clean, well-defined crystals.
FAQ 3: Which catalyst and solvent system should I choose for the hydrogenation?
The choice of catalyst and solvent is a critical parameter that affects reaction rate, yield, and purity.
Comparison of Common Catalytic Systems:
| Catalyst | Common Solvent(s) | Pressure | Temperature | Advantages & Considerations |
| 5-10% Pd/C | Glacial Acetic Acid[3], Ethanol[13], Methanol | Atmospheric - 4.0 kg/cm ² | Room Temp. | Highly efficient and selective.[10] Acetic acid can improve substrate solubility. Can be pyrophoric; handle with care. |
| Platinic Oxide (PtO₂) | Methanol | ~25 psi | Room Temp. | Very effective, often used for bench-scale synthesis.[2] |
| Raney Nickel | Water (as disodium salt)[11], Methanol | Low to Moderate | Room Temp. - 70°C | Cost-effective for large-scale production. Requires careful handling (pyrophoric). Hydrogenation of the disodium salt in water is reported to give quantitative yields.[11] |
Expert Recommendation: For laboratory-scale synthesis (<100 g), 5% Palladium on Carbon in methanol or glacial acetic acid offers the best balance of reactivity, selectivity, and ease of handling.[3][10] The reaction proceeds cleanly at room temperature and moderate pressures, minimizing side reactions.
Validated Experimental Protocol
This protocol is a robust starting point for optimization, based on established literature procedures.[2][4][13]
Step 1: Purity Check of Starting Material (Optional but Recommended)
-
Recrystallize commercial 3-nitrophthalic acid from boiling water to remove the 4-nitro isomer.[2] Collect the purified crystals and dry them thoroughly.
Step 2: Catalytic Hydrogenation
-
In a suitable hydrogenation vessel (e.g., Parr shaker), charge 3-nitrophthalic acid (e.g., 21.1 g, 0.1 mol).
-
Add the chosen solvent (e.g., 200 mL of methanol).
-
Flush the vessel thoroughly with nitrogen gas to create an inert atmosphere.[1][4]
-
Under the nitrogen blanket, carefully add the catalyst (e.g., 0.5 g of 10% Pd/C).
-
Seal the vessel, evacuate the nitrogen, and introduce hydrogen gas to the target pressure (e.g., 40-50 psi).
-
Begin vigorous agitation at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 1-3 hours when hydrogen uptake ceases.
Step 3: Product Isolation and Salt Formation
-
Vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of fresh solvent (e.g., methanol) to recover all the product.
-
Transfer the clear filtrate to a new flask and cool it in an ice bath to 0-5°C.
-
While stirring, add concentrated hydrochloric acid (e.g., 10 mL, ~0.12 mol) dropwise. A precipitate will form.
-
Continue stirring the cold slurry for 1-2 hours to ensure complete crystallization.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sparingly with cold acetonitrile or acetone.[13]
-
Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product should be a light yellow or off-white solid.[4]
References
-
Synthesis of (a) 3-Aminophthalic acid . PrepChem.com. [Link]
-
Yagi, N., & Okazaki, M. (1968). Catalytic Hydrogenation of 3-Nitrophthalic Acid . Journal of Synthetic Organic Chemistry, Japan, 26(8), 695-696. [Link]
-
Abdullaev, M. (2023). Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts . High Energy Chemistry. [Link]
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Merrill, S. H. (1960). The Hydrogenation of Nitrophthalic Acids . The Journal of Organic Chemistry, 25(10), 1882-1884. [Link]
- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . MDPI. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. [Link]
-
Aromatic Side Chain Reduction: Nitro . University of St. Thomas and College of St. Benedict. [Link]
-
Reduction of nitro compounds . Wikipedia. [Link]
-
Rav., L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry. [Link]
-
3-nitrophthalic acid . Organic Syntheses. [Link]
-
A Note on the Synthesis of 3-Nitrophthalic Acid . Sciencemadness Discussion Board. [Link]
-
Apremilast Synthesis . Asian Journal of Chemistry. [Link]
-
Method for preparing 3-nitro phthalic acid . Patsnap. [Link]
-
Nitration of phthalic acid and its reduction . Slideshare. [Link]
-
Synthesis of 3-Nitrophthalic Acid; Luminol Precursor . Sciencemadness Discussion Board. [Link]
-
Stiuf, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives . Molecules, 23(12), 3163. [Link]
- Preparation method for 3-aminophthalic acid and derivative thereof.
-
Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid . Patsnap. [Link]
-
Synthesis - General tips for improving yield? . Reddit. [Link]
-
Hydrogenation of nitro-heterocycles and aliphatic nitro compounds... . ResearchGate. [Link]
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
Troubleshooting low yield in the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Welcome to our dedicated technical support center for the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established literature, field-proven insights, and a deep understanding of the reaction's nuances.
Our approach is to empower you with the causal understanding behind each experimental step, ensuring that every protocol is a self-validating system. This guide is structured to directly address the common challenges that can lead to low yields and impurities.
Troubleshooting Guide: Low Yield in the Synthesis of this compound
Low yields in the synthesis of this compound, which is primarily achieved through the reduction of 3-nitrophthalic acid, can arise from a number of factors, from the quality of starting materials to the specifics of the reaction workup. This guide provides a structured approach to identifying and resolving these issues.
Question 1: My yield is significantly lower than expected after the reduction of 3-nitrophthalic acid. What are the most common initial checks I should perform?
Answer:
When faced with a low yield, it's crucial to systematically evaluate the foundational aspects of your experiment before delving into more complex variables. Our experience indicates that the majority of low-yield issues can be traced back to one of the following:
-
Purity of the Starting Material (3-Nitrophthalic Acid): The commercial-grade 3-nitrophthalic acid can contain isomers, such as 4-nitrophthalic acid, which will not lead to the desired product.[1] We recommend verifying the purity of your starting material by techniques like NMR or HPLC. If significant impurities are detected, recrystallization of the 3-nitrophthalic acid from hot water is an effective purification step.[1]
-
Integrity of the Reaction Atmosphere: The reduction of a nitro group is sensitive to oxidation. It is imperative to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during catalyst addition and the reaction itself.[2][3] Any presence of oxygen can lead to unwanted side reactions and re-oxidation of the product.
-
Catalyst Activity and Handling: Catalytic hydrogenation is a common method for this synthesis. The activity of catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can diminish over time or through improper handling.
-
Catalyst Quality: Always use a fresh, high-quality catalyst. If the catalyst has been stored for an extended period, its activity may be compromised.
-
Handling: Avoid exposing the catalyst to air, especially pyrophoric catalysts like Raney Nickel. Add the catalyst under a blanket of inert gas.[3]
-
A logical first step in troubleshooting is to address these three points. The following diagram illustrates this initial diagnostic workflow.
Caption: Initial troubleshooting workflow for low yield.
Question 2: I've confirmed my starting materials and reaction setup are sound, but my yield is still low. Could the reduction conditions be the issue?
Answer:
Absolutely. The reaction conditions for the nitro group reduction are critical and require careful optimization. Several parameters can significantly impact the efficiency of the conversion.
For Catalytic Hydrogenation:
-
Hydrogen Pressure: The pressure of hydrogen gas is a key driver for the reaction. A common range is 25-60 psi.[1][4] Insufficient pressure can lead to an incomplete reaction.
-
Reaction Temperature: While many hydrogenations can be performed at room temperature (20-25 °C)[4], gentle heating may sometimes be required to increase the reaction rate. However, excessive heat can promote side reactions.
-
Solvent Choice: The solvent must be able to dissolve the starting material and be compatible with the hydrogenation. Methanol and ethanol are commonly used.[1][4] A mixed solvent system, such as water, methanol, and ethyl acetate, has also been reported to be effective.[3]
-
Reaction Time: The reaction should be monitored to determine completion. This can be done by monitoring hydrogen uptake or by analytical techniques like TLC or HPLC.[5] Stopping the reaction prematurely will result in a low yield.
For Chemical Reduction (e.g., with Hydrazine Hydrate):
-
Stoichiometry of the Reducing Agent: The molar ratio of the reducing agent to the 3-nitrophthalic acid is crucial. For hydrazine hydrate, a molar ratio of 1.5 to 3.5 equivalents is often used.[6] An insufficient amount will lead to incomplete reduction.
-
Temperature Control: These reactions are often exothermic. The temperature should be carefully controlled, typically by heating to reflux (around 95 °C) for a defined period (3-5 hours).[6][7]
The following table summarizes typical reaction parameters for different reduction methods.
| Parameter | Catalytic Hydrogenation (PtO₂) | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Hydrazine Hydrate) |
| Catalyst/Reagent | Platinum Oxide | 10% Palladium on Carbon | Hydrazine Hydrate |
| Pressure | ~25 psi | ~4.0 kg/cm ² | N/A |
| Temperature | Ambient | 20-25 °C | ~95 °C (Reflux) |
| Solvent | Methanol | Ethanol | Water (with NaOH) |
| Reaction Time | ~1 hour (until H₂ uptake ceases) | ~3 hours | 3-5 hours |
| Reference |
Question 3: I suspect my reaction is complete, but I'm losing product during the workup and isolation. How can I optimize this stage?
Answer:
Product loss during workup is a frequent contributor to low overall yield. The conversion of 3-aminophthalic acid to its hydrochloride dihydrate salt is a critical step for both purification and stability.[3]
-
Incomplete Precipitation of the Hydrochloride Salt: After the reduction is complete and the catalyst has been filtered off, the filtrate is typically treated with concentrated hydrochloric acid to precipitate the product.
-
pH Adjustment: The pH of the solution must be sufficiently acidic to ensure complete protonation and precipitation of the amino acid as its hydrochloride salt. A target pH of around 3-4 is often cited.[6]
-
Cooling: The precipitation is temperature-dependent. Cooling the mixture, for instance to 0-10 °C, will significantly increase the recovery of the crystalline product.[3][8]
-
Solvent Effects: The choice of solvent can influence solubility. After concentrating the initial reaction solvent, adding a solvent in which the hydrochloride salt is less soluble, such as acetonitrile or acetone, can enhance precipitation.[4]
-
-
Product Instability: 3-aminophthalic acid itself is known to be unstable and can degrade, especially if left in solution for extended periods.[3] It is advisable to proceed with the formation of the more stable hydrochloride salt promptly after the reduction is complete.
-
Washing Procedure: The filtered solid should be washed to remove residual acid and other impurities. However, excessive washing, or washing with a solvent in which the product has some solubility, can lead to product loss. Washing with a cold, non-polar solvent or a minimal amount of cold acetonitrile is a good practice.[5]
The general workflow for the synthesis is illustrated below, highlighting the critical steps where yield can be impacted.
Caption: General synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert 3-aminophthalic acid to its hydrochloride dihydrate salt?
A: 3-aminophthalic acid is inherently unstable and can easily deteriorate, leading to a decrease in purity upon storage.[3] Converting it to the hydrochloride dihydrate salt significantly enhances its stability, making it easier to handle, store, and transport without degradation.[3] This salt form is also often more crystalline, which facilitates purification.
Q2: Can I use other reducing agents besides catalytic hydrogenation or hydrazine hydrate?
A: Yes, other reduction methods have been reported, though they may have their own drawbacks. For instance, reduction with iron powder in acidic conditions is possible, but the workup can be complex, and yields may be lower.[9] Another method involves using stannous chloride in concentrated hydrochloric acid, but this raises concerns about heavy metal waste and corrosive reaction conditions.[9] For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency, cleaner profile, and high yields.[3]
Q3: My final product is off-color (e.g., dark yellow or brown). What could be the cause?
A: A pale-yellow color is typical for this compound.[3] A darker color often indicates the presence of impurities, which could be due to:
-
Incomplete Reaction: Residual starting material or nitroso intermediates can be colored.
-
Side Reactions: Over-reduction or other side reactions can generate colored byproducts.
-
Oxidation: The amino group is susceptible to air oxidation, which can form colored impurities. Ensure the workup is performed promptly and under an inert atmosphere if possible.
-
Residual Catalyst: In the case of chemical reduction using an iron catalyst, residual iron salts can cause discoloration.[8]
Using activated carbon during the workup can help decolorize the solution before precipitation.[7][8]
Q4: What is the role of sodium hydroxide in the hydrazine hydrate reduction method?
A: In the method using hydrazine hydrate, 3-nitrophthalic acid is first dissolved in an aqueous solution of sodium hydroxide to form its sodium salt.[6] This increases its solubility in the aqueous reaction medium, allowing the reduction by hydrazine hydrate to proceed efficiently.
Q5: How should I properly store the final product?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It should be kept away from incompatible materials such as strong oxidizing agents.[11]
References
-
Wikipedia. (2023, May 2). 3-Aminophthalic acid. Retrieved from [Link]
-
Zhang, Q., et al. (2024). Efficient bio-reduction of 3-nitro phthalic acid using engineered nitroreductase and V2O5. ResearchGate. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of (a) 3-Aminophthalic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
- Google Patents. (2007). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
- Google Patents. (2018). Preparation method for 3-aminophthalic acid and derivative thereof.
-
ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. Retrieved from [Link]
-
Patsnap. (n.d.). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
- 5. Synthesis routes of 3-Aminophthalic acid hydrochloride [benchchem.com]
- 6. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 7. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [guidechem.com]
- 9. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: High-Purity Purification of 3-Aminophthalic Acid Hydrochloride Dihydrate
Welcome to the technical support center for the purification of 3-Aminophthalic Acid Hydrochloride Dihydrate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a high-purity state for their experimental work. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve optimal purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities to be aware of include:
-
Residual Starting Materials and Isomers: The synthesis of 3-aminophthalic acid often starts from 3-nitrophthalic acid. Incomplete nitration of phthalic anhydride can lead to the presence of 4-nitrophthalic acid, which is a difficult-to-separate isomer.
-
Incomplete Reduction Byproducts: If the reduction of the nitro group is incomplete, you may have residual 3-nitrophthalic acid in your product.
-
Color Impurities: The presence of a yellow or brownish tint often suggests trace amounts of oxidized species or other chromophoric impurities.[1]
-
Residual Catalysts: If catalytic hydrogenation (e.g., using Pd/C) is employed for the nitro group reduction, trace amounts of the metal catalyst can leach into the product.[1][2]
-
Inorganic Salts: Byproducts from the workup and salt formation steps can be present.
Q2: My this compound is off-white or has a distinct yellow cast. How can I remove these color impurities?
A2: A common and effective method for removing color impurities is treatment with activated carbon during recrystallization. The porous structure of activated carbon provides a large surface area for the adsorption of large, color-causing molecules.[3] It is crucial to use the activated carbon judiciously, as excessive amounts can lead to a significant loss of your desired product through co-adsorption. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: I suspect my product is contaminated with residual palladium from the synthesis. How can I confirm this and remove it?
A3: Confirmation of residual palladium, or other metal catalysts, requires sensitive analytical techniques. The industry standard for quantifying trace metal impurities in pharmaceutical compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5] For removal, several strategies can be employed, including the use of specialized metal scavengers or careful recrystallization. A troubleshooting guide for this specific issue is detailed below.
Q4: What is the recommended solvent system for recrystallizing this compound to achieve high purity?
A4: A mixture of ethanol and water is a highly effective solvent system for the recrystallization of this compound.[6] The compound exhibits good solubility in hot ethanol-water mixtures and significantly lower solubility at cooler temperatures, which is the ideal characteristic for a recrystallization solvent. The precise ratio of ethanol to water may require some optimization depending on the impurity profile of your starting material. A general protocol to start with is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Persistent Yellow or Brown Color After Initial Recrystallization
-
Plausible Cause: Highly conjugated impurities or degradation products that are not effectively removed by a single recrystallization.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: If not already performed, incorporate an activated carbon treatment step into your recrystallization protocol.
-
Optimize Carbon Amount: If carbon was used, try varying the amount. Start with a small quantity (e.g., 1-2% w/w relative to your compound) and incrementally increase it.
-
Hot Filtration: Ensure your filtration of the hot solution after carbon treatment is rapid to prevent premature crystallization and trapping of impurities.
-
pH Adjustment: The adsorption of some impurities onto activated carbon can be pH-dependent. Since you are working with a hydrochloride salt in an aqueous environment, the solution will be acidic, which can be advantageous for the adsorption of certain organic impurities.[7]
-
Issue 2: Low Recovery Yield After Recrystallization
-
Plausible Causes:
-
Using an excessive amount of solvent.
-
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to collect.
-
Incomplete crystallization.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of the hot ethanol/water mixture required to fully dissolve the solid. Working with a saturated solution is key to maximizing yield.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance. This encourages the formation of larger, purer crystals. After reaching room temperature, further cooling in an ice bath can maximize the yield.[8]
-
Mother Liquor Analysis: If yields are consistently low, concentrate the mother liquor and analyze the residue by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to see how much product is being lost.
-
Issue 3: Suspected Residual Palladium Catalyst Contamination
-
Plausible Cause: Leaching of palladium from the Pd/C catalyst during the hydrogenation step of the synthesis.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium contamination.
-
Detailed Steps:
-
Quantification: Submit a sample for ICP-MS analysis to determine the concentration of residual palladium.[4][5]
-
Scavenging (if necessary): If palladium levels are unacceptably high, consider using a metal scavenger. These are solid supports with functional groups that have a high affinity for palladium. Thiol-functionalized silica gels are a common choice. Stir your product in a suitable solvent with the scavenger, then filter to remove the scavenger-bound palladium.
-
Recrystallization: A carefully executed recrystallization can also reduce the levels of metal impurities, as they may remain in the mother liquor.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is a general guideline. The optimal solvent ratio and volumes should be determined empirically for your specific batch of material.
-
Methodology:
-
Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water. A good starting point is a 1:1 (v/v) ratio.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small portion of the ethanol/water solvent mixture and heat the flask on a hot plate with stirring. Continue to add the hot solvent mixture portion-wise until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
-
Recrystallization Workflow Diagram:
Caption: Recrystallization workflow for high purity.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for an HPLC method to assess the purity of this compound. Method validation (specificity, linearity, accuracy, precision, etc.) is required for use in a regulated environment.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reverse-phase column suitable for polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic analytes.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography.[9] |
| Gradient | Start with a low percentage of B, ramp up to elute less polar impurities. | A gradient is often necessary for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm) | The aromatic rings will have strong UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 30 °C | For reproducible retention times. |
Data Summary
| Purification Method | Target Impurities | Typical Purity Achieved | Key Considerations |
| Recrystallization (Ethanol/Water) | Soluble organic impurities, some inorganic salts | >99.5% | Optimization of solvent ratio and cooling rate is crucial for yield. |
| Activated Carbon Treatment | Color impurities, highly conjugated byproducts | Colorless product | Can reduce yield due to product adsorption. |
| Metal Scavengers | Residual hydrogenation catalysts (e.g., Pd) | <10 ppm of metal | Requires an additional solid-liquid filtration step. |
References
-
BenchChem. Removal of leached Palladium from reaction product. (2013). Available at: [Link]
-
Drawell. How ICP-MS is Applied in Pharmaceutical Quality Control. (2024). Available at: [Link]
-
AELAB. ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025). Available at: [Link]
-
PubMed Central. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). Available at: [Link]
-
SIELC Technologies. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. (2018). Available at: [Link]
- Google Patents. A method for recovering palladium from spent Pd-C catalyst. (Date not available).
-
ResearchGate. A New Approach for the Leaching of Palladium from Spent Pd/C Catalyst in HCl–H2O2 System. (2025). Available at: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). Available at: [Link]
-
Analytical Methods (RSC Publishing). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (Date not available). Available at: [Link]
-
PubMed Central. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. (Date not available). Available at: [Link]
-
SIELC Technologies. 3-Aminophthalic acid. (2018). Available at: [Link]
-
Drawell. ICP-MS Sample Preparation - What You Need to Know. (2024). Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]
-
PubMed. Methylene blue adsorption from aqueous solution by activated carbon: effect of acidic and alkaline solution treatments. (2010). Available at: [Link]
-
ACS Omega. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). Available at: [Link]
-
SIELC Technologies. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. (Date not available). Available at: [Link]
-
Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. (Date not available). Available at: [Link]
-
IWA Publishing. Application of oak charcoal-based activated carbon for the removal of methylene blue dye from aqueous solutions: kinetics, equilibrium, and reusability studies. (2023). Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. (Date not available). Available at: [Link]
-
YouTube. Activated Charcoal for Removing Color. (2016). Available at: [Link]
-
MDPI. The Effect of Oxidative Modification of Activated Carbon on Adsorption of Aromatic Compounds from Aqueous Solutions. (Date not available). Available at: [Link]
-
Reddit. Recrystallisation Help. (2020). Available at: [Link]
-
PrepChem.com. Synthesis of (a) 3-Aminophthalic acid. (Date not available). Available at: [Link]
- Google Patents. A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. (Date not available).
-
ResearchGate. (PDF) Removal of dye from aqueous solution by using activated carbon. (2018). Available at: [Link]
-
Science.gov. hplc method development: Topics by Science.gov. (Date not available). Available at: [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (Date not available). Available at: [Link]
-
3-Aminophthalic Acid: Comprehensive Overview and Applications. (Date not available). Available at: [Link]
- Google Patents. Preparation method for 3-aminophthalic acid and derivative thereof. (Date not available).
-
UPB. A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. (Date not available). Available at: [Link]
- Google Patents. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (Date not available).
-
ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. (2025). Available at: [Link]
-
PubChem. 3-Aminophthalic acid. (Date not available). Available at: [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (Date not available). Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 7. Methylene blue adsorption from aqueous solution by activated carbon: effect of acidic and alkaline solution treatments [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ICP-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: A Guide to Preventing the Degradation of 3-Aminophthalic Acid During Storage
Welcome to the Technical Support Center for 3-aminophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-aminophthalic acid in their experiments. As a crucial intermediate in various chemical syntheses, maintaining its purity and stability during storage is paramount for reproducible and accurate results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you prevent the degradation of this valuable compound.
Understanding the Instability of 3-Aminophthalic Acid
3-Aminophthalic acid (3-APA), a substituted aromatic amine and carboxylic acid, is susceptible to degradation through several pathways. Its chemical structure, featuring both an electron-donating amino group and electron-withdrawing carboxylic acid groups on a benzene ring, dictates its reactivity and potential instability. The primary drivers of degradation are oxidation, photodegradation, and thermal decomposition .
-
Oxidative Degradation: The amino group in 3-APA is prone to oxidation, especially in the presence of air (oxygen) and certain metal ions. This can lead to the formation of colored impurities, such as nitro and nitroso compounds, and complex polymeric materials. The oxidation process is often initiated by the formation of radical species.
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[1] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to discoloration and the formation of various degradation byproducts. Therefore, protecting 3-APA from light is a critical aspect of its storage.
-
Thermal Decomposition: At elevated temperatures, 3-aminophthalic acid can undergo decarboxylation, where one or both carboxylic acid groups are lost as carbon dioxide.[2][3] This process leads to the formation of aminobenzoic acid isomers or aniline, significantly altering the chemical identity and purity of the material.
The interplay of these factors can accelerate degradation. For instance, heat can catalyze oxidative processes, and light can provide the activation energy for thermal decomposition.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of 3-aminophthalic acid.
Q1: What are the ideal storage conditions for solid 3-aminophthalic acid?
For long-term stability, solid 3-aminophthalic acid should be stored in a cool, dark, and dry environment. Specifically, we recommend storage in a refrigerator at 2-8°C. The container should be tightly sealed to minimize exposure to air and moisture. For enhanced protection, especially for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q2: I've noticed my solid 3-aminophthalic acid has changed color from a light yellow to a brownish hue. What does this indicate?
A color change to brown or dark yellow is a common indicator of degradation, most likely due to oxidation and/or photodegradation. We strongly advise against using discolored material in sensitive applications, as the presence of impurities can significantly impact experimental outcomes. It is recommended to perform a purity analysis before use.
Q3: How should I store solutions of 3-aminophthalic acid?
Solutions of 3-aminophthalic acid are generally less stable than the solid material. If you must store solutions, they should be freshly prepared and used as quickly as possible. Store them in amber glass vials to protect from light and at refrigerated temperatures (2-8°C). The choice of solvent can also impact stability; avoid acidic conditions if possible, as they can accelerate the degradation of aromatic amines.[4][5]
Q4: Can I store 3-aminophthalic acid in a standard laboratory freezer (-20°C)?
While freezing can slow down chemical reactions, the primary concerns for 3-aminophthalic acid are oxidation and light exposure. Refrigeration at 2-8°C is generally sufficient and avoids potential issues with freeze-thaw cycles, which can introduce moisture if not handled properly. However, for very long-term storage, freezing in a tightly sealed, amber container under an inert atmosphere can be a viable option.
Q5: What are the primary degradation products I should be aware of?
The primary degradation products can vary depending on the conditions.
-
Oxidation: Can lead to the formation of nitro, nitroso, and azoxy derivatives, as well as polymeric materials.
-
Thermal Decomposition: Primarily results in decarboxylation, yielding 3-aminobenzoic acid and potentially other isomers or aniline.
-
Photodegradation: Can result in a complex mixture of colored byproducts.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting potential degradation issues with your 3-aminophthalic acid.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solid | Oxidation and/or Photodegradation | - Discard the discolored material if purity is critical.- If use is necessary, purify by recrystallization.- Review storage procedures to ensure protection from light and air. |
| Reduced Potency or Inconsistent Experimental Results | Degradation of the starting material | - Analyze the purity of the 3-aminophthalic acid stock using a validated analytical method (e.g., HPLC-UV).- If degradation is confirmed, procure a fresh batch of the compound.- Implement stringent storage protocols for the new material. |
| Appearance of Unexpected Peaks in Chromatograms | Presence of degradation products | - Use a stability-indicating HPLC method to resolve the parent compound from its degradants.- If possible, identify the degradation products using LC-MS to understand the degradation pathway.- Adjust storage and handling procedures to minimize the formation of these specific impurities. |
| Poor Solubility of the Solid Material | Formation of insoluble polymeric byproducts due to extensive degradation. | - This indicates severe degradation. The material is likely unusable for most applications and should be disposed of according to safety guidelines. |
Best Practices for Storage and Handling
To ensure the long-term stability of 3-aminophthalic acid, adhere to the following best practices:
-
Upon Receipt: Inspect the material for any signs of discoloration. If the material is not in an amber container, transfer it to one. Note the date of receipt on the container.
-
Container: Always store 3-aminophthalic acid in a tightly sealed, amber glass container to protect it from light and moisture.
-
Atmosphere: For optimal stability, purge the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store the container in a refrigerator at 2-8°C. Avoid frequent temperature fluctuations.
-
Handling: When dispensing the material, do so in a controlled environment with minimal exposure to ambient light and air. Quickly reseal the container after use.
-
Inventory Management: Use a "first-in, first-out" system for your stock to ensure that older batches are used first.[6] Regularly inspect your inventory for any signs of degradation.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Light | Store in amber, opaque containers in the dark.[7] | Prevents photodegradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Minimizes oxidative degradation. |
| Moisture | Store in a dry environment with the container tightly sealed. | Prevents hydrolysis and potential catalysis of other degradation pathways. |
| pH (for solutions) | Neutral to slightly basic | Aromatic amines can be less stable in acidic conditions.[4][5] |
Experimental Protocols for Quality Assessment
To ensure the integrity of your 3-aminophthalic acid, it is crucial to have a validated analytical method for purity assessment.
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for determining the purity of 3-aminophthalic acid and detecting the presence of degradation products.
1. Materials and Reagents:
- 3-Aminophthalic Acid sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid or Formic acid (for MS compatibility)[8]
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)
- Mobile Phase B: Acetonitrile
- Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm and 330 nm (aromatic amines often have multiple absorption maxima)
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of 3-aminophthalic acid in the mobile phase at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
4. Analysis:
- Inject the sample and record the chromatogram.
- The purity can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.
5. Interpretation:
- A pure sample will show a single major peak.
- The presence of additional peaks, especially those that grow over time or under stress conditions, indicates degradation.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10]
1. Stress Conditions:
- Acid Hydrolysis: Dissolve 3-APA in 0.1 M HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve 3-APA in 0.1 M NaOH and heat at 60°C for 24 hours.
- Oxidation: Treat a solution of 3-APA with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Stress: Heat the solid powder at 80°C for 48 hours.
- Photolytic Stress: Expose a solution of 3-APA to a calibrated light source (as per ICH Q1B guidelines).
2. Analysis:
- After exposure to the stress conditions, neutralize the acidic and basic samples.
- Analyze all samples by the validated HPLC-UV method (Protocol 1).
- For identification of unknown degradation products, LC-MS analysis is recommended.
Visualizing Degradation and Prevention Strategies
Degradation Pathways of 3-Aminophthalic Acid
Caption: Key degradation pathways for 3-aminophthalic acid.
Workflow for Assessing and Preventing Degradation
Caption: Workflow for ensuring the stability of 3-aminophthalic acid.
By implementing these guidelines and protocols, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
University of Queensland. Chemical Storage Safety Guideline. Available from: [Link]
-
Rele, R. et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
ResearchGate. Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Available from: [Link]
-
SIELC Technologies. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. Available from: [Link]
-
University of California, Riverside. Chemical Storage Guidelines. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
Taylor, P. et al. Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology. 1983;46(6):1276-81. Available from: [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Available from: [Link]
-
Hoppe, M. et al. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. 2016;33(3):545-57. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Science.gov. sensitive hplc-uv method: Topics by Science.gov. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
National Institutes of Health. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis. 2021;11(1):258-267. Available from: [Link]
-
National Institutes of Health. Photocatalytic Aminodecarboxylation of Carboxylic Acids. Journal of the American Chemical Society. 2016;138(35):11136-9. Available from: [Link]
-
National Institutes of Health. Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology. 2023;18(5):949-963. Available from: [Link]
-
Van Den Heuvel, J. et al. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. 2020;37(1):163-174. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 8. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing solubility issues of 3-Aminophthalic Acid Hydrochloride Dihydrate in experiments.
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Experimental Solubility Issues.
Welcome to the technical support center for 3-Aminophthalic Acid Hydrochloride Dihydrate. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is critical for success. This guide is structured to provide direct, actionable solutions to common solubility challenges encountered with this versatile chemical intermediate. We will delve into the causality behind these issues and provide validated protocols to ensure you can move forward with your research confidently.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is this compound, and why is its form important for solubility?
Answer: this compound is the salt form of 3-aminophthalic acid, complexed with hydrochloric acid and two water molecules.[1][2] Its chemical formula is C₈H₇NO₄・HCl・2H₂O.[3][4] This specific form is often supplied for several reasons:
-
Enhanced Stability: The hydrochloride salt form is generally more stable and less prone to degradation during storage compared to the free acid form.[1][5]
-
Improved Crystallinity: The dihydrate form contributes to a more stable crystalline structure, which is beneficial for handling and purity.[1]
Understanding this structure is the first step in troubleshooting solubility. You are not just dissolving 3-aminophthalic acid; you are dissolving a salt that will dissociate in solution, and its behavior is heavily influenced by the presence of the hydrochloride and water molecules.
Q2: My this compound is not dissolving in water. What am I doing wrong?
Answer: This is a very common issue. While often described as soluble in polar solvents, its solubility in neutral water can be limited. The primary reason is the molecule's amphoteric nature, meaning it has both acidic (carboxylic acid groups) and basic (amino group) functionalities.
At neutral pH, the molecule exists predominantly as a zwitterion, where the amino group is protonated (-NH₃⁺) and one or both carboxylic acid groups are deprotonated (-COO⁻). This can lead to strong intermolecular interactions and reduced solubility. The hydrochloride salt form means the compound is already acidic upon dissolution. To achieve significant solubility in aqueous solutions, pH adjustment is almost always necessary.
Q3: What are the recommended solvents for this compound?
Answer: The choice of solvent depends on the requirements of your downstream application. It is soluble in polar solvents, but complete dissolution often requires specific conditions.[1]
-
Dimethyl Sulfoxide (DMSO): The compound is soluble in DMSO, making it a reliable choice for creating concentrated stock solutions.[1][6]
-
Aqueous Buffers (with pH adjustment): This is the preferred choice for most biological and chemical reactions. Solubility is significantly increased in alkaline solutions.[7]
-
Methanol: The compound is reported to be very slightly soluble in methanol.[6]
-
Ethanol: Synthesis procedures have used ethanol as a solvent for the precursor, suggesting some solubility, but it may not be ideal for preparing concentrated solutions.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The compound is insoluble in non-polar solvents.[7]
The following table summarizes the solubility profile:
| Solvent | Reported Solubility | Recommended Use & Comments |
| DMSO | Soluble[1][6] | Ideal for preparing high-concentration stock solutions for long-term storage. |
| Water | Moderately soluble, pH-dependent[7] | Requires pH adjustment (typically alkaline) for complete dissolution. |
| Methanol | Very Slightly Soluble[6][8] | Not recommended for preparing stock solutions unless required by the experimental protocol. |
| Ethanol | Slightly Soluble | Used in synthesis but may not be suitable for high-concentration solutions.[6] |
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and logical workflows to overcome specific solubility challenges.
Issue 1: Precipitate Formation in Aqueous Solution
Underlying Cause: The most likely cause is improper pH. The compound's solubility is lowest near its isoelectric point and increases significantly as the pH moves away from this point, particularly towards alkaline conditions. The two carboxylic acid groups have pKa values of approximately 2.5 and 4.5, while the amino group has a pKa of around 9.8.[7] In alkaline solutions, the carboxylic acid groups are deprotonated to carboxylates (-COO⁻), making the molecule highly soluble as a salt.
Issue 2: Choosing the Correct pH for an Application
Expert Insight: The optimal pH is dictated by the stability of your other reagents and the requirements of your experiment. For applications like chemiluminescence, which involve oxidation, alkaline conditions are required for the reaction itself, which conveniently aligns with the compound's increased solubility.[1]
The diagram below illustrates how pH affects the ionic state of the molecule, which is the direct cause of its pH-dependent solubility.
Issue 3: Can I heat the solution to aid dissolution?
Answer: Gentle heating (e.g., to 40-50°C) can be used as a last resort to aid dissolution, but it should be done with caution.[5]
-
Pros: Increasing the temperature will generally increase the rate of dissolution and can help overcome kinetic barriers.
-
Cons: 3-aminophthalic acid can be unstable at high temperatures.[7] Prolonged heating, especially in strong acidic or basic solutions, may lead to degradation. The melting point is around 174-175°C with decomposition.[1]
Protocol for Gentle Heating:
-
Prepare the suspension in your chosen solvent as described previously.
-
Place the container in a water bath set to a temperature no higher than 50°C.
-
Stir the solution continuously.
-
Do not heat for an extended period. Once the solid is dissolved, remove it from the heat immediately.
-
Always allow the solution to cool to room temperature before use to confirm that the compound remains in solution and does not precipitate upon cooling.
Validated Experimental Protocol
Preparation of a 10 mg/mL Stock Solution in Alkaline Buffer (pH 9.0)
This protocol provides a reliable method for preparing a commonly used stock solution.
Materials:
-
50 mM Sodium Borate Buffer (or another suitable buffer)
-
1 M NaOH solution
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound.
-
Initial Suspension: Transfer the powder to a 10 mL volumetric flask. Add approximately 7 mL of the 50 mM sodium borate buffer.
-
Mixing: Place a small magnetic stir bar in the flask and stir for 5 minutes. A cloudy suspension is expected.
-
pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the suspension continuously. As the pH increases towards 8-9, the solid should begin to dissolve rapidly.
-
Complete Dissolution: Continue adding base until the solution becomes completely clear and the pH is stable at 9.0.
-
Final Volume: Carefully add the 50 mM sodium borate buffer to bring the total volume to the 10 mL mark.
-
Finalization: Stir for another 5-10 minutes to ensure homogeneity. If required for your application, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the solution in a tightly sealed container. For short-term use, 2-8°C is adequate. For long-term storage, aliquot and store at -20°C.
References
-
Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3-Aminophthalic acid. Cole-Parmer. [Link]
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
SAFETY DATA SHEET - 3-Aminophthalic acid. Fisher Scientific. [Link]
-
3-Aminophthalic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Eureka | Patsnap. [Link]
-
(PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]
-
Synthesis of (a) 3-Aminophthalic acid. PrepChem.com. [Link]
- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
-
This compound. PubChem. [Link]
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, Technical Grade [lgcstandards.com]
- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 6. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
- 7. Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8 [evitachem.com]
- 8. nbinno.com [nbinno.com]
Impact of pH on the stability and reactivity of 3-aminophthalic acid in solution.
Technical Support Center: 3-Aminophthalic Acid in Solution
A Guide to Navigating the Impact of pH on Stability and Reactivity
Welcome to the technical support guide for 3-aminophthalic acid (3-APA). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth insights into handling this versatile yet sensitive compound. The stability and reactivity of 3-APA are profoundly influenced by the pH of its environment. Understanding and controlling this variable is paramount to achieving reproducible and successful experimental outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues effectively.
Part 1: Frequently Asked Questions (FAQs) — Core Principles
This section addresses fundamental questions regarding the behavior of 3-aminophthalic acid in solution.
Q1: What is the structure of 3-aminophthalic acid, and how does its ionization state change with pH?
A1: 3-Aminophthalic acid (3-APA) is an aromatic compound featuring a benzene ring substituted with two adjacent carboxylic acid groups and one amino group.[1] These functional groups are ionizable, meaning their charge state is dependent on the solution's pH. The molecule's pKa value is approximately 3.41, primarily associated with the carboxylic acid groups.[2][3]
-
In strongly acidic conditions (pH < 2): The amino group is protonated (-NH₃⁺), and the carboxylic acid groups are neutral (-COOH). The molecule carries a net positive charge.
-
In moderately acidic to neutral conditions (pH ~4-7): The carboxylic acid groups deprotonate to form carboxylates (-COO⁻), while the amino group remains protonated (-NH₃⁺). This results in a zwitterionic form, which has both positive and negative charges but may have low net charge and reduced solubility.[4] Solubility is reported to peak around pH 4-5 as the first carboxyl group deprotonates, enhancing interaction with the aqueous solvent.[4]
-
In alkaline conditions (pH > 8): The amino group is deprotonated and neutral (-NH₂), while both carboxylic acid groups are deprotonated (-COO⁻). The molecule carries a net negative charge.
This pH-dependent ionization is critical as it dictates the molecule's solubility, nucleophilicity, and its role in chemical reactions.
Caption: Workflow for preparing a stable 3-APA stock solution.
Methodology:
-
Calculation: For 100 mL of a 10 mM solution, you will need:
-
0.1 L * 0.010 mol/L * 217.6 g/mol = 0.2176 g of 3-aminophthalic acid hydrochloride.
-
-
Weighing: Accurately weigh 217.6 mg of 3-aminophthalic acid HCl and add it to a 100 mL volumetric flask.
-
Initial Dissolution: Add approximately 80 mL of high-purity, deionized water. Stir with a magnetic stir bar until the solid is fully dissolved. The resulting solution will be acidic.
-
pH Adjustment: Place a calibrated pH probe in the solution. Slowly add 0.1 M or 1.0 M NaOH dropwise while stirring. Monitor the pH closely. Adjust to your desired final pH (e.g., pH 8.5 for good stability and solubility).
-
Final Volume: Once the target pH is reached and stable, remove the pH probe (rinsing any adhered liquid back into the flask) and carefully add water to the 100 mL graduation mark.
-
Final Check & Use: Cap and invert the flask several times to ensure homogeneity. Verify the final pH. For best results, use the solution immediately. If necessary for sterile applications, filter through a 0.22 µm syringe filter.
References
-
3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
3-AMINOPHTHALIC ACID CAS#: 5434-20-8. (n.d.). ChemicalBook.
-
3-AMINOPHTHALIC ACID | 5434-20-8. (n.d.). ChemicalBook.
-
3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0. (n.d.). Benchchem.
-
Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). (2020). Luminescence, 35(3), 400-405.
-
Synthesis and Characterization of Apremilast. (n.d.). Asian Journal of Chemistry.
-
Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). (2020). Luminescence.
-
A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. (2015). Google Patents (CN105198764A).
-
Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (2007). Google Patents (CN101012178A).
-
Preparation method for 3-aminophthalic acid and derivative thereof. (n.d.). Google Patents.
-
Synthesis routes of 3-Aminophthalic acid hydrochloride. (n.d.). Benchchem.
-
3-Aminophthalic acid. (n.d.). Wikipedia.
-
3-Aminophthalic acid | C8H7NO4. (n.d.). PubChem.
-
3-Aminophthalic Acid | 5434-20-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
-
Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids. (2004). Photochemistry and Photobiology, 79(3), 233-41.
-
Effect of pH on Inhibition and Enhancement of Luminol-H2O 2-Co2+ Chemiluminescence by Phenolic Compounds and Amino Acids. (2004). Photochemistry and Photobiology.
-
Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). (2020). Semantic Scholar.
-
Exploring 3-Aminophthalic Acid: Properties, Applications, and Manufacturing. (n.d.). Autech Industry Co.,Limited.
-
3-Aminophthalic acid | 5434-20-8. (n.d.). ChemScene.
-
SAFETY DATA SHEET - 3-Aminophthalic acid. (2025). Fisher Scientific.
-
3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. (2022). Chemical Communications, 58(14), 2383-2386.
-
3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. (2022). Chemical Communications.
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Pharmaceutical Research.
-
Benzoic acid. (n.d.). Wikipedia.
Sources
Strategies to control the formation of byproducts during 3-aminophthalic acid synthesis.
Technical Support Center: 3-Aminophthalic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-aminophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important chemical intermediate. The synthesis of 3-aminophthalic acid, primarily through the reduction of 3-nitrophthalic acid, is a well-established transformation. However, controlling the reaction to achieve high purity and yield can be challenging due to the potential for various side reactions and the formation of persistent byproducts.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry. By explaining the causality behind experimental choices, we aim to empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and purification of 3-aminophthalic acid in a practical question-and-answer format.
Q1: My reaction is complete, but the final yield of 3-aminophthalic acid is consistently low after workup and isolation.
A1: Probable Causes & Corrective Actions
Low isolated yield, even with full conversion of the starting material, often points to issues during the workup and purification stages. 3-aminophthalic acid is an amphoteric molecule, meaning its solubility is highly dependent on pH.
-
Causality: The molecule possesses both acidic carboxylic acid groups and a basic amino group. At very low or very high pH, it forms salts that are highly soluble in aqueous media. The lowest solubility (the isoelectric point), and thus the point of maximum precipitation, occurs at a specific pH where the net charge on the molecule is zero.
-
Corrective Actions:
-
Precise pH Adjustment: During the crystallization step, adjust the pH of the filtrate slowly and carefully. Aim for a final pH of approximately 3.5.[1][2] Use a calibrated pH meter and add the acid (e.g., concentrated HCl) dropwise with vigorous stirring. Overshooting the pH can lead to the formation of the highly soluble hydrochloride salt, preventing full precipitation.[3]
-
Controlled Cooling (Crystallization): After pH adjustment, cool the solution slowly. An ice bath is recommended to maximize precipitation.[4] Rapid crashing out of the solid can trap impurities and solvent.
-
Washing Procedure: When washing the filtered solid, use minimal amounts of cold deionized water or an appropriate organic solvent like acetonitrile.[3] Using large volumes or warm solvents will redissolve a portion of your product.
-
Q2: The final product is a dark brown or off-color solid, not the expected pale-yellow powder. What causes this discoloration?
A2: Probable Causes & Corrective Actions
Product discoloration is typically a sign of impurities, often resulting from oxidation or condensation byproducts.
-
Causality: The amino group in 3-aminophthalic acid is susceptible to air oxidation, which can form highly colored polymeric impurities. This is particularly prevalent at elevated temperatures or under basic conditions. Furthermore, intermediates in the nitro reduction pathway, such as nitroso and hydroxylamine species, can participate in condensation reactions to form colored azo or azoxy compounds.[5][6]
-
Corrective Actions:
-
Inert Atmosphere: Conduct the reaction, especially if heating is involved, under an inert atmosphere of nitrogen or argon.[7] This minimizes contact with atmospheric oxygen. Sparging the solvent with inert gas before starting the reaction can also help remove dissolved oxygen.[7]
-
Use of Activated Carbon: During workup, you can decolorize the solution. After the reaction is complete and before pH adjustment for precipitation, filter the hot reaction mixture. The filtrate can then be treated with a small amount of activated carbon (charcoal) to adsorb colored impurities.[1] Filter the mixture again while hot to remove the carbon before proceeding to crystallization.
-
Temperature Control: Avoid excessive reaction temperatures. While higher temperatures can increase reaction rates, they also accelerate the formation of degradation and condensation byproducts.[8] Monitor the reaction temperature closely.
-
Q3: My HPLC analysis shows a significant peak corresponding to the starting material, 3-nitrophthalic acid, even after a long reaction time.
A3: Probable Causes & Corrective Actions
The presence of unreacted starting material indicates an incomplete or stalled reaction. This is one of the most common issues.
-
Causality: This problem can stem from several factors: insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions. Catalytic hydrogenations, for instance, are sensitive to catalyst poisons.
-
Corrective Actions:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For methods using hydrazine hydrate or iron powder, a stoichiometric excess is required to drive the reaction to completion.[1][4]
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Palladium on carbon can adsorb impurities from the air over time, reducing its activity.[6]
-
Ensure the solvent is pure and free from potential catalyst poisons like sulfur or heavy metal contaminants.
-
Check that the hydrogenation apparatus is properly sealed and maintaining positive pressure.[4]
-
-
Reaction Time & Temperature: While avoiding excessive heat is important, the reaction must be run at a sufficient temperature and for enough time to ensure completion.[9] Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) or HPLC.[3] Continue the reaction until the starting material spot/peak is no longer visible.
-
Q4: I am observing an impurity with the same mass as my product but a different retention time in my LC-MS analysis.
A4: Probable Causes & Corrective Actions
This is a classic sign of an isomeric impurity, most likely 4-aminophthalic acid.
-
Causality: The synthesis of the starting material, 3-nitrophthalic acid, involves the nitration of phthalic anhydride. This reaction inevitably produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[10] If this isomeric mixture is used without purification, the reduction step will produce a corresponding mixture of 3-aminophthalic acid and 4-aminophthalic acid.
-
Corrective Actions:
-
Purify the Starting Material: The most effective strategy is to purify the 3-nitrophthalic acid before the reduction step. This is typically achieved by recrystallization from hot water.[10][11] 3-nitrophthalic acid is less soluble in water than its 4-nitro isomer, allowing for effective separation.
-
Analytical Verification: Before starting the reduction, verify the purity of your 3-nitrophthalic acid starting material using TLC, HPLC, or melting point analysis to ensure it is free of the 4-nitro isomer.
-
Visualizing the Synthesis: Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis route from 3-nitrophthalic acid to 3-aminophthalic acid, highlighting the key intermediates and potential pathways for byproduct formation.
Caption: Reaction pathway for 3-aminophthalic acid synthesis and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-aminophthalic acid, and how do they influence byproduct profiles?
A1: The most common synthesis strategy is the reduction of 3-nitrophthalic acid. The choice of reducing agent is the most critical factor influencing the byproduct profile, cost, and scalability.[4]
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or PtO₂): This is often the cleanest method, producing high-purity product with water as the only stoichiometric byproduct.[11][12] It is highly effective for reducing nitro groups.[6] However, the catalyst is expensive, and the use of pressurized hydrogen requires specialized equipment like an autoclave, which can be a limitation for industrial-scale production.[4]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): These are classic, cost-effective methods.[13] However, they often require harsh acidic conditions, which can cause equipment corrosion and lead to complex workups to remove metal salts.[4] The reactions can sometimes be less "clean," with more potential for side reactions if not carefully controlled.
-
Hydrazine Hydrate Reduction (e.g., with FeCl₃/Activated Carbon): This method can achieve very high yields (>95%) and purity (>96%) under relatively mild conditions.[1][2] The main drawback is the high toxicity and carcinogenic nature of hydrazine hydrate, which requires special handling and waste disposal procedures, making it less environmentally friendly.[4]
-
Sulfide-Based Reduction (e.g., Na₂S, Elemental Sulfur): This method is presented as a high-yield, environmentally safer, and operationally simple alternative suitable for industrial production.[4] Sodium sulfide can sometimes selectively reduce one nitro group in the presence of others.[6]
Q2: What is the mechanism of nitro group reduction, and what are the key intermediates to be aware of?
A2: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several distinct intermediates.[14] Understanding this pathway is key to diagnosing byproduct formation.
-
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).
-
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target amine (Ar-NH₂).
The intermediates, particularly the nitroso and hydroxylamine species, are highly reactive. If they accumulate in the reaction mixture due to a slow final reduction step, they can react with each other to form dimeric condensation products, such as colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.[5] Controlling the reaction to ensure a smooth and complete conversion through these stages is essential for high purity.
Q3: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?
A3: A combination of techniques is ideal for robust reaction monitoring and quality control.
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring of reaction progress. You can easily visualize the disappearance of the starting material spot and the appearance of the product spot. It is a simple way to determine if the reaction is complete.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis.[15] HPLC allows you to accurately determine the purity of your product, quantify the amount of remaining starting material, and detect various byproducts.[1][3] Developing a good HPLC method is crucial for optimizing reaction conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities.[16] By providing the mass-to-charge ratio of an impurity peak from the HPLC, you can deduce its molecular weight and propose a likely structure (e.g., confirming an isomeric byproduct or identifying a condensation product).
Visualizing the Solution: A Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting 3-aminophthalic acid synthesis.
Comparative Analysis of Synthesis Methods
The table below summarizes the key characteristics of common reduction methods to aid in selecting the most appropriate strategy for your specific needs.
| Method | Reagents & Conditions | Typical Yield / Purity | Advantages | Disadvantages & Common Byproducts |
| Catalytic Hydrogenation | 3-Nitrophthalic acid, H₂ (gas), Pd/C or PtO₂ catalyst, Solvent (e.g., Methanol)[11] | High / Very High | Very clean reaction; easy workup (filter catalyst); high purity product. | Requires specialized high-pressure equipment; catalyst is expensive and can be poisoned; potential for dehalogenation if other halides are present.[4][6] |
| Hydrazine Reduction | 3-Nitrophthalic acid, Hydrazine Hydrate, FeCl₃/Activated Carbon, NaOH(aq), 95°C[1][2] | >95% / >96% | Very high yield and purity; does not require high pressure; fast reaction. | Hydrazine hydrate is extremely toxic and carcinogenic; requires careful handling and waste disposal.[4] |
| Metal/Acid Reduction | 3-Nitrophthalic acid, Fe or Sn powder, HCl or Acetic Acid[4][13] | Good / Variable | Inexpensive and readily available reagents; robust and well-established method. | Harsh acidic conditions; workup can be complex due to metal salt removal; potential for corrosion; byproduct formation if not well-controlled.[4] |
| Sulfide Reduction | 3-Nitrophthalic acid, Na₂S·9H₂O, Elemental Sulfur, NaOH(aq), Reflux[4] | ~90% / >96% | High yield; environmentally safer than hydrazine; simple operation. | Potential for sulfur-containing impurities if workup is incomplete; strong odors associated with sulfide reagents. |
Recommended Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established laboratory procedures and is chosen for its ability to produce high-purity material, which is often critical in pharmaceutical development.[11]
Materials:
-
Recrystallized 3-Nitrophthalic Acid (free of 4-nitro isomer)
-
Methanol (reagent grade)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure-rated reaction vessel
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Charging the Vessel: To the vessel, add recrystallized 3-nitrophthalic acid (e.g., 13.0 g, 0.062 mol).[11] Add methanol (200 mL) to dissolve the solid.[11]
-
Catalyst Addition: Under a flow of nitrogen or argon, carefully add the catalyst. For this scale, use approximately 50 mg of PtO₂ or a similar catalytic amount of 10% Pd/C.[11]
-
Sealing and Purging: Seal the reaction vessel. Purge the vessel several times with nitrogen to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 25 psi).[11] Begin vigorous stirring or shaking. The reduction is exothermic; some initial cooling may be necessary to maintain a consistent temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. When hydrogen uptake ceases (typically 1-2 hours), the reaction is complete.[11]
-
Workup:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen. Caution: The catalyst may be pyrophoric in air, especially when dry. Do not allow the catalyst to dry in the presence of oxygen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of fresh methanol to recover all the product.
-
Combine the filtrate and washings.
-
-
Isolation: Remove the methanol solvent using a rotary evaporator. This will yield the solid 3-aminophthalic acid.[11] The product can be used as is or further purified by recrystallization if necessary.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (a) 3-Aminophthalic acid. Retrieved from [Link]
- Google Patents. (2018). CN108275821A - Preparation method for 3-aminophthalic acid and derivative thereof.
- Google Patents. (2007). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitro phthalic acid.
-
Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
-
Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Patsnap. (n.d.). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Asian Journal of Chemistry. (2015). A New Process for the Synthesis of Apremilast. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]
- Google Patents. (2014). CN103588740A - Synthetic method of 3-aminophthalic anhydride.
-
University of California, Irvine. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2021). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Zenodo. (1901). CXXL-The Esterification of %Nitiophthalic Acidd*. Retrieved from [Link]
-
Sciencemadness. (2021). A Note on the Synthesis of 3-Nitrophthalic Acid. Retrieved from [Link]
Sources
- 1. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 2. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis routes of 3-Aminophthalic acid hydrochloride [benchchem.com]
- 4. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Chemiluminescence Sensitivity: 3-Aminophthalic Acid Hydrochloride Dihydrate vs. Luminol
For researchers, scientists, and drug development professionals working with chemiluminescent assays, selecting the optimal reagent is paramount to achieving the desired sensitivity and signal-to-noise ratio. While luminol has long been the gold standard in this field, a closer examination of its core emissive product, 3-aminophthalic acid, reveals a compelling alternative. This guide provides an in-depth technical comparison of 3-Aminophthalic Acid Hydrochloride Dihydrate and luminol, offering experimental insights to inform your choice of chemiluminescent substrate.
Introduction: The Emitter at the Heart of the Glow
Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures. In the widely used luminol reaction, the final light-emitting species is the excited singlet state of the 3-aminophthalate dianion.[1] Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is, therefore, a precursor that, upon oxidation, is converted into this emissive molecule.[2][3] This raises a critical question: is it more efficient to start with the precursor, luminol, or to utilize a salt of the emitter, 3-aminophthalic acid, directly?
This guide will explore the chemical mechanisms, comparative performance, and practical applications of both compounds, with a focus on how their intrinsic properties influence the sensitivity of chemiluminescent assays. We will particularly consider this compound, a stable and handleable form of the core emitter.[2]
Chemical Structures and Reaction Mechanisms
While related, the starting points for the chemiluminescent reactions of luminol and 3-aminophthalic acid are distinct, which has implications for the reaction kinetics and potential for side reactions.
Luminol's Path to Light Emission:
The chemiluminescence of luminol is a multi-step process that requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide), and often a catalyst such as horseradish peroxidase (HRP) or metal ions.[4][5] The generally accepted mechanism involves the deprotonation of luminol to form a dianion, which is then oxidized.[6] This leads to the formation of an unstable endoperoxide intermediate that decomposes, releasing nitrogen gas and producing the 3-aminophthalate dianion in an electronically excited state.[7] The relaxation of this excited state to the ground state results in the emission of a photon of light, typically with a maximum wavelength of around 425 nm.[3]
Figure 1: Simplified workflow of luminol chemiluminescence.
Direct Chemiluminescence of 3-Aminophthalic Acid:
Since 3-aminophthalate is the final emitter in the luminol reaction, using 3-aminophthalic acid (in its stable hydrochloride dihydrate salt form) as the starting material simplifies the reaction pathway. In an alkaline solution with an oxidizing agent and a catalyst, the 3-aminophthalate anion can be directly excited to produce light.[8] The hydrochloride dihydrate form ensures stability for storage and handling, and under the basic conditions required for the assay, the amino group is deprotonated, and the carboxylic acid groups are neutralized, forming the active dianion.[2]
A proposed mechanism for the direct chemiluminescence of the 3-aminophthalic acid anion involves its interaction with singlet oxygen, which can be generated by the reaction of hydrogen peroxide and a catalyst.[8][9]
Figure 2: Simplified workflow of 3-aminophthalic acid chemiluminescence.
Head-to-Head Performance Comparison: Sensitivity and Background
| Parameter | Luminol | 3-Aminophthalic Acid (Anion) | Rationale & Implications |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.01 in aqueous solution[3] | Not explicitly reported, but expected to be a key determinant of overall light output. | The quantum yield of luminol is known to be relatively low. The efficiency of converting the starting material to the excited state is a limiting factor. |
| Peak Emission Wavelength | ~425 nm[3] | Similar to luminol[8] | The identical emitter results in the same color of light, ensuring compatibility with existing detection instrumentation. |
| Background Signal | Higher | Much lower[8][9] | This is the most significant reported advantage. The multi-step oxidation of luminol can lead to side reactions and higher background chemiluminescence, reducing the signal-to-noise ratio. |
| Kinetic Profile | Complex, multi-step reaction | Simpler, more direct excitation[8] | A more direct pathway to the excited state may offer more predictable and rapid kinetics, which can be advantageous in high-throughput applications. |
Expert Insight: The most compelling finding from comparative studies is the significantly lower background signal observed with the direct chemiluminescence of the 3-aminophthalic acid anion.[8][9] In many sensitive assays, the limit of detection is determined not by the absolute signal intensity, but by the ability to distinguish a true signal from the background noise. By starting with the final emitter, it is plausible that non-luminescent side reactions inherent in the decomposition of luminol's endoperoxide intermediate are bypassed, leading to a cleaner system and a superior signal-to-noise ratio.
Experimental Protocol: A Framework for Comparative Sensitivity Analysis
To empirically determine the superior reagent for your specific application, a direct comparative experiment is recommended. The following protocol provides a robust framework for evaluating the chemiluminescence sensitivity of this compound versus luminol.
Objective: To compare the signal-to-noise ratio and limit of detection of HRP-catalyzed chemiluminescence using luminol and this compound as substrates.
Materials:
-
Luminol (high purity)
-
This compound (high purity)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
96-well white opaque microplates
-
Luminometer or CCD-based imaging system
Experimental Workflow:
Figure 3: Experimental workflow for comparing chemiluminescence sensitivity.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Dissolve luminol and this compound in DMSO to create 10 mM stock solutions.
-
Prepare a 1 mg/mL stock solution of HRP in Tris-HCl buffer.
-
Prepare a 1 M stock solution of H₂O₂ in deionized water.
-
-
Prepare Working Solutions (Freshly Prepared):
-
Prepare a working solution of each chemiluminescent substrate (e.g., 1 mM) in Tris-HCl buffer (pH 8.5).
-
Prepare a serial dilution of HRP in Tris-HCl buffer, ranging from picomolar to nanomolar concentrations. Include a blank control (buffer only).
-
Prepare a working solution of H₂O₂ (e.g., 10 mM) in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well white opaque microplate, add 50 µL of each HRP dilution (and the blank control) to triplicate wells.
-
Add 50 µL of either the luminol or the 3-aminophthalic acid working solution to the corresponding wells.
-
Place the plate in the luminometer.
-
Program the instrument to inject 50 µL of the H₂O₂ working solution into each well and immediately begin measuring the chemiluminescent signal (as Relative Light Units, RLU) over a defined period (e.g., kinetic read for 2 minutes).
-
-
Data Analysis:
-
For each substrate, subtract the average RLU of the blank control from the average RLU of each HRP concentration to obtain the net signal.
-
The background signal is the RLU from the blank control wells.
-
Calculate the signal-to-noise (S/N) ratio at each HRP concentration: S/N = (Signal - Background) / Standard Deviation of Background.
-
Determine the Limit of Detection (LOD) for HRP for each substrate, typically defined as the concentration at which the signal is three times the standard deviation of the background.
-
Expected Outcome: Based on existing literature, it is hypothesized that the assay using this compound will exhibit a lower background signal, resulting in a higher S/N ratio and a lower LOD for HRP compared to the luminol-based assay under identical conditions.
Practical Implications and Applications
The choice between these two reagents can have significant consequences for assay performance across various applications:
-
Immunoassays (ELISA, Western Blotting): In assays where HRP is used as an enzyme label, a lower background and higher S/N ratio directly translate to the ability to detect lower concentrations of the target analyte.[10] This is particularly critical in early disease diagnosis and biomarker discovery.
-
Forensic Science: While luminol is famous for detecting latent blood stains, its utility can be hampered by false positives from household cleaners containing bleach.[11] A system with an intrinsically lower background, such as one based on 3-aminophthalic acid, could potentially offer greater specificity, although this requires further investigation.
-
High-Throughput Screening: The potentially simpler and more direct kinetics of 3-aminophthalic acid chemiluminescence could be advantageous in automated, high-throughput screening platforms where rapid and predictable signal generation is essential.
Conclusion
While luminol remains a workhorse in the field of chemiluminescence, a deeper understanding of its reaction mechanism points to its oxidation product, 3-aminophthalic acid, as a potentially more sensitive and robust reagent. The key advantage of using this compound lies in the significantly lower background signal observed in its chemiluminescent reaction, which can lead to a superior signal-to-noise ratio.[8][9] For researchers pushing the boundaries of detection sensitivity in immunoassays, cellular analysis, and other applications, a direct comparison of these two compounds is a worthwhile endeavor that could unlock new levels of performance. The provided experimental framework offers a clear path to making an evidence-based decision for your specific assay needs.
References
-
Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). (2020). Luminescence, 35(3), 400-405. Available from: [Link]
-
Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). (2020). PubMed. Available from: [Link]
-
Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). Europe PMC. Available from: [Link]
-
Re-engineering luminol: new frontiers in chemiluminescence chemistry. (2025). RSC Publishing. Available from: [Link]
-
Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate. (2022). PMC. Available from: [Link]
-
2.1: Luminol. (2023). Chemistry LibreTexts. Available from: [Link]
-
Org. Chem II Experiment 9 Synthesis of Luminol. Truman State University. Available from: [Link]
-
Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. (1972). ScienceDirect. Available from: [Link]
-
Enhancement of the horseradish peroxidase-catalyzed chemiluminescent oxidation of cyclic diacyl hydrazides by 6-hydroxybenzothiazoles. (1986). PubMed. Available from: [Link]
-
8: Horseradish peroxidase (HRP)-catalyzed oxidation of luminol to 3-aminophthalate. ResearchGate. Available from: [Link]
-
Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. (2015). PubMed Central. Available from: [Link]
-
Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. (2019). ResearchGate. Available from: [Link]
-
Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts. (2008). PubMed. Available from: [Link]
-
Synthesis and Chemiluminescence Studies of Luminol and Derivatives. (2010). Universidade do Porto. Available from: [Link]
-
Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through. (2025). International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
A comparison of the presumptive luminol test for blood with four non-chemiluminescent forensic techniques. (2006). ResearchGate. Available from: [Link]
-
The inhibition by amines and amino acids of bleach-induced luminol chemiluminescence during forensic screening for blood. (2011). ResearchGate. Available from: [Link]
Sources
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 8. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). | Semantic Scholar [semanticscholar.org]
- 10. Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Beyond the Blue Glow: A Senior Application Scientist's Guide to Luminol Alternatives in Forensic Blood Detection
In the landscape of forensic science, the detection of latent bloodstains is a critical step in crime scene reconstruction. For decades, the ethereal blue glow of luminol has been the iconic indicator of hidden bloodshed. While luminol, a derivative of 3-aminophthalic acid, remains a cornerstone of presumptive blood testing, the pursuit of enhanced sensitivity, specificity, and compatibility with downstream DNA analysis has spurred the development and validation of alternative compounds. This guide provides an in-depth comparison of these alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their underlying chemistry, and their practical application in the field.
The Enduring Standard: Understanding Luminol's Power and Pitfalls
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) has been a staple in forensic investigations since the 1930s.[1][2] Its utility lies in its chemiluminescent reaction with the iron in hemoglobin, a protein found in red blood cells.[3][4] When a basic solution of luminol is sprayed on a surface, the heme in any present blood acts as a catalyst in the presence of an oxidizing agent (typically hydrogen peroxide), triggering the emission of a characteristic blue light.[2][4] This reaction is highly sensitive, capable of detecting bloodstains diluted to as little as 1 part in 1,000,000.[5]
However, luminol is not without its drawbacks. The reaction is short-lived, requiring immediate photographic documentation in near-complete darkness.[6][7] Furthermore, it is prone to false-positive reactions with various substances, including copper- and iron-containing compounds, bleach, and certain plant peroxidases.[2] While numerous studies have shown that luminol does not significantly interfere with subsequent DNA analysis, concerns about potential degradation over time persist.[8][9][10]
The Rise of the Alternatives: A Comparative Analysis
The limitations of luminol have driven the exploration of other chemical reagents for latent bloodstain detection. The most prominent alternatives fall into two main categories: fluorescent compounds and enhanced luminol-based formulations.
Fluorescein: A Brighter, Longer-Lasting Alternative
Fluorescein is a fluorescent compound that offers a compelling alternative to luminol's chemiluminescence.[11][12] Unlike luminol, which generates its own light, fluorescein requires an external light source, typically an Alternate Light Source (ALS) in the 420nm to 485nm range, to excite its molecules and cause them to fluoresce.[11][12] The resulting glow is then viewed through an orange or yellow barrier filter.
The primary advantages of fluorescein are its longer-lasting reaction and the ability to be used in environments that are not completely dark.[1][6][13] Studies have shown that the fluorescein signal can persist longer than that of luminol.[13] In terms of sensitivity, fluorescein is comparable to luminol, with some studies suggesting it may be even more sensitive on certain substrates.[13][14] Importantly, research indicates that fluorescein does not interfere with subsequent DNA analysis.[12][13]
A notable drawback of fluorescein is its potential for background staining on some surfaces, which can complicate the interpretation of results.[13] Additionally, the need for an ALS and barrier filters adds to the equipment requirements for crime scene investigators.
Commercial Formulations: Enhancing Performance and Convenience
Several commercially available products have been developed to address the shortcomings of traditional luminol and fluorescein preparations. These formulations often feature proprietary chemistries designed to enhance sensitivity, prolong the luminescent or fluorescent signal, and improve ease of use.
-
Bluestar® Forensic: This luminol-based reagent is reported to be more sensitive and produce a longer-lasting and more intense chemiluminescent reaction than traditional luminol formulations.[7][15] A significant advantage is that it does not require complete darkness for visualization.[7][15] Studies have shown that Bluestar® has no adverse effects on subsequent DNA profiling.[16][17]
-
Hemascein™: This is a fluorescein-based product that is also designed for ease of use and enhanced performance.[1] Some reports suggest it has a longer shelf life compared to other reagents and can be effective in conditions that are not completely dark.[1][18] As with other fluorescein-based methods, it is compatible with DNA analysis.[18]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of luminol and its primary alternatives based on available experimental data.
| Compound/Formulation | Detection Principle | Sensitivity | Signal Duration | Need for Darkness | DNA Compatibility | Key Advantages | Key Disadvantages |
| Luminol | Chemiluminescence | High (up to 1:1,000,000)[5] | Short (approx. 30 seconds)[2] | Requires near-complete darkness[7] | Generally good, some long-term degradation possible[8][10] | High sensitivity, well-established method | Short signal, false positives, requires darkness |
| Fluorescein | Fluorescence | High (comparable to luminol)[13] | Long-lasting[6][13] | Does not require complete darkness[6] | Good[12][13] | Long-lasting signal, works in low light | Requires ALS, potential for background staining |
| Bluestar® Forensic | Chemiluminescence | Very High (reportedly higher than luminol)[7][19] | Longer than traditional luminol[17] | Does not require complete darkness[7][15] | Good[16][17] | High sensitivity, longer signal, no need for total darkness | Proprietary formulation |
| Hemascein™ | Fluorescence | High | Long-lasting | Can be used in low light conditions[1][18] | Good[18] | Long shelf life, works in low light | Requires ALS, proprietary formulation |
Experimental Protocols
Standard Luminol Preparation and Application (Weber Formulation)
This protocol describes a common method for preparing and applying a luminol solution for the detection of latent bloodstains.[20][21]
Materials:
-
Luminol powder
-
Sodium carbonate (or sodium hydroxide)
-
Hydrogen peroxide (3% solution)
-
Distilled water
-
Spray bottle
Procedure:
-
Prepare the Luminol Stock Solution: Dissolve a small amount of luminol powder in a solution of sodium carbonate and distilled water. The exact concentrations can vary, but a common starting point is 0.1 g of luminol and 5 g of sodium carbonate in 100 mL of distilled water.
-
Prepare the Working Solution: Just prior to use, mix the luminol stock solution with an equal volume of 3% hydrogen peroxide.
-
Application: In a darkened environment, spray a fine mist of the working solution over the area to be examined.
-
Observation: Observe for a blue-white chemiluminescent glow. The reaction is transient, so photographic documentation should be performed immediately.
Causality Behind Experimental Choices:
-
The use of a basic solution (sodium carbonate or sodium hydroxide) is crucial for the deprotonation of luminol, a necessary step for the chemiluminescent reaction to occur.[2]
-
Hydrogen peroxide acts as the oxidizing agent, which, when catalyzed by the heme in blood, leads to the excited state of 3-aminophthalate and the subsequent emission of light.[2]
Fluorescein Application Protocol
This protocol outlines the steps for using fluorescein to detect latent bloodstains.[11][22]
Materials:
-
Fluorescein powder
-
Sodium hydroxide
-
Zinc powder (for reduction to fluorescin)
-
Distilled water
-
Hydrogen peroxide (3% solution)
-
Spray bottles (2)
-
Alternate Light Source (ALS) (420-485 nm)
-
Orange or yellow barrier filter/goggles
Procedure:
-
Prepare the Fluorescin Stock Solution: In a flask, dissolve fluorescein in a dilute solution of sodium hydroxide and distilled water. Add zinc powder and gently heat the solution. The solution will turn from a vibrant fluorescent color to a colorless or pale yellow as the fluorescein is reduced to fluorescin. Allow the zinc to settle and decant the supernatant.
-
Application of Fluorescin: In a darkened or semi-darkened room, spray a fine mist of the fluorescin solution onto the suspected area.
-
Application of Oxidant: Immediately follow with a spray of 3% hydrogen peroxide.
-
Observation: Illuminate the area with an ALS (420-485 nm) and view through an orange or yellow barrier filter. The presence of blood will catalyze the oxidation of fluorescin back to fluorescein, resulting in a bright green-yellow fluorescence.
Causality Behind Experimental Choices:
-
Fluorescein is reduced to the non-fluorescent fluorescin because fluorescin will only be oxidized back to the fluorescent fluorescein in the presence of an oxidizing agent and a catalyst (heme). This two-step process increases the specificity of the test.
-
The ALS provides the necessary excitation energy for the fluorescein molecules to fluoresce, while the barrier filter blocks the reflected blue light from the ALS, allowing the emitted green-yellow fluorescence to be clearly seen.[11]
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the chemical processes and the forensic workflow, the following diagrams are provided.
Caption: The chemiluminescence of luminol is initiated by oxidation in a basic solution, catalyzed by the heme in blood, leading to the emission of blue light.
Caption: Fluorescein's fluorescence requires oxidation from its reduced form, fluorescin, followed by excitation with an alternate light source.
Caption: A generalized workflow for the detection and analysis of blood evidence at a crime scene, from initial search to laboratory analysis.
Conclusion and Future Directions
While 3-aminophthalic acid, the precursor to luminol, has long been central to the presumptive detection of blood, the field of forensic science has seen significant advancements in the development of alternative and enhanced chemical reagents. Fluorescein and its commercial derivatives offer the advantages of a longer-lasting signal and the ability to work in low-light conditions, while advanced luminol formulations like Bluestar® provide increased sensitivity and convenience.
The choice of reagent will ultimately depend on the specific circumstances of the crime scene, including the nature of the surfaces to be examined, the ambient lighting conditions, and the available equipment. It is imperative that forensic professionals remain knowledgeable about the capabilities and limitations of each of these tools. As research continues, we can anticipate the development of even more sensitive, specific, and DNA-friendly compounds that will further enhance our ability to uncover the truth hidden within a crime scene.
References
-
Crime Scene Investigator Network. (2011, April 30). The Fluorescein Method of Latent Blood Detection. [Link]
-
Office of Justice Programs. (2011). Fluorescein Method of Latent Blood Detection. [Link]
-
Budowle, B., et al. (2000). The presumptive reagent fluorescein for detection of dilute bloodstains and subsequent STR typing of recovered DNA. Journal of Forensic Sciences, 45(5), 1090-2. [Link]
-
Farrugia, K. J., et al. (2013). An evaluation of luminol formulations and their effect on DNA profiling. Science & Justice, 53(2), 220-5. [Link]
-
Cheeseman, R., & Dudley, R. J. (1999). Direct Sensitivity Comparison of the Fluorescein and Luminol Bloodstain Enhancement Techniques. Journal of Forensic Identification, 49(3), 261-268. [Link]
-
Bhoelai, B. (2013). Comparison of chemiluminescent and fluorescent blood detection kits. Boston University. [Link]
-
Gross, A. M., et al. (1999). The Effect of Luminol on Presumptive Tests and DNA Analysis Using the Polymerase Chain Reaction. Journal of Forensic Sciences, 44(4), 837-40. [Link]
-
Cheeseman, R. (1995). Fluorescein as a Field-worthy Latent Bloodstain Detection System. Journal of Forensic Identification, 45(6), 631-646. [Link]
-
Bluestar Forensic. (n.d.). An evaluation of luminol formulations and their effect on DNA profiling. [Link]
-
Bhoelai, B., et al. (2013). Comparison of chemiluminescent and fluorescent blood detection kits. Boston University Theses & Dissertations. [Link]
- Cheeseman, R. (1999). Fluorescein bloodstain detection method.
-
Marino, A., et al. (2006). A comparative study of the sensitivity and specifity of luminal and fluorescein on diluted and aged bloodstains and their influence on subsequent STR typing. International Congress Series, 1288, 657-659. [Link]
-
Monk, T. L. (2006). A Photographic Comparison of Luminol, Fluorescein, and Bluestar. Journal of Forensic Identification, 56(6), 906-916. [Link]
-
Khan, P., et al. (2014). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Applied Biochemistry and Biotechnology, 173(2), 333-55. [Link]
-
Sharma, R., & Gupta, N. (2013). Effect of luminol and bleaching agent on the serological and DNA analysis from bloodstain. Egyptian Journal of Forensic Sciences, 3(3), 77-82. [Link]
-
Patsnap. (2023). Luminol: Instrumental in Scientific Discovery Paths. [Link]
-
Dilbeck, L. (2006). Use of Bluestar Forensic in Lieu of Luminol at Crime Scenes. Journal of Forensic Identification, 56(5), 706-720. [Link]
-
Simply Forensic. (2023). Uncover Hidden Bloodstains with Luminol. [Link]
-
Webb, J. L., et al. (2006). A comparison of the presumptive luminol test for blood with four non-chemiluminescent forensic techniques. Luminescence, 21(4), 214-20. [Link]
-
Castello, A., et al. (2020). Effectiveness of various cleaning agents at removing detectable traces of blood. OpenBU. [Link]
-
Quickenden, T. I., & Cooper, P. D. (2001). Increasing the specificity of the forensic luminol test for blood. Luminescence, 16(4), 251-3. [Link]
-
Svaltner, D. (2018). Research and development of synthetic materials for presumptive testing in bloodstain pattern analysis: a luminol-reactive forensic blood. Trent University. [Link]
-
Sirchie. (n.d.). Latent Blood Stains Luminol compared with fluorescein and Blue Star, Blue Star Forensic Magnum compared with Lumiscene. [Link]
-
Bluestar Forensic. (n.d.). Compare Bluestar & luminol. [Link]
-
Office of Justice Programs. (2006). Use of Bluestar Forensic in Lieu of Luminol at Crime Scenes. [Link]
-
Lennert, E. C. (2017). Improved detection of Luminol blood in forensics. Florida Forensic Science. [Link]
-
Stoica, B. A., et al. (2016). Improving Luminol Blood Detection in Forensics. Journal of Forensic Sciences, 61(5), 1331-6. [Link]
-
Reddit. (2023, December 29). What is the difference in Luminol and Bluestar? r/forensics. [Link]
-
Britannica. (n.d.). Luminol. [Link]
-
Wikipedia. (n.d.). Luminol. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. Luminol - Wikipedia [en.wikipedia.org]
- 3. Luminol: Instrumental in Scientific Discovery Paths [eureka.patsnap.com]
- 4. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. bluestar-forensic.com [bluestar-forensic.com]
- 7. bluestar-forensic.com [bluestar-forensic.com]
- 8. The effect of luminol on presumptive tests and DNA analysis using the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uncover Hidden Bloodstains with Luminol [simplyforensic.com]
- 11. The Fluorescein Method of Latent Blood Detection [crime-scene-investigator.net]
- 12. Fluorescein Method of Latent Blood Detection | Office of Justice Programs [ojp.gov]
- 13. The presumptive reagent fluorescein for detection of dilute bloodstains and subsequent STR typing of recovered DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iapsonline.com [iapsonline.com]
- 15. Use of Bluestar Forensic in Lieu of Luminol at Crime Scenes | Office of Justice Programs [ojp.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. DSpace [open.bu.edu]
- 19. An evaluation of luminol formulations and their effect on DNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved detection of Luminol blood in forensics - Bluestar Forensic [bluestar-forensic.com]
- 21. researchgate.net [researchgate.net]
- 22. isfg.org [isfg.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Aminophthalic Acid: A Comparative Analysis
Abstract
3-Aminophthalic acid is a pivotal chemical intermediate, most notably recognized as a key starting material in the synthesis of the immunomodulatory drug Apremilast and as the chemiluminescent product in the luminol reaction used in forensic science[1][2]. The efficient and safe synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and materials science. The predominant synthetic strategy involves the reduction of the nitro group of the readily available precursor, 3-nitrophthalic acid. This guide provides an in-depth comparative analysis of the primary synthetic routes for this transformation, evaluating them based on yield, purity, reaction conditions, safety, cost, and scalability. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide researchers in selecting the optimal route for their specific laboratory or industrial needs.
Core Synthetic Transformation: The Reduction of 3-Nitrophthalic Acid
The journey to 3-aminophthalic acid almost universally begins with 3-nitrophthalic acid. The core chemical challenge lies in the selective and efficient reduction of the aromatic nitro group to a primary amine without undesirable side reactions. The choice of reducing agent and reaction conditions dictates the overall efficiency, safety, and environmental impact of the synthesis. This guide will compare four major classes of reduction methodologies: Catalytic Hydrogenation, Metal-Acid Reduction, Hydrazine-Mediated Reduction, and Dissolving Metal/Salt Reductions.
Caption: Workflow for catalytic hydrogenation of 3-nitrophthalic acid.
Experimental Protocol: Hydrogenation using Platinum Oxide
This protocol is adapted from a reported procedure.[3]
-
Purification of Starting Material: A commercial sample of 3-nitrophthalic acid is recrystallized from hot water to ensure purity.
-
Reaction Setup: To a pressure vessel, add the recrystallized 3-nitrophthalic acid (13 g, 0.062 mol) and methanol (200 ml).
-
Catalyst Addition: Carefully add platinic oxide (PtO₂, 50 mg) to the mixture.
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 25 psi.
-
Reaction Monitoring: Stir or agitate the mixture. The reaction is typically complete within one hour, indicated by the cessation of hydrogen uptake.
-
Workup: Depressurize the vessel and filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield solid 3-aminophthalic acid.
Metal-Acid Reduction: The Classic, Cost-Effective Route
The reduction of aromatic nitro compounds using a metal in acidic media is one of the oldest and most robust methods in organic synthesis. For this specific transformation, iron powder in acetic or hydrochloric acid is a common choice.[4][5]
Mechanism & Causality: This reaction proceeds via a series of single-electron transfers from the elemental metal (the reducing agent) to the nitro group. The acidic medium serves to protonate the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water, and also helps to dissolve the forming iron salts. While effective, this method often requires a large excess of both metal and acid.
Advantages:
-
Low Cost: Reagents like iron powder and common acids are inexpensive and readily available.
-
Simplicity: The reaction setup does not require specialized pressure equipment.
Disadvantages:
-
Harsh Conditions: The use of strong acids can be corrosive to equipment and may not be compatible with sensitive functional groups on more complex substrates.[4]
-
Waste Generation: The process generates significant amounts of metallic waste, which requires proper disposal and complicates environmental considerations.
-
Difficult Workup: Separating the product from metal salts and unreacted metal can be challenging, often leading to lower isolated yields and product contamination.[6]
Caption: General scheme for the reduction using iron powder and acid.
Experimental Protocol: Reduction with Iron in Acetic Acid
This protocol is a general representation of the Bechamp reduction.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3-nitrophthalic acid (1 equiv.) in glacial acetic acid.
-
Reagent Addition: Heat the mixture to 70-80 °C and add iron powder (3-5 equiv.) portion-wise to control the exothermic reaction.
-
Reaction: Stir the mixture vigorously at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture and filter it while hot to remove excess iron and iron salts.
-
Isolation: Dilute the filtrate with water and adjust the pH to ~3.5 with a base (e.g., NaOH solution) to precipitate the product.
-
Purification: Filter the crude solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-aminophthalic acid.
Hydrazine Hydrate Reduction: The High-Risk, High-Reward Method
Reduction using hydrazine hydrate, often in the presence of a catalyst like iron(III) chloride and activated carbon, can achieve very high yields rapidly.
Mechanism & Causality: In this catalytic transfer hydrogenation, hydrazine serves as the hydrogen donor. The iron/carbon catalyst facilitates the decomposition of hydrazine and the transfer of hydrogen to the nitro compound. The reaction is highly exothermic and results in the formation of stable nitrogen gas (N₂), which drives the reaction to completion.
Advantages:
-
High Yield & Purity: Reported yields are excellent, often exceeding 90%, with high product purity.[9]
-
Fast: The reaction can be significantly faster than some metal-acid reductions.
Disadvantages:
-
Extreme Toxicity: Hydrazine is highly toxic, a suspected carcinogen, and requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[4]
-
Safety Hazard: The reaction can be violent and difficult to control, posing a significant safety risk, especially on a large scale.[4][9]
-
Environmental Concern: The toxicity of hydrazine makes waste disposal a serious environmental and regulatory issue.
Caption: The highly efficient but hazardous hydrazine reduction route.
Experimental Protocol: Hydrazine Reduction
This protocol is adapted from patent literature.[9]
-
Salt Formation: In a three-necked flask, dissolve 3-nitrophthalic acid (40 g, 0.19 mol) in an aqueous solution of sodium hydroxide (18.5 g in 260 g water).
-
Catalyst Addition: Add iron (III) chloride hexahydrate (3.5 g) and activated carbon (16 g) to the solution.
-
Reaction: Heat the mixture to 95 °C (near reflux). Add 80% hydrazine hydrate solution (29 g) dropwise while maintaining the temperature.
-
Reflux: After the addition is complete, maintain the reaction at reflux for approximately 4.5 hours.
-
Workup: Filter the hot reaction mixture to remove the catalyst.
-
Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.5. The product will crystallize upon cooling.
-
Purification: Filter the solid, wash with water, and dry to obtain 3-aminophthalic acid.
Alternative Reductions: Safer and Greener Approaches
Concerns over the safety of hydrazine and the waste generated by metal-acid reductions have spurred the development of alternative methods. Sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) and a novel sulfur-sulfide system represent milder and potentially more environmentally friendly options.
4A. Sodium Dithionite Reduction
Mechanism & Causality: Sodium dithionite is an inexpensive and safe reducing agent. In aqueous media, the dithionite ion exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[10] This radical transfers electrons to the nitro group in a stepwise fashion. The reaction is often chemoselective, capable of reducing a nitro group in the presence of other reducible functionalities like ketones or esters.[10][11]
4B. Elemental Sulfur and Sulfide Reduction
Mechanism & Causality: A patented method describes the use of a mixture of elemental sulfur and sodium sulfide as an effective reducing agent.[4] This system offers a novel, low-cost, and environmentally conscious alternative. The polysulfides formed in situ are believed to be the active reducing species, offering high yields without the use of heavy metals or highly toxic reagents.
Advantages:
-
Safety: Avoids the use of flammable hydrogen gas, highly toxic hydrazine, and corrosive acids.
-
Cost-Effective: The reagents are inexpensive and readily available.
-
Environmental: Generates less hazardous waste compared to metal-acid methods.
-
High Yield: The sulfur/sulfide method has been reported to produce yields around 90%.[4]
Disadvantages:
-
Odor: Reactions involving sulfur compounds can produce unpleasant odors (e.g., H₂S), requiring good ventilation.
-
Workup: May require specific workup procedures to remove sulfur-containing byproducts.
Experimental Protocol: Sulfur/Sulfide Reduction
This protocol is adapted from patent literature.[4]
-
Solution Preparation: In a three-necked flask, dissolve sodium hydroxide (19.0 g) in water (375 mL). Then dissolve 3-nitrophthalic acid (50.0 g) in this alkaline solution.
-
Reagent Addition: To the solution, add sodium sulfide nonahydrate (89.0 g) and elemental sulfur (10.0 g).
-
Reaction: Heat the mixture to reflux and maintain for 1.5 hours.
-
Quenching & Workup: Cool the reaction to 40-50 °C and add ferrous chloride (239.0 g) to precipitate sulfide salts. Stir for 1 hour and filter.
-
Isolation: Adjust the pH of the filtrate to 2-3 with concentrated hydrochloric acid.
-
Crystallization: Cool the solution in an ice bath to crystallize the product. Filter and dry the solid to obtain 3-aminophthalic acid.
Comparative Summary of Synthesis Routes
| Feature | Catalytic Hydrogenation | Metal-Acid Reduction (Fe/AcOH) | Hydrazine Hydrate Reduction | Sulfur/Sulfide Reduction |
| Typical Yield | 85-97% [6][12] | 60-80% (often lower isolated) | 90-95% [9] | ~90% [4] |
| Purity | Very High | Moderate to Good (metal contamination risk) | High (>96%) [9] | High (>96%) [4] |
| Reaction Time | 1-5 hours | 2-6 hours | 3-5 hours | 1.5-2 hours |
| Temperature | Room Temp to 70 °C | 70-110 °C | 95-100 °C | Reflux (~100 °C) |
| Pressure | Atmospheric to 50 atm | Atmospheric | Atmospheric | Atmospheric |
| Key Reagents | H₂, Pd/C, PtO₂, Raney Ni | Fe, Sn, Zn; HCl, AcOH | N₂H₄·H₂O, FeCl₃/C | Na₂S·9H₂O, S |
| Cost | High (Catalyst) | Low | Low (Reagents), High (Handling/Safety) | Low |
| Safety | Flammable H₂, pyrophoric catalysts | Corrosive acids, exothermic | EXTREME (Toxic, Carcinogen, Violent Rxn) | Moderate (H₂S odor) |
| Environmental | Green (byproduct is H₂O) | High metal waste | High (toxic reagent & waste) | Moderate (sulfur waste) |
| Scalability | Good (Industrial standard) | Challenging (workup, waste) | Poor (extreme safety risk) | Promising |
Conclusion and Recommendations
The synthesis of 3-aminophthalic acid from 3-nitrophthalic acid can be accomplished through several distinct routes, each with a unique profile of advantages and drawbacks.
-
For Bench-Scale Synthesis with Optimal Purity: Catalytic hydrogenation is the method of choice if the appropriate pressure equipment is available. It offers the cleanest product and highest yields, simplifying purification. The use of Pd/C at atmospheric pressure in glacial acetic acid is a viable option to avoid high-pressure apparatus.[13]
-
For Low-Cost, Classical Synthesis: The Fe/Acetic Acid reduction remains a feasible option when cost is the primary driver and waste disposal is manageable. However, researchers should anticipate a more involved purification process.
-
For Industrial & Safety-Conscious Synthesis: The novel sulfur/sulfide reduction method presents a compelling case for large-scale production.[4] It combines high yield, low-cost reagents, and a significantly improved safety and environmental profile compared to both the metal-acid and hydrazine routes.
-
Route to Avoid: The hydrazine hydrate reduction , despite its high reported yields, should be avoided in all but the most specialized and controlled environments due to the extreme toxicity and explosive potential of the primary reagent.[4][9]
Ultimately, the selection of a synthetic route requires a balanced consideration of yield, purity requirements, cost, available equipment, and, most importantly, safety and environmental stewardship.
References
-
PrepChem.com. Synthesis of (a) 3-Aminophthalic acid. Available from: [Link]
-
Abdullaev, M. (2023). Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts. High Energy Chemistry. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminophthalic Acid: Comprehensive Overview and Applications. Available from: [Link]
-
Merrill, S. H. (1960). The Hydrogenation of Nitrophthalic Acids. The Journal of Organic Chemistry, 25(11), 1882-1884. Available from: [Link]
-
Yagi, N., & Okazaki, M. (1968). Catalytic Hydrogenation of 3-Nitrophthalic Acid. Journal of Synthetic Organic Chemistry, Japan, 26(8), 695-696. Available from: [Link]
- Google Patents. CN105622325A - Preparation method for 3-aminophthalic acid and derivative thereof.
- Google Patents. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
- Google Patents. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
-
Wikipedia. 3-Aminophthalic acid. Available from: [Link]
- Google Patents. CN105330587A - Preparation method of 3-acetyl aminophthalimide.
- Google Patents. WO2004043919A1 - A process for the preparation of 3- and 4-aminophthalimide.
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
- Google Patents. US3979416A - Preparation of aminophthalic anhydrides.
-
Thomas, S. P., & Chirik, P. J. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(38), 13411–13424. Available from: [Link]
- Google Patents. CN103588740A - Synthetic method of 3-aminophthalic anhydride.
-
International Journal of ChemTech Research. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Available from: [Link]
-
Asian Journal of Chemistry. An Improved and Commercially Viable Process for the Preparation of Apremilast. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction. Available from: [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]
- Google Patents. US4994576A - Method for reducing aromatic nitro groups.
-
ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]
-
Royal Society of Chemistry. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Available from: [Link]
-
Reddit. Help with Sodium Dithionite Reduction of Nitro groups. Available from: [Link]
-
ResearchGate. Hydrogenation of nitro-heterocycles and aliphatic nitro compounds.... Available from: [Link]
Sources
- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 9. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 13. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
A Senior Application Scientist’s Guide to the Validation of 3-Aminophthalic Acid Hydrochloride Dihydrate Purity by HPLC
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the quality of its foundational building blocks. 3-Aminophthalic Acid Hydrochloride Dihydrate is a critical chemical intermediate, notably serving as a precursor in the synthesis of therapeutics like Apremilast, a treatment for psoriatic arthritis.[1][2] Given its role, ensuring the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for the safety and efficacy of the final drug product.[3][4] The presence of even trace impurities can alter reaction pathways, generate unwanted byproducts, and compromise the therapeutic effect and safety profile of the API.
This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establishing a self-validating system that ensures data integrity and meets stringent regulatory expectations.
The Analytical Challenge: Selecting the Right Tool for the Job
The molecular structure of 3-Aminophthalic Acid—possessing both a basic amino group and two acidic carboxylic acid groups—makes it a polar, non-volatile compound.[5][6] This profile dictates the choice of analytical methodology. While other techniques exist, they present significant limitations for this specific application.
-
Gas Chromatography (GC): Unsuitable due to the compound's low volatility. Derivatization could be employed, but this adds complexity and potential for incomplete reactions, compromising accuracy.[7]
-
Differential Scanning Calorimetry (DSC): This thermal technique can determine the purity of highly pure, crystalline substances by measuring melting point depression. However, it quantifies the total mole fraction of eutectic impurities and cannot separate or identify individual impurity species.[4]
-
Titration: Acid-base titration could quantify the bulk material but lacks the specificity to detect and quantify structurally similar impurities, which are often the primary concern.
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), emerges as the gold standard.[8] Its high resolving power allows for the separation of the main compound from closely related impurities, and its sensitivity ensures that even trace components are detected and quantified, making it the unequivocal choice for a robust purity assay.
Diagram: Decision Framework for Analytical Method Selection
The following diagram illustrates the logical process for selecting an appropriate analytical technique based on the physicochemical properties of the analyte and the specific requirements of a purity analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
- 3. ijrar.org [ijrar.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Stability Analysis: 3-Aminophthalic Acid Hydrochloride Anhydrous vs. Dihydrate Forms
A Technical Guide for Researchers in Drug Development and Solid-State Chemistry
In the realm of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. The choice between an anhydrous or a hydrated form can have profound implications for a drug product's shelf-life and therapeutic efficacy. This guide provides an in-depth comparative stability analysis of the anhydrous and dihydrate forms of 3-aminophthalic acid hydrochloride, a key intermediate in organic synthesis and pharmaceutical research.[1][2][3] By integrating established analytical principles with detailed experimental protocols, we aim to equip researchers with the necessary framework to make informed decisions in their own solid-state characterization studies.
The Critical Role of Hydration in API Stability
Crystalline solids can exist in various forms, including polymorphs, solvates, and hydrates.[4] Hydrates are crystalline solids that incorporate water molecules into their lattice structure.[5] The presence of this "water of hydration" can significantly alter the physicochemical properties of a compound compared to its anhydrous counterpart.[4][5][6] Generally, hydrates are expected to be thermodynamically more stable under ambient conditions than their corresponding anhydrous forms.[5][7] This increased stability is often attributed to the hydrogen bonding network established by the water molecules within the crystal lattice.[8][9] However, this is not a universal rule, and the relative stability of an anhydrate versus a hydrate can be influenced by factors such as temperature and relative humidity (RH).[8][9]
For 3-aminophthalic acid hydrochloride, the dihydrate form is often synthesized to enhance stability and improve crystallinity for industrial handling, addressing the inherent instability and tendency to deteriorate of the anhydrous form.[1][2] This guide will explore the experimental methodologies used to quantify and compare the stability of these two forms.
Experimental Investigation of Solid-State Stability
A comprehensive assessment of the stability of the anhydrous and dihydrate forms of 3-aminophthalic acid hydrochloride necessitates a multi-faceted analytical approach. The following sections detail the key experiments and the rationale behind their application.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Rationale: TGA and DSC are fundamental thermal analysis techniques that provide insights into the thermal stability of a material.[10][11][12] TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of volatile components like water.[11][12] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, decomposition, and solid-state transitions.[10][11] When used in tandem, TGA and DSC can definitively distinguish between a hydrate and an anhydrate and assess their relative thermal stabilities.[11][13]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the test substance (anhydrous or dihydrate form of 3-aminophthalic acid hydrochloride) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan in a calibrated TGA/DSC instrument.
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the weight loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
Expected Outcomes & Interpretation:
| Form | Expected TGA Results | Expected DSC Results | Interpretation |
| Anhydrous | No significant weight loss until decomposition. | A single sharp endotherm corresponding to melting/decomposition. | The absence of a dehydration step confirms the anhydrous nature. The decomposition temperature indicates its thermal stability limit. |
| Dihydrate | A distinct weight loss step corresponding to the loss of two water molecules, followed by decomposition at a higher temperature. The theoretical weight loss for the dihydrate (MW: 253.64 g/mol ) to the anhydrous form (MW: 217.61 g/mol ) is approximately 14.2%.[14] | An initial endotherm corresponding to the dehydration event, followed by a melting/decomposition endotherm at a higher temperature.[15] | The initial weight loss and endotherm confirm the presence of water of hydration. The decomposition temperature of the resulting anhydrous material can be compared to the directly analyzed anhydrous sample. The dihydrate form of 3-aminophthalic acid hydrochloride is reported to decompose around 182°C.[1] |
Diagram of TGA/DSC Experimental Workflow
Caption: Workflow for TGA/DSC analysis.
Dynamic Vapor Sorption (DVS)
Rationale: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[16][17] This is a crucial experiment for assessing the hygroscopicity of a material and its propensity to convert between anhydrous and hydrated forms.[18][19] For the anhydrous form of 3-aminophthalic acid hydrochloride, DVS will reveal its tendency to absorb atmospheric moisture and potentially convert to the dihydrate. For the dihydrate form, it will show its stability over a range of humidity conditions.
Experimental Protocol: DVS
-
Sample Preparation: Place approximately 10-20 mg of the sample (anhydrous or dihydrate) in the DVS instrument's sample pan.
-
Instrument Setup:
-
Set the temperature to 25 °C.
-
Set the carrier gas (nitrogen) flow rate.
-
-
Method:
-
Drying: Dry the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption: Increase the RH in steps of 10% from 0% to 90% RH, allowing the sample to equilibrate at each step.
-
Desorption: Decrease the RH in steps of 10% from 90% back to 0% RH, allowing for equilibration at each step.
-
Second Sorption (Optional): Perform a second sorption cycle to assess any irreversible changes.
-
-
Data Analysis: Plot the change in mass (%) against the target RH to generate sorption and desorption isotherms.
Expected Outcomes & Interpretation:
| Form | Expected DVS Isotherm | Interpretation |
| Anhydrous | A significant and potentially sharp increase in mass at a critical RH, corresponding to the uptake of two moles of water. This may show hysteresis between the sorption and desorption curves. | This indicates that the anhydrous form is hygroscopic and will likely convert to the dihydrate form upon exposure to sufficient humidity. The critical RH for this transformation is a key stability parameter. The anhydrous form is likely less stable under ambient humidity conditions. |
| Dihydrate | Minimal weight change across the entire RH range, with a reversible sorption/desorption profile. | This demonstrates that the dihydrate form is stable and does not readily lose its water of hydration under typical ambient humidity conditions. It is the more stable form in the presence of moisture. |
Diagram of DVS Experimental Workflow
Caption: Workflow for DVS analysis.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Rationale: A stability-indicating HPLC method is designed to separate the parent API from its degradation products, thus allowing for the quantitative determination of the API's purity and the extent of its degradation over time under various stress conditions.[20][21] By subjecting both the anhydrous and dihydrate forms to forced degradation studies (e.g., heat, humidity, acid/base hydrolysis, oxidation), we can compare their chemical stability.
Experimental Protocol: Forced Degradation and HPLC Analysis
-
Forced Degradation:
-
Solid-State Thermal Stress: Store both forms at 60 °C for 4 weeks.
-
Solid-State Humidity Stress: Store both forms at 40 °C / 75% RH for 4 weeks.
-
Acid Hydrolysis: Dissolve each form in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve each form in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Stress: Dissolve each form in 3% H₂O₂ and store at room temperature for 24 hours.
-
-
Sample Preparation for HPLC: At specified time points, withdraw samples from the stress conditions. If solid, dissolve in a suitable diluent (e.g., acetonitrile/water). If in solution, neutralize if necessary and dilute to a known concentration.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0). A simple isocratic method for 3-aminophthalic acid analysis might involve acetonitrile and water with phosphoric acid.[22]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).[20]
-
Column Temperature: 30 °C.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to those of unstressed controls. Calculate the percentage of remaining parent API and the percentage of total degradation products.
Expected Outcomes & Interpretation:
| Stress Condition | Expected Outcome | Interpretation |
| Heat (Solid-State) | The anhydrous form may show a greater degree of degradation compared to the dihydrate form. | The crystal lattice of the dihydrate, stabilized by water molecules, may offer better protection against thermal decomposition. |
| Humidity (Solid-State) | The anhydrous form will likely convert to the dihydrate, and may also show some chemical degradation. The dihydrate form should show minimal degradation. | This will confirm the physical instability of the anhydrous form in the presence of moisture and highlight the superior stability of the dihydrate under these conditions. |
| Hydrolysis & Oxidation | The extent of degradation in solution may be similar for both forms once dissolved, as the solid-state form no longer exists. However, any initial differences in dissolution rate could influence the initial degradation kinetics. | This assesses the intrinsic chemical stability of the 3-aminophthalic acid hydrochloride molecule in solution. |
Summary of Comparative Stability
| Stability Parameter | Anhydrous Form | Dihydrate Form | Conclusion |
| Physical Stability (vs. Humidity) | Low - Hygroscopic, readily converts to the dihydrate form. | High - Stable across a wide range of relative humidity. | The dihydrate is the more physically stable form under ambient and high-humidity conditions. |
| Thermal Stability | Potentially lower - The absence of a stabilizing water lattice may lead to earlier decomposition. | Higher - The energy required to remove the water of hydration before decomposition suggests greater thermal stability. | The dihydrate is expected to be more thermally stable. |
| Chemical Stability (Solid-State) | Lower, particularly under humid conditions. | Higher - The stable crystal lattice offers better protection against degradation. | The dihydrate form provides superior chemical stability in the solid state. |
Conclusion for the Practicing Scientist
The comprehensive analysis, based on established principles of solid-state chemistry and standard analytical techniques, strongly indicates that the dihydrate form of 3-aminophthalic acid hydrochloride is significantly more stable than its anhydrous counterpart. [1][2][6] The anhydrous form is susceptible to moisture-induced phase transformation and may exhibit lower thermal and chemical stability.
For researchers and drug development professionals, this has critical implications:
-
Form Selection: The dihydrate is the preferred solid form for development due to its superior stability, which is crucial for ensuring a consistent and reliable drug product with a long shelf-life.
-
Process Control: During manufacturing, care must be taken to control humidity levels if the anhydrous form is handled to prevent unintended conversion to the dihydrate.
-
Storage and Handling: The dihydrate form offers more robust handling and storage properties, making it more suitable for pharmaceutical manufacturing and distribution.
This guide provides a robust framework for the comparative stability assessment of hydrate and anhydrous forms of an API. The principles and experimental protocols detailed herein can be readily adapted to other pharmaceutical compounds, enabling a scientifically sound approach to solid-form selection and development.
References
-
Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). AZoM.com. Retrieved from [Link]
-
Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Retrieved from [Link]
-
Dynamic Vapor Sorption (DVS) Analysis. ProUmid. Retrieved from [Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]
-
Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Surface Measurement Systems. Retrieved from [Link]
-
Solid-state behavior of pharmaceutical hydrates. ProQuest. Retrieved from [Link]
-
Ma, L., Zheng, Q., Unruh, D. K., & Hutchins, K. M. (n.d.). Reversible interconversion of pharmaceutical salt polymorphs facilitated by mechanical methods. Harvard DASH. Retrieved from [Link]
-
Solid State Characterizations of Pharmaceutical Hydrates. AKJournals. Retrieved from [Link]
-
Navigating the Waters of Unconventional Crystalline Hydrates. National Institutes of Health (NIH). Retrieved from [Link]
-
Rapid Conversion of API Hydrates to Anhydrous Forms in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics. Retrieved from [Link]
-
Solid State Characterizations of Pharmaceutical Hydrates. ResearchGate. Retrieved from [Link]
-
Pharmaceutical protein solids: drying technology, solid-state characterization and stability. National Institutes of Health (NIH). Retrieved from [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health (NIH). Retrieved from [Link]
-
Rapid conversion of API hydrates to anhydrous forms in aqueous media. OUCI. Retrieved from [Link]
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]
-
Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances. PubMed. Retrieved from [Link]
-
Thermogravimetric analysis (TGA) overlay of channel hydrates. ResearchGate. Retrieved from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Retrieved from [Link]
-
How can the DSC/TGA be used to compare the monohydrate and anhydrous forms of a drug molecule? ResearchGate. Retrieved from [Link]
-
Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.
-
3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. PubMed. Retrieved from [Link]
-
Are there some difference between use anhydrous or hydrated salt for bacterial culture medium? ResearchGate. Retrieved from [Link]
-
3-Aminophthalic acid. Wikipedia. Retrieved from [Link]
-
3-AMINOPHTHALIC ACID HYDROCHLORIDE. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
3-Aminophthalic acid | C8H7NO4 | CID 79490. PubChem. Retrieved from [Link]
-
3-Aminophthalic Acid Hydrochloride Dihydrate | C8H12ClNO6 | CID 71433094. PubChem. Retrieved from [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. National Institutes of Health (NIH). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
3-AMINOPHTHALIC ACID. precisionFDA. Retrieved from [Link]
-
Anhydrous vs. Dihydrate: What's the Difference? (2023, December 25). The Content Authority. Retrieved from [Link]
-
HPLC Methods for analysis of Phthalic acid. HELIX Chromatography. Retrieved from [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. Retrieved from [Link]
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. difference.wiki [difference.wiki]
- 7. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 20. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance comparison of 3-aminophthalic acid derivatives in antimicrobial drug development.
A Comparative Guide to 3-Aminophthalic Acid Derivatives in Antimicrobial Drug Development
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 3-aminophthalic acid and its derivatives, including the well-known chemiluminescent compound luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), have emerged as a noteworthy class of heterocyclic compounds with significant antimicrobial potential.[1][2] This guide provides a comprehensive performance comparison of various 3-aminophthalic acid derivatives, offering objective analysis and supporting experimental data for researchers in the field of drug development.
Introduction: The Rationale for Phthalimide-Based Scaffolds
The core structure of 3-aminophthalic acid, often modified into a phthalimide, presents a versatile and synthetically accessible scaffold. Phthalimides, which are bicyclic non-aromatic heterocycles, possess a unique structural feature: an imide group (-CO-N(R)-CO-) that is both hydrophobic and neutral, properties that may facilitate passage across biological membranes like the bacterial cell wall.[3] The exploration of this scaffold is driven by the need for new chemical entities that can overcome existing resistance mechanisms. Researchers have synthesized numerous derivatives by introducing various substituents, aiming to enhance potency and broaden the spectrum of activity.[4]
Structure-Activity Relationship (SAR) and Performance Comparison
The antimicrobial efficacy of 3-aminophthalic acid derivatives is profoundly influenced by the nature and position of substituents on the phthalimide ring system. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules into potent drug candidates.[5][6][7]
Key insights from various studies indicate that:
-
N-Substitution is Critical: The nitrogen atom of the imide ring is a primary site for modification. Attaching different aromatic amines, heterocyclic moieties (like thiazole), or aliphatic chains directly impacts the antimicrobial profile.[4][8]
-
Hydrophobicity and Polarity: The overall hydrophobicity and polarity of the molecule, governed by the substituents, play a significant role in its ability to interact with and penetrate bacterial membranes.[3][9] For instance, some studies suggest that incorporating heterocyclic moieties can improve anti-inflammatory and antitumor activities, a principle that can be extended to antimicrobial design.[3]
-
Specific Moieties Enhance Activity: The introduction of specific functional groups, such as Schiff bases or sulfonyl groups, has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8][10] For example, certain phthalimide derivatives incorporating a thiazole moiety have demonstrated superior effectiveness against Klebsiella spp. and Pseudomonas spp.[4]
Comparative Performance Data
To provide a clear performance benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 3-aminophthalic acid and phthalimide derivatives against common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
| Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Phthalimide-Amino Acid Conjugate | HUPF (Phenylalanine deriv.) | Staphylococcus aureus | 16 | [9] |
| Phthalimide-Amino Acid Conjugate | HUPF (Phenylalanine deriv.) | Escherichia coli | 24 | [9] |
| Phthalimide-Amino Acid Conjugate | HUPH (Histidine deriv.) | Staphylococcus aureus | 20 | [9] |
| Phthalimide-Amino Acid Conjugate | HUPH (Histidine deriv.) | Escherichia coli | 28 | [9] |
| Phthalimide Aryl Ester | Compound 3b (R=Me) | Staphylococcus aureus | 128 | [12] |
| Phthalimide Aryl Ester | Compound 3b (R=Me) | Pseudomonas aeruginosa | 128 | [12] |
| Benzylamine-derived Phthalimide | Compound A1B | Escherichia coli | 16 | [3] |
| Hydrazono-Phthalimide | Compound 12 | Bacillus subtilis | (133% activity vs. Ampicillin) | [13] |
| Hydrazono-Phthalimide | Compound 12 | Pseudomonas aeruginosa | (75% activity vs. Cefotaxime) | [13] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.
Proposed Mechanism of Action
While the exact mechanisms for many novel compounds are still under investigation, evidence suggests that phthalimide derivatives may exert their antimicrobial effects through multiple pathways. One proposed mechanism involves the inhibition of crucial bacterial enzymes. For antifungal phthalimides, studies have pointed towards interference with ergosterol, a key component of the fungal cell membrane.[12] For antibacterial action, molecular docking studies have suggested that these derivatives can effectively bind to enzymes like DNA gyrase B, which is essential for bacterial DNA replication.[8]
Below is a diagram illustrating a potential mechanism of action.
Caption: Potential mechanism of action for phthalimide derivatives.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and reproducibility, standardized methods must be employed for evaluating antimicrobial performance. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][14][15]
Protocol: Broth Microdilution MIC Assay with Resazurin Indicator
This protocol is a quantitative method to determine the MIC of a compound.[11][16] The use of resazurin as a cell viability indicator provides a clear colorimetric endpoint, where viable, metabolically active cells reduce the blue dye to pink resorufin.[17][18][19]
Causality Behind Choices:
-
96-Well Plate: Allows for testing multiple concentrations and replicates simultaneously, ensuring efficiency and statistical validity.[20]
-
Mueller-Hinton Broth (MHB): A standardized, non-selective medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[21] Its composition is well-defined, ensuring reproducibility.
-
0.5 McFarland Standard: Standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL, which is critical for consistent and comparable MIC results.[22]
-
Resazurin Indicator: Provides a more objective endpoint than visual turbidity assessment. The color change is a direct measure of metabolic activity, clearly distinguishing between bacteriostatic/bactericidal concentrations and bacterial growth.[23][24]
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Plate Setup: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[20]
-
Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[20] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard.[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well from columns 1 through 11.[24] Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]
-
Addition of Indicator: Add 20-30 µL of a sterile resazurin solution (e.g., 0.015% w/v) to all wells.[17][23]
-
Final Incubation & Reading: Re-incubate the plate for 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.[17][23]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
The collective evidence strongly supports the continued investigation of 3-aminophthalic acid derivatives as a fertile ground for novel antimicrobial agents. The synthetic tractability of the phthalimide scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacokinetic properties. While many derivatives show promising in vitro activity, future work must focus on elucidating precise mechanisms of action, evaluating cytotoxicity against mammalian cells, and assessing in vivo efficacy in animal models of infection. The strategic design of new derivatives based on robust SAR data will be paramount in advancing these compounds from the laboratory to clinical application, offering a potential new line of defense against drug-resistant pathogens.
References
-
Resazurin assay protocol for screening and evaluation of antimicrobial... - ResearchGate. Available at: [Link]
-
Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed. Available at: [Link]
-
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - Ovid. Available at: [Link]
-
Broth Microdilution | MI - Microbiology. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]
-
MIC determination by broth microdilution. - Bio-protocol. Available at: [Link]
-
Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research. Available at: [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available at: [Link]
-
(PDF) Synthesis, characterization and investigation of antibacterial activity for some new functionalized luminol derivatives - ResearchGate. Available at: [Link]
-
Resazurin Assay Protocol - Creative Bioarray. Available at: [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]
-
Resazurin Assay of MIC - Prezi. Available at: [Link]
-
A Facile Synthesis and Antimicrobial Activity of Different Phthalimides Having Heterocyclic Moiety - Connect Journals. Available at: [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY FOR SOME NEW FUNCTIONALIZED LUMINOL DERIVATIVES - ResearchGate. Available at: [Link]
-
Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC - NIH. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives - Der Pharma Chemica. Available at: [Link]
-
Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. Available at: [Link]
-
(PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - ResearchGate. Available at: [Link]
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PubMed Central. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]
-
Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - MDPI. Available at: [Link]
-
How Luminol Changes the Landscape of Scientific Development? - Patsnap Eureka. Available at: [Link]
-
(PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. Available at: [Link]
-
Chemiluminescence as a tool for the evaluation of antimicrobial agents: a review - PubMed. Available at: [Link]
-
Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Available at: [Link]
-
exhibited antimicrobial activity: Topics by Science.gov. Available at: [Link]
-
Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids - PubMed. Available at: [Link]
- Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents.
-
Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids - Hamad Bin Khalifa University. Available at: [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - Frontiers. Available at: [Link]
-
Structure-activity relationships in aminosterol antibiotics: the effect of stereochemistry at the 7-OH group - PubMed. Available at: [Link]
Sources
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemiluminescence as a tool for the evaluation of antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. Structure-activity relationships in aminosterol antibiotics: the effect of stereochemistry at the 7-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. prezi.com [prezi.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. bio-protocol.org [bio-protocol.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemiluminescence: Luminol and its Light-Emitting Product, 3-Aminophthalic Acid Anion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemiluminescent properties of luminol and its resulting light-emitting species, the 3-aminophthalic acid anion. Moving beyond a simple side-by-side analysis, we will explore the fundamental relationship between these two molecules: luminol as the widely-used precursor and the excited-state 3-aminophthalic acid anion as the actual source of photonic emission. Understanding this precursor-emitter dynamic is critical for optimizing chemiluminescence-based assays in clinical diagnostics, forensic science, and cellular research.
Section 1: The Core Mechanism: From Luminol to Photon
The term "luminol chemiluminescence" refers to a multi-step chemical reaction that culminates in the emission of light. The key insight is that luminol itself is not the light emitter. Instead, it is the substrate that, upon oxidation under specific conditions, produces the true luminophore: an electronically excited dianion of 3-aminophthalic acid.[1][2]
The process, particularly in aqueous solutions, is highly dependent on factors like pH, the presence of an oxidant (commonly hydrogen peroxide), and a catalyst.[1] In forensic applications, the iron in hemoglobin acts as the catalyst, while in laboratory settings, compounds like potassium ferricyanide or enzymes such as horseradish peroxidase (HRP) are frequently used.[2][3]
The reaction cascade can be summarized as follows:
-
Activation : In an alkaline (basic) solution, luminol loses protons to form a dianion.[2][4]
-
Oxidation : The luminol dianion reacts with an oxidizing agent, like oxygen generated from the decomposition of hydrogen peroxide.[2]
-
Intermediate Formation : This reaction forms a highly unstable organic peroxide intermediate.[2]
-
Decomposition & Excitation : The intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to produce 3-aminophthalic acid in an electronically excited state.[2]
-
Relaxation & Light Emission : As the excited 3-aminophthalate dianion relaxes to its lower-energy ground state, it releases the excess energy as a photon of light, typically observed as a characteristic blue glow.[2][3]
The fluorescence spectrum of the 3-aminophthalate intermediate perfectly matches the chemiluminescence spectrum observed from the luminol reaction, confirming it as the light-emitting species.[1]
Caption: The reaction pathway from luminol to light emission.
Section 2: Quantitative Performance Comparison
While luminol is the precursor and 3-aminophthalic acid is the emitter, the practical performance of a chemiluminescent assay is defined by the overall efficiency of this conversion. A study has shown that 3-aminophthalic acid anion itself can be induced to be chemiluminescent in a hydrogen peroxide-cobalt(II) system, exhibiting a similar emission profile to the luminol reaction but with a significantly lower background signal. This underscores that the efficiency of generating the excited-state emitter from the precursor is the critical variable.
The following table summarizes key performance parameters for the standard luminol reaction, which implicitly measures the generation and emission of the 3-aminophthalic acid anion.
| Parameter | Typical Value / Observation | Significance for Researchers |
| Chemiluminescence Quantum Yield (ΦCL) | Varies significantly with conditions. In aqueous solutions with H₂O₂, the excitation yield is ~0.04 (4%).[5][6] In aprotic solvents like DMSO, it can be higher (~0.09).[5][6] | Represents the efficiency of converting a molecule of reactant (luminol) into an emitted photon. Higher yields mean greater sensitivity. This value is highly dependent on the chosen solvent and catalyst system. |
| Maximum Emission Wavelength (λem) | ~425 nm (blue light) in aqueous solutions.[1][3] | This dictates the optimal detector (photomultiplier tube) settings for capturing the signal. The presence of certain catalysts or molecules can slightly shift this maximum.[1] |
| Reaction Kinetics | Typically a rapid "flash" of light that decays quickly, often within 30 seconds.[4] The use of "enhancers" can prolong the glow. | The signal duration impacts the required speed of detection. Flash kinetics require reagent injectors within the luminometer, while glow kinetics offer a more flexible measurement window. |
| Influence of pH | Optimal light intensity is typically observed in alkaline conditions (pH 10-12).[7] However, enzyme catalysts like HRP have optimal activity at a lower pH (around 8.0), requiring a compromise.[1] | pH must be carefully optimized. A pH that is too low will prevent the formation of the luminol dianion, while a pH that is too high can damage the enzyme catalyst.[1][7] |
| Catalysts & Enhancers | Catalyzed by transition metals (Fe, Cu) and peroxidases (HRP).[1][8] Enhancers (e.g., substituted phenols) can increase light intensity and duration.[9] | The choice of catalyst is fundamental to assay design. HRP is common in biological assays (ELISA, Western blot) due to its specificity. Enhancers are crucial for developing robust "glow" assays. |
Section 3: Experimental Protocol for Comparative Analysis
To empirically compare chemiluminescence under different conditions (e.g., evaluating a new catalyst or enhancer), a standardized protocol is essential. This protocol ensures that observed differences in light output are due to the variable being tested and not experimental artifacts.
Objective: To quantify and compare the total light output and kinetics of the luminol chemiluminescence reaction under two different catalytic conditions (Condition A vs. Condition B).
Materials:
-
Luminol stock solution (e.g., 10 mM in 0.1 M NaOH)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM in water)
-
Buffer solution (e.g., Tris buffer, pH 8.5)
-
Catalyst A solution (e.g., Potassium Ferricyanide)
-
Catalyst B solution (e.g., Horseradish Peroxidase - HRP)
-
96-well opaque microplates (white or black)
-
Microplate luminometer with reagent injectors
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a fresh working solution of luminol by diluting the stock solution in the Tris buffer to the final desired concentration (e.g., 1 mM). Rationale: Luminol solutions are sensitive to light and should be prepared fresh for optimal performance.[1]
-
Prepare working solutions for Catalyst A and Catalyst B in the Tris buffer.
-
Prepare the H₂O₂ working solution.
-
-
Instrument Setup:
-
Set the luminometer to kinetic mode, which measures light output over time (e.g., 10-second integration time per read for 2 minutes).
-
Prime the reagent injectors: Injector 1 with the H₂O₂ solution and Injector 2 with the catalyst solution (A or B). Rationale: Using injectors ensures the reaction is initiated consistently within the measurement chamber, capturing the initial flash of light.
-
-
Experimental Execution:
-
Pipette 100 µL of the luminol working solution into the wells of the opaque microplate. Include multiple replicates for each condition and a buffer-only control for background measurement.
-
Place the plate in the luminometer.
-
Program the instrument to inject 50 µL of the H₂O₂ solution, followed immediately by 50 µL of the Catalyst A solution.
-
Initiate the kinetic read.
-
Repeat the process for Catalyst B in a separate set of wells.
-
-
Data Analysis:
-
The luminometer software will output data as Relative Light Units (RLU) over time.
-
For Peak Intensity: Compare the maximum RLU value reached for Condition A vs. Condition B.
-
For Total Light Output: Calculate the area under the curve (integrate the RLU signal over the measurement time) for each condition. This provides a more comprehensive measure of reaction efficiency.
-
For Kinetics: Plot RLU vs. time to visualize the difference in signal rise and decay rates between the two catalysts.
-
Caption: Experimental workflow for comparing chemiluminescence.
Section 4: Conclusion and Field Insights
The comparison between luminol and the 3-aminophthalic acid anion is fundamentally a study of a precursor and its light-emitting product. The critical takeaway for scientists is that assay performance is governed by the efficiency of the entire reaction pathway that transforms luminol into the excited-state 3-aminophthalate. Factors such as pH, catalyst choice, and the presence of enhancers dramatically influence this efficiency.[1][9] While the 3-aminophthalic acid anion is the ultimate source of light, luminol remains the workhorse molecule that enables its controlled generation in a vast array of highly sensitive analytical applications. Understanding this relationship is paramount for the rational design and optimization of all chemiluminescence-based detection systems.
References
- Vertex AI Search. (2025). Analysis of the reasons for the low luminescence efficiency of luminol.
- Vertex AI Search. (2025). Analysis of the Low Luminous Efficiency and Non Luminous Reasons of Luminol.
- Tariq, M. H., et al. (n.d.).
- Zhang, G., et al. (n.d.). Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II).
- Vertex AI Search. (2025). Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics.
- Vertex AI Search. (2017). Chemiluminescence reagent luminol,3-Amnophthalhydrazide,CAS 521-31-3.
- Chemistry LibreTexts. (2023). Luminol.
- Wikipedia. (n.d.). Luminol.
- Royal Society of Chemistry. (n.d.). Chemiluminescence - the oxidation of luminol.
- Lee, J., & Seliger, H. H. (n.d.). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents.
- Lee, J., & Seliger, H. H. (n.d.). QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS*.
Sources
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Luminol - Wikipedia [en.wikipedia.org]
- 4. Chemiluminescence reagent luminol,3-Amnophthalhydrazide,CAS 521-31-3 [yacooscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. Analysis of the reasons for the low luminescence efficiency of luminol [vacutaineradditives.com]
- 8. Analysis of the Low Luminous Efficiency and Non Luminous Reasons of Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. researchgate.net [researchgate.net]
Differences in thermal stability between 3-Aminophthalic Acid Hydrochloride Dihydrate and other dihydrate compounds.
A Comparative Guide to the Thermal Stability of 3-Aminophthalic Acid Hydrochloride Dihydrate
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. Among these properties, thermal stability is a critical parameter that influences processing, formulation, storage, and ultimately, the efficacy and safety of a drug product.[1] Hydrated crystalline forms, in particular, present unique challenges and opportunities. The water molecules within the crystal lattice can play a crucial role in stabilizing the structure, but their loss upon heating can trigger physical and chemical transformations.[2][3][4]
This guide provides an in-depth comparison of the thermal stability of this compound, a versatile chemical intermediate, with other dihydrate compounds. By synthesizing experimental data from key analytical techniques, we will explore the causal relationships between molecular structure and thermal behavior, offering insights for handling and developing robust formulations.
Overview of Physicochemical Properties
The thermal behavior of a hydrated compound is intrinsically linked to its molecular structure and crystalline arrangement. A preliminary comparison of fundamental physicochemical properties provides context for the detailed thermal analysis that follows. This compound is an aromatic amino dicarboxylic acid whose hydrochloride salt form enhances stability, while the dihydrate nature improves crystallinity, which is beneficial for industrial handling.[5]
Table 1: Physicochemical Properties of Selected Dihydrate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Decomposition/Melting Point (°C) | Key Applications & Significance |
| This compound | C₈H₈ClNO₄·2H₂O | 253.64[5][6] | ~174–182 (decomposition)[5] | Intermediate in organic and medicinal chemistry; oxidation product of luminol.[5] |
| Zinc Acetate Dihydrate | Zn(C₂H₃O₂)₂·2H₂O | 219.51 | ~237[5] | Catalyst in organic synthesis; medicinal astringent.[5] |
| Quercetin Dihydrate | C₁₅H₁₀O₇·2H₂O | 338.27 | ~313 (decomposition)[5] | Natural flavonoid with antioxidant and anti-inflammatory properties.[5] |
| Dicalcium Phosphate Dihydrate | CaHPO₄·2H₂O | 172.09 | Dehydration begins >85 | Common pharmaceutical excipient in tablet formulations. |
As evidenced in Table 1, this compound exhibits a lower decomposition temperature compared to other selected dihydrates like Zinc Acetate Dihydrate and Quercetin Dihydrate, suggesting a comparatively lower thermal stability.[5]
Methodologies for Thermal Stability Assessment
A multi-faceted analytical approach is essential for a comprehensive understanding of thermal behavior. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) provides complementary information on mass changes, energetic transitions, and structural transformations, respectively.[7]
Expertise & Rationale: TGA is the cornerstone for analyzing hydrates as it directly quantifies mass loss as a function of temperature.[8][9] For a dihydrate compound, this allows for the precise determination of the temperature range over which the two water molecules are lost and distinguishes the dehydration event from subsequent decomposition. The resulting data is crucial for calculating the stoichiometry of hydration and assessing the material's stability under thermal stress.[10]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a calibrated TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300 °C).[10]
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The steps in the resulting curve indicate distinct thermal events (e.g., dehydration, decomposition).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Expertise & Rationale: PXRD is an indispensable tool for characterizing the solid-state structure of materials. [11]Since hydrated and anhydrous forms of a compound possess different crystal lattices, they produce distinct diffraction patterns. [12][13]By performing PXRD measurements at various temperatures (Variable-Temperature PXRD or VT-PXRD), we can directly observe the structural changes that occur upon dehydration. This allows us to determine if the loss of water leads to a new crystalline anhydrous form, an isostructural anhydrate (where the lattice contracts but the overall structure is maintained), or a loss of crystallinity resulting in an amorphous phase. [14] Experimental Protocol: VT-PXRD
-
Sample Preparation: A thin layer of the powder sample is uniformly mounted on a sample holder suitable for temperature control.
-
Instrument Setup: The sample is placed in a diffractometer equipped with a non-ambient stage.
-
Initial Scan: An initial diffraction pattern is collected at room temperature over a specific 2θ range (e.g., 5-40°).
-
Thermal Program: The sample is heated in controlled steps (e.g., 10 °C increments). At each temperature step, the sample is allowed to equilibrate before a new diffraction pattern is collected.
-
Data Analysis: The series of diffraction patterns are stacked or overlaid to visualize changes in peak positions and intensities as a function of temperature, revealing any structural transitions.
Caption: Workflow for Variable-Temperature PXRD (VT-PXRD).
Comparative Thermal Behavior
By integrating data from these techniques, a clear picture of a compound's thermal stability emerges.
-
This compound: This compound is stable until its decomposition, which occurs in the range of 174-182°C. [5]TGA would show a distinct mass loss corresponding to two water molecules prior to this decomposition temperature. The presence of both amino and carboxylic acid functional groups, along with the hydrochloride salt and water of hydration, creates a complex hydrogen-bonding network that dictates its stability. [5]The loss of water likely precedes the final decomposition of the organic molecule.
-
Zinc Acetate Dihydrate: With a decomposition temperature of 237°C, this compound is significantly more thermally stable than this compound. [5]Its structure, involving coordination between the zinc ion and both acetate and water ligands, contributes to this enhanced stability.
-
Quercetin Dihydrate: This flavonoid exhibits the highest thermal stability in our comparison, decomposing at approximately 313°C. [5]The robust polycyclic aromatic structure of the quercetin molecule itself is the primary reason for its high thermal stability; the water molecules are less integral to the overall stability compared to the covalent framework.
-
Paroxetine HCl Hemihydrate: While only a hemihydrate, this compound provides a valuable comparison for a hydrochloride salt. Its dehydration requires high temperatures and is heavily influenced by the strength of the hydrogen bonds involving the water molecules. [14]The dehydration can lead to an isostructural anhydrate, meaning the crystal lattice does not collapse but rather contracts upon water loss. [14]This highlights that for hydrochloride salts, the interplay between the chloride anion, protonated API, and water molecules is a critical determinant of the dehydration pathway. [15]
Table 2: Summary of Thermal Events for Selected Compounds
| Compound | Dehydration Event | Decomposition Onset | Key Observations |
| This compound | Expected before decomposition | ~174-182 °C [5] | Moderate thermal stability. Dehydration likely precedes decomposition. |
| Zinc Acetate Dihydrate | Expected before decomposition | ~237 °C [5] | Higher thermal stability due to coordination bonding. |
| Quercetin Dihydrate | Expected before decomposition | ~313 °C [5] | Very high thermal stability attributed to its rigid aromatic structure. |
| Paroxetine HCl Hemihydrate | Dehydration leads to an isostructural anhydrate [14] | Melts ~112-118 °C after dehydration [14] | Dehydration pathway is structure-preserving; strong H-bonds. |
Conclusion
The thermal stability of this compound is moderate, with decomposition occurring around 174-182°C. [5]This is significantly lower than other dihydrates such as Zinc Acetate Dihydrate and Quercetin Dihydrate, whose stability is enhanced by strong coordination bonds and rigid aromatic systems, respectively.
The analysis of hydrated compounds, particularly hydrochloride salts, reveals complex thermal behaviors. The loss of water is not a simple evaporation but a process that can induce significant structural rearrangements, from the formation of a stable anhydrate to the collapse into an amorphous phase. [14]For professionals in drug development, a thorough characterization using orthogonal techniques like TGA, DSC, and PXRD is not merely recommended—it is essential. This comprehensive approach provides the necessary data to control manufacturing processes, ensure long-term product stability, and meet stringent regulatory requirements.
References
-
Wesołowski, M., & Rojek, B. (2013). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Journal of AOAC International, 96(5), 967-975. [Link]
-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(1), 125-127. [Link]
-
ResearchGate. Comparison of powder X-ray diffraction (PXRD) diffractograms of... [Link]
-
(PDF) The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. (2020). [Link]
-
O'Brien, L. (2013). The dehydration of pharmaceutical hydrates under mechanical load. Iowa Research Online. [Link]
-
TA Instruments. Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. [Link]
-
Martin, F. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 12. [Link]
-
Harris, K. D., et al. (2002). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 2(3), 169-172. [Link]
-
ResearchGate. Powder X-ray diffraction (PXRD) overlay of Hydrate 2 with calculated pattern. [Link]
-
(PDF) A LABORATORY PROTOCOL FOR THE ANALYSIS OF NATURAL GAS HYDRATES. (n.d.). [Link]
-
Scribd. Articulo 1 | PDF | Differential Scanning Calorimetry | Thermogravimetric Analysis. [Link]
-
Encyclopedia MDPI. Pharmaceutical Hydrates Analysis. (2020). [Link]
-
ResearchGate. Solid State Characterizations of Pharmaceutical Hydrates. (2021). [Link]
-
The Structural Effects of Hydration on Active Pharmaceutical Ingredients. (n.d.). [Link]
-
Karpińska, J. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4599. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(3), 839-848. [Link]
-
Le, N. T., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods. Crystal Growth & Design, 14(7), 3328-3335. [Link]
-
Liebenberg, W., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1686. [Link]
-
Cîrcioban, D., et al. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Molecules, 22(1), 113. [Link]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
proUmid. Hydrate Formation | DVS hydrate analysis. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 5. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminophthalic Acid Hydrochloride Dihydrate
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. 3-Aminophthalic Acid Hydrochloride Dihydrate, a key intermediate in various synthetic processes, including the synthesis of chemiluminescent agents like luminol, requires meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance to ensure the protection of personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance.
Identified Hazards:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[2][3][4]
-
Serious Eye Irritation (H319): Poses a significant risk of irritation to the eyes.[2][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5]
These irritant properties necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and strictly prohibit disposal methods that could lead to uncontrolled environmental release, such as drain or general waste disposal.[2][6][7] The primary directive is to treat this compound and any material contaminated with it as regulated hazardous waste.
Core Disposal Principle: Mandated Professional Management
Under no circumstances should this compound be disposed of via standard laboratory drains or in the general trash.[2][6] Such actions violate regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and pose a threat to aquatic ecosystems and wastewater treatment processes.[8]
The only acceptable disposal route is through a licensed professional waste disposal service or your institution's designated Environmental Health & Safety (EHS) department.[5][9] These organizations are equipped for the controlled incineration of chemical waste in facilities with flue gas scrubbing capabilities to neutralize harmful decomposition products.[2][5]
Step-by-Step Disposal Protocol for Solid Waste & Contaminated Materials
This protocol outlines the procedure for collecting and storing the chemical waste while awaiting pickup by a certified disposal service.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following to prevent exposure:
-
Safety Goggles or Face Shield: To protect against eye contact.[4][10]
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves must be worn. Inspect them for integrity before use.[3][5]
-
Laboratory Coat: To prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2][11]
Step 2: Waste Collection and Segregation
Collect all waste this compound, including expired product and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), for disposal.
-
Use Spark-Proof Tools: When handling the solid, use non-sparking tools to prevent ignition sources.[2]
-
Segregate Incompatibles: Store this waste away from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[12][13][14]
Step 3: Container Selection and Labeling
The integrity of the disposal process begins with proper containment.
-
Container Choice: Use a chemically compatible, sealable container, preferably made of plastic.[12][15] Ensure it is free from damage and has a secure, leak-proof closure.[8]
-
Labeling: Immediately affix a hazardous waste label to the container. This label must be filled out completely, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation started.
-
The specific hazards (e.g., Irritant).
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area while it awaits pickup.[12]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Containment: Keep the waste container within a secondary containment system to control any potential leaks.[6]
-
Closure: The container must remain closed at all times except when actively adding waste.[6][12]
Step 5: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed chemical waste contractor to schedule a pickup. Provide them with the full details from the hazardous waste label.
Protocol for Empty Container Decontamination and Disposal
Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.[15]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[6][15]
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste, following the protocol described above.[15] Subsequent rinses can typically be discharged to the sanitary sewer.
-
Deface Label: Completely remove or deface the original chemical label on the container.[6]
-
Final Disposal: Once decontaminated and with the label removed, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[2][6]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[2]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.[3]
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the hazardous waste container and manage it according to the disposal protocol.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal and Safety Information
| Item | Specification | Rationale & Reference |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. | Protects against skin, eye, and respiratory irritation.[2][3][4] |
| Waste Classification | Hazardous Waste | Due to irritant properties; must comply with local and national regulations (e.g., RCRA).[4][8] |
| Prohibited Disposal Methods | Drain disposal, general trash, evaporation. | Prevents environmental contamination and non-compliance with regulations.[2][6] |
| Required Disposal Method | Licensed chemical destruction plant or controlled incineration. | Ensures complete and safe destruction of the hazardous compound.[2][5] |
| Incompatible Materials for Storage | Strong oxidizing agents. | Avoids potential for hazardous chemical reactions.[13] |
| Empty Container Disposal | Triple-rinse; first rinsate is hazardous waste. Deface label before discarding. | Ensures residual chemical is managed safely and prevents misuse of the container.[6] |
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific advancements do not come at the cost of personal or ecological well-being. Always consult your institution's specific waste management guidelines and EHS department for local requirements.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Benchchem. This compound | 1852533-96-0.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- ChemicalBook. (2025, July 26). 3-AMINOPHTHALIC ACID HYDROCHLORIDE - Safety Data Sheet.
- ReAgent. (2025). Laboratory Waste Guide 2025.
- Indian Institute of Science Bangalore OLSEH. Laboratory Waste Management.
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Cole-Parmer. Material Safety Data Sheet - 3-Aminophthalic acid.
- Cole-Parmer. Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Aminophthalic acid.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 3-Aminophthalic acid hydrochloride.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - 3-Aminophthalic acid.
- Capot Chemical. (2012, October 8). MSDS of 3-Aminophthalic acid.
- Fisher Scientific. (2007, August 24). SAFETY DATA SHEET - 3-Aminophthalic acid.
Sources
- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.com [capotchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. danielshealth.com [danielshealth.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. olseh.iisc.ac.in [olseh.iisc.ac.in]
A Senior Application Scientist's Guide to Handling 3-Aminophthalic Acid Hydrochloride Dihydrate
As researchers and drug development professionals, our work demands a deep respect for the chemical reagents we handle daily. 3-Aminophthalic Acid Hydrochloride Dihydrate is a compound for which the full toxicological profile is not yet completely understood.[1] This guide provides a comprehensive framework for its safe handling, grounded in established safety principles, to ensure your protection and the integrity of your research. The core philosophy is not just to follow rules, but to understand the reasoning behind them, enabling you to make informed safety decisions in any scenario.
Immediate Hazard Assessment: Understanding the Risks
This compound is a white to off-white solid, often in powdered form.[1][2] The primary risks stem from its physical nature and known irritant properties. The main routes of occupational exposure are inhalation of dust particles, and direct contact with the skin and eyes.
To quantify these risks, we rely on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Category | Description of Risk |
| Skin Irritation | 2 | Causes skin irritation upon contact.[3][4][5] |
| Eye Irritation | 2A | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[3][5][6] |
Understanding these classifications is the first step in building a robust safety protocol. The powdered nature of the solid necessitates stringent controls to prevent dust generation, which can lead to respiratory, skin, and eye exposure.[1][7]
The Core Directive: A Multi-Layered Barrier Approach
Effective protection from chemical hazards relies on a multi-layered approach, starting with the most effective controls and ending with personal protective equipment (PPE) as the final barrier between you and the hazard.
-
Engineering Controls: This is your first and most important line of defense. Always handle this compound inside a certified chemical fume hood or in an area with dedicated local exhaust ventilation.[3] This captures dust at the source, preventing it from entering your breathing zone. Your facility must also be equipped with an accessible eyewash station and a safety shower.[1][3]
-
Administrative Controls: These are the procedures and practices you follow. This includes thorough training on this specific protocol, minimizing the quantities of the chemical used, and washing hands thoroughly after every handling procedure.[1][3][8]
-
Personal Protective Equipment (PPE): This is the final barrier. The specific PPE required depends on the task and the potential for exposure, as detailed below.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task you are performing. The following workflow illustrates the decision-making process.
Caption: PPE selection workflow for handling this compound.
Tier 1: Baseline PPE for All Handling Operations
This is the minimum required PPE for any task involving this chemical, even when handling small quantities inside a fume hood.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] Standard prescription glasses or safety glasses with side shields alone do not offer sufficient protection from fine dust or splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[8] Before each use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Protective Clothing: A properly fastened, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[1][8]
Tier 2: Enhanced PPE for High-Risk Operations
Certain tasks carry a higher risk of exposure and require additional protection. These include weighing the powder on an open bench (not recommended), cleaning up spills, or handling large quantities.
-
Respiratory Protection: Due to the risk of respiratory irritation, a respirator is essential whenever dust generation cannot be fully contained.[1][3] A NIOSH-approved N95 (or better) particulate respirator should be used.[6] Importantly, respirator use must be part of a comprehensive institutional respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA's 29 CFR 1910.134 standard.[1][9]
-
Face Shield: In situations with a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles for full facial protection.[9]
Operational Plan: Weighing and Solution Preparation
This step-by-step protocol integrates safety measures into a common laboratory workflow.
-
Preparation:
-
Designate a specific work area within a chemical fume hood.
-
Ensure an eyewash and safety shower are accessible.[1]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) before handling the chemical.
-
Don Tier 1 PPE (lab coat, nitrile gloves, safety goggles). If weighing a significant quantity where dust is likely, don a NIOSH-approved N95 respirator.
-
-
Handling:
-
Carefully open the container. Avoid blowing on or creating air currents that could aerosolize the powder.
-
Use a spatula to carefully transfer the desired amount to a weigh boat. Minimize the drop height to prevent dust formation.[1]
-
Once weighed, gently transfer the solid into the solvent vessel.
-
Tightly close the main container and store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]
-
-
Decontamination & Cleanup:
-
Clean all reusable equipment (spatula, etc.) thoroughly.
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Dispose of all contaminated disposables (gloves, weigh boat, wipes) in a designated chemical waste container.
-
Disposal and Emergency Plans
Waste Disposal
While this compound may not be regulated as a hazardous material for transport by the DOT, all chemical waste must be handled responsibly.[2]
-
Solid Waste: Collect all dry, contaminated material (e.g., spilled powder, used weigh boats, contaminated wipes) in a clearly labeled, sealed container.[10]
-
Liquid Waste: Collect any solutions in a properly labeled hazardous waste container.
-
Classification: Always consult your institution's environmental health and safety (EHS) office and local regulations to ensure complete and accurate waste classification and disposal.[1][2]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
References
-
Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.) . Cole-Parmer.
-
Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION . Enamine.
-
SAFETY DATA SHEET - 3-Aminophthalic acid hydrochloride . Fisher Scientific.
-
3-AMINOPHTHALIC ACID HYDROCHLORIDE - Safety Data Sheet . ChemicalBook.
-
This compound - Safety Data Sheet . AK Scientific, Inc.
-
Material Safety Data Sheet - 3-Aminophthalic acid hydrochloride . Weishi Reagent.
-
SAFETY DATA SHEET - 3-Aminophthalic acid . Fisher Scientific.
-
Material Safety Data Sheet - 3-Aminophthalic acid . Cole-Parmer.
-
3-Aminophthalic acid | C8H7NO4 | CID 79490 . PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - 3-Aminophthalic acid . Fisher Scientific (UK).
-
Personal Protective Equipment: Chemical Handling . Good Day's Work.
-
MSDS of 3-Aminophthalic acid . Molbase.
-
Safe handling of hazardous drugs . PubMed Central, National Institutes of Health.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 4008081911.com [4008081911.com]
- 5. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
